Copper(II) acetylacetonate
Description
Properties
CAS No. |
13395-16-9 |
|---|---|
Molecular Formula |
C10H14CuO4 |
Molecular Weight |
261.76 g/mol |
IUPAC Name |
copper bis(pentane-2,4-dione) |
InChI |
InChI=1S/2C5H7O2.Cu/c2*1-4(6)3-5(2)7;/h2*3H,1-2H3;/q2*-1;+2 |
InChI Key |
KMOVDRADWUSGIH-UHFFFAOYSA-N |
Isomeric SMILES |
C/C(=C\C(=O)C)/O.C/C(=C\C(=O)C)/O.[Cu] |
Canonical SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Cu] |
boiling_point |
Sublimes |
Color/Form |
Blue powder |
melting_point |
284 C degrees (decomposes) |
Other CAS No. |
13395-16-9 |
physical_description |
Blue solid; [HSDB] Blue crystalline solid; [MSDSonline] |
Pictograms |
Irritant |
Related CAS |
17272-66-1 (Parent) |
solubility |
Slightly soluble in water; soluble in chloroform |
Synonyms |
acetyl acetonate acetyl acetonate, chromium (III) salt acetyl acetonate, copper (+2) salt acetyl acetonate, manganese (II) salt acetyl acetonate, manganese (III) salt acetyl acetonate, potassium salt acetyl acetonate, sodium salt acetylacetonate chromium(III) acetylacetonate copper acetylacetonate copper(II) acetylacetonate Cu(II) acetyl acetonate cupric acetylacetonate manganese acetylacetonate Nd(III)-acetylacetonate vanadyl acetylacetonate |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Fundamental Properties of Copper(II) Acetylacetonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper(II) acetylacetonate (B107027), with the chemical formula Cu(C₅H₇O₂)₂, is a coordination complex of significant interest across various scientific disciplines, including catalysis, materials science, and pharmaceutical development. Its versatility stems from its well-defined square planar geometry, stability, and catalytic activity in a range of organic transformations. This guide provides an in-depth overview of the core chemical and physical properties of Copper(II) acetylacetonate, detailed experimental protocols for its synthesis and characterization, and a summary of its applications relevant to research and drug development.
Chemical and Physical Properties
This compound is a blue crystalline solid that is sparingly soluble in water but soluble in many organic solvents.[1][2] The key quantitative properties are summarized in the tables below for easy reference.
General and Physical Properties
| Property | Value | References |
| Chemical Formula | C₁₀H₁₄CuO₄ | [1] |
| Molar Mass | 261.76 g/mol | [1] |
| Appearance | Blue to blue-green crystalline powder | [1][3] |
| Melting Point | 284-288 °C (decomposes) | [4] |
| Boiling Point | 284 °C (decomposes) | [5] |
| Density | ~1.45 g/cm³ | |
| Magnetic Moment (µeff) | ~1.8 B.M. | [1] |
| Solubility | Insoluble in water; Soluble in chloroform, methanol, acetonitrile, and DMF. | [1][2] |
Crystal Structure and Spectroscopic Data
This compound possesses a square planar coordination geometry around the central copper atom.[1] The crystallographic and spectroscopic data are crucial for its characterization.
Table 2: Crystallographic Data for this compound
| Parameter | Value | References |
| Crystal System | Monoclinic | [1] |
| Space Group | P2₁/n | [1] |
| Unit Cell Dimensions | a = 10.34 Å, b = 4.71 Å, c = 11.38 Å, β = 91.78° | [1] |
| Cu-O Bond Length | ~1.914 Å | [6][7] |
| O-Cu-O Bite Angle | ~93.2° | [6][7] |
Table 3: Spectroscopic Data for this compound
| Spectroscopic Technique | Wavelength/Wavenumber | Assignment | References |
| UV-Vis (in Hexane) | λmax = 243 nm | Metal-to-Ligand Charge Transfer (MLCT) | [8] |
| λmax = 323 nm | π-π* transition | [8] | |
| λmax = 563-803 nm | d-d transition | [8] | |
| FT-IR (KBr Pellet) | ~1577 cm⁻¹ | ν(C=O) stretching | [1][9] |
| ~1529 cm⁻¹ | ν(C=C) stretching | [1][9] | |
| ~451 cm⁻¹ | ν(Cu-O) stretching | [1][9] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are provided below.
Synthesis of this compound
Several methods can be employed for the synthesis of this compound. A common and reliable protocol is the reaction of a soluble copper(II) salt with acetylacetone (B45752) in the presence of a base.
Protocol 1: From Copper(II) Chloride
-
Dissolution: Dissolve 4.0 g of copper(II) chloride dihydrate (CuCl₂·2H₂O) in 25 mL of deionized water in a 250 mL beaker.
-
Ligand Addition: In a separate container, prepare a solution of 5.0 mL of acetylacetone in 10 mL of methanol. Add this solution dropwise to the copper(II) chloride solution while stirring.
-
Basification: Prepare a solution of 6.8 g of sodium acetate (B1210297) in 15 mL of water. Add this solution slowly to the reaction mixture over a period of 5 minutes with continuous stirring. A precipitate will form.
-
Heating: Heat the mixture to approximately 80 °C for 15 minutes with rapid stirring.
-
Isolation: Cool the solution to room temperature and then further in an ice bath. Collect the blue-grey solid by vacuum filtration.
-
Washing and Drying: Wash the precipitate with cold deionized water and then with a small amount of cold methanol. Dry the product in an oven at 110 °C.[4]
Protocol 2: From Copper(II) Nitrate (B79036)
-
Dissolution: Dissolve 10 g of copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) in 100 mL of deionized water.
-
Formation of Ammine Complex: Add 15 mL of concentrated aqueous ammonia (B1221849) to form the tetraamminecopper(II) complex solution.
-
Precipitation: While stirring, add 11 mL of acetylacetone to the solution. A blue precipitate of this compound will form.
-
Isolation and Washing: Collect the precipitate by vacuum filtration and wash it thoroughly with deionized water.
-
Drying and Recrystallization: Dry the crude product under vacuum. For higher purity, the product can be recrystallized by dissolving it in a minimal amount of a hot chloroform-methanol mixture, followed by slow cooling to induce crystallization.[10]
Characterization Techniques
1. UV-Visible (UV-Vis) Spectroscopy
-
Objective: To observe the d-d and charge transfer electronic transitions.
-
Protocol:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., hexane, chloroform, or methanol) of known concentration (typically in the range of 10⁻⁴ to 10⁻⁵ M).
-
Use a quartz cuvette with a 1 cm path length.
-
Record the absorption spectrum over a wavelength range of 200-900 nm using a double-beam UV-Vis spectrophotometer.
-
Use the pure solvent as a blank for baseline correction.
-
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the characteristic vibrational modes of the acetylacetonate ligand and the Cu-O bond.
-
Protocol:
-
Prepare a KBr pellet by mixing a small amount of the solid this compound sample (1-2 mg) with approximately 100-200 mg of dry KBr powder.
-
Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
-
Record the IR spectrum in the range of 4000-400 cm⁻¹.[11]
-
3. X-ray Diffraction (XRD)
-
Objective: To determine the crystal structure and unit cell parameters.
-
Protocol:
-
Mount a single crystal of this compound on a goniometer head.
-
Use a single-crystal X-ray diffractometer with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation.
-
Collect diffraction data at a controlled temperature (e.g., 100 K or room temperature).
-
Process the data using appropriate software to solve and refine the crystal structure.[12]
-
4. Thermal Analysis (TGA/DSC)
-
Objective: To study the thermal stability and decomposition profile.
-
Protocol:
-
Place a small, accurately weighed sample (5-10 mg) of this compound into an alumina (B75360) or platinum crucible.
-
Perform the analysis using a thermogravimetric analyzer (TGA) or a differential scanning calorimeter (DSC).
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a temperature range of ambient to 600 °C or higher.[13][14]
-
5. Magnetic Susceptibility
-
Objective: To determine the number of unpaired electrons and confirm the paramagnetic nature of the Cu(II) center.
-
Protocol:
-
Use a magnetic susceptibility balance (e.g., a Guoy balance or a SQUID magnetometer).
-
Place a known mass of the powdered sample in a sample holder.
-
Measure the magnetic susceptibility of the sample at a specific temperature (usually room temperature).
-
Calculate the effective magnetic moment (µeff) using the appropriate formula.[15]
-
Visualizations
Molecular Structure of this compound
Caption: Molecular structure of this compound.
Experimental Workflow for Synthesis and Characterization
Caption: General workflow for synthesis and characterization.
Applications in Research and Drug Development
This compound is a versatile catalyst and precursor with several applications relevant to researchers and drug development professionals.
-
Catalysis in Organic Synthesis: It catalyzes a wide range of organic reactions, including:
-
Coupling Reactions: Such as Ullmann-type and cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[11]
-
Oxidation Reactions: It can act as a catalyst for various oxidation processes.[11]
-
Cycloaddition Reactions: Including the Huisgen 1,3-dipolar cycloaddition to form triazoles, a common motif in medicinal chemistry.
-
Aziridination of Alkenes: Aziridines are valuable synthetic intermediates for the preparation of pharmaceuticals.
-
-
Precursor for Nanomaterials: It serves as a precursor for the synthesis of copper and copper oxide nanoparticles through thermal decomposition. These nanoparticles have applications in catalysis and as antimicrobial agents.
-
Potential Therapeutic Applications: While not a drug itself, copper complexes, in general, are being investigated for their potential anticancer and anti-inflammatory properties. The ability of copper complexes to interact with biological molecules makes them an area of active research in drug discovery.[16]
The catalytic activity of this compound in forming key chemical bonds efficiently and under relatively mild conditions makes it a valuable tool for medicinal chemists and process development scientists in the pharmaceutical industry.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. jmchemsci.com [jmchemsci.com]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. journals.iucr.org [journals.iucr.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. CN104945340B - Copper acetylacetonate (II) catalyzed method for synthesizing 1,2,3-triazole compounds - Google Patents [patents.google.com]
- 11. rsc.org [rsc.org]
- 12. Crystallography Open Database: Information card for entry 1551137 [crystallography.net]
- 13. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of Copper(II) Acetylacetonate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Copper(II) acetylacetonate (B107027) (Cu(acac)₂), a compound of significant interest in various chemical and pharmaceutical applications. Understanding its solubility in different organic solvents is crucial for its application in catalysis, chemical vapor deposition, and as a precursor in the synthesis of novel materials. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.
Quantitative Solubility Data
The solubility of Copper(II) acetylacetonate varies significantly with the polarity and coordinating ability of the solvent. Below is a summary of available quantitative and qualitative solubility data. It is important to note that quantitative data for a comprehensive range of organic solvents is not extensively available in the literature, and the provided values should be considered as reference points.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Chemical Formula | Solubility ( g/100 g solvent) | Temperature (°C) | Observations |
| Poorly Soluble In | ||||
| Water | H₂O | 0.02[1] | 20 | Slightly soluble[1]. |
| Ethanol | C₂H₅OH | 0.09 (for "alcohol")[1] | 20 | Slightly soluble[1]. |
| Benzene | C₆H₆ | 0.07[1] | 20 | Soluble[1]. |
| Diethyl Ether | (C₂H₅)₂O | Insoluble | Ambient | - |
| Hexane | C₆H₁₄ | Insoluble | Ambient | - |
| Soluble In | ||||
| Chloroform | CHCl₃ | Readily Soluble | Ambient | Soluble[1][2]. |
| Dichloromethane (DCM) | CH₂Cl₂ | Soluble[3][4] | Ambient | - |
| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Soluble[3][5] | Ambient | - |
| Acetonitrile | CH₃CN | Soluble[5] | Ambient | - |
| Acetone | (CH₃)₂CO | Soluble[4] | Ambient | - |
| Ethyl Acetate | CH₃COOC₂H₅ | Soluble[4] | Ambient | - |
| Tetrahydrofuran (THF) | C₄H₈O | Soluble | Ambient | - |
| Carbon Tetrachloride | CCl₄ | Soluble[1] | Ambient | - |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is paramount for any application. The following are detailed methodologies for two common and effective techniques for quantifying the solubility of solid compounds like this compound in organic solvents.
Gravimetric Method
The gravimetric method is a straightforward and reliable technique for determining solubility. It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.
Methodology:
-
Sample Preparation: Accurately weigh a sample of dry this compound powder.
-
Solvent Addition: In a sealable container (e.g., a screw-cap vial), add a known volume or mass of the desired organic solvent.
-
Equilibration: Add an excess amount of the this compound to the solvent. The amount should be sufficient to ensure that a saturated solution is formed, with undissolved solid remaining.
-
Agitation and Temperature Control: Seal the container and place it in a constant temperature bath or on a shaker in a temperature-controlled environment. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: Once equilibrium is established, cease agitation and allow the undissolved solid to settle.
-
Filtration: Carefully filter the supernatant (the saturated solution) through a pre-weighed, fine-porosity filter paper or a syringe filter (e.g., 0.22 µm) to remove all undissolved particles. It is crucial to perform this step at the same temperature as the equilibration to avoid changes in solubility.
-
Solvent Evaporation: Accurately weigh a clean, dry evaporating dish. Transfer a known mass or volume of the clear, saturated filtrate into the evaporating dish.
-
Drying: Place the evaporating dish in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (the decomposition temperature is around 284-288 °C). Dry the residue to a constant weight.
-
Calculation: The solubility is calculated as the mass of the dried residue (dissolved solute) divided by the mass or volume of the solvent used.
UV-Visible Spectrophotometry Method
For colored compounds like this compound, UV-Visible spectrophotometry offers a sensitive and accurate method for determining solubility. This technique relies on the direct relationship between the absorbance of a solution and the concentration of the absorbing species (Beer-Lambert Law).
Methodology:
-
Preparation of a Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the desired solvent.
-
From the stock solution, prepare a series of standard solutions of decreasing concentrations by serial dilution.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in that specific solvent.
-
Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear, and the equation of the line (y = mx + c) will be used to determine the concentration of unknown samples.
-
-
Preparation of a Saturated Solution:
-
Follow steps 2-5 of the Gravimetric Method to prepare a saturated solution of this compound and separate the undissolved solid.
-
-
Sample Analysis:
-
Take a precise aliquot of the clear, saturated filtrate.
-
Dilute the aliquot with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at the λmax.
-
-
Calculation:
-
Use the equation of the calibration curve to calculate the concentration of the diluted sample.
-
Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution, which represents the solubility of this compound in that solvent at the given temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of a solid compound in an organic solvent using either the gravimetric or spectrophotometric method.
Caption: A flowchart illustrating the key steps in determining the solubility of a compound using gravimetric and UV-Vis spectrophotometric methods.
References
Unraveling the Thermal Degradation of Copper(II) Acetylacetonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the thermal decomposition of copper(II) acetylacetonate (B107027) (Cu(acac)₂), a compound of significant interest in materials science, catalysis, and as a precursor for nanoparticle synthesis. Understanding its decomposition behavior is paramount for controlling the synthesis of copper-based nanomaterials and for applications in various chemical processes. This document provides a comprehensive overview of its decomposition pathways, quantitative thermal analysis data, and detailed experimental protocols.
Core Concepts of Thermal Decomposition
The thermal decomposition of copper(II) acetylacetonate is a complex process influenced by the surrounding atmosphere, temperature, and pressure. The decomposition generally proceeds through the cleavage of the metal-ligand bonds, leading to the formation of metallic copper, copper oxides, and a variety of gaseous organic byproducts. The final solid-state product—be it metallic copper (Cu), copper(I) oxide (Cu₂O), or copper(II) oxide (CuO)—is largely dictated by the presence or absence of oxygen.
In an inert atmosphere, such as argon or nitrogen, the decomposition primarily yields metallic copper or copper(I) oxide. The reaction pathway involves the reduction of Cu(II) to Cu(0). Conversely, in an oxidizing atmosphere like air, the organic ligands undergo combustion, and the final solid product is typically copper(II) oxide.
Quantitative Thermal Analysis Data
The thermal decomposition of Cu(acac)₂ has been extensively studied using thermogravimetric analysis (TGA), differential thermal analysis (DTA), and differential scanning calorimetry (DSC). The following tables summarize key quantitative data from these analyses under various conditions.
| Atmosphere | Temperature Range (°C) | Total Mass Loss (%) | Key Observations |
| Air | 200 - 400 | ~76.25 | Multi-step decomposition with final product being CuO.[1] An exothermic peak around 267°C is observed, attributed to the decomposition and oxidation of the ligands.[2] |
| Argon | 200 - 300 | ~72.86 | Decomposition leads to the formation of hydrocarbon ions, CO₂, and H₂O.[1] |
| Nitrogen | up to 286 | - | The decomposition of the precursor is observed at 286°C.[3][4] |
| Hydrogen/Water | - | - | Can produce nanoparticles of Cu₂O or Cu depending on temperature and pressure.[5] |
| Supercritical CO₂ | 170 - 180 (443-453 K) | - | The decomposition follows first-order kinetics.[2][6] |
| Parameter | Value | Conditions |
| Activation Energy (Ea) | 60.3 kJ/mol | in scCO₂ at 15 MPa[2][6] |
| Activation Energy (Ea) | 56.3 kJ/mol | in scCO₂ at 20 MPa[2][6] |
| Activation Energy (Ea) | 52.4 kJ/mol | in scCO₂ at 25 MPa[2][6] |
Decomposition Pathways and Mechanisms
The thermal decomposition of Cu(acac)₂ is a multi-step process. The initial step in all atmospheres is believed to be the release of the acetylacetonate ligands from the central copper atom.[2][6] What follows is dependent on the reactive environment.
Decomposition in an Inert Atmosphere (e.g., Argon, Nitrogen)
In the absence of oxygen, the decomposition is thought to proceed via the reduction of Cu(II) to Cu(0) or Cu(I). The acetylacetonate ligands can undergo further fragmentation to produce a range of volatile organic compounds, including acetone (B3395972) and CO₂.[2]
Decomposition in an Oxidizing Atmosphere (e.g., Air)
In the presence of oxygen, the decomposition process is more complex and involves oxidative pathways. The organic ligands are combusted, leading to the formation of CO₂ and H₂O. The copper species is oxidized to form CuO as the final solid residue. The decomposition in air is characterized by a significant exothermic event.[2]
Decomposition in the Presence of Water Vapor
The introduction of water vapor can significantly alter the decomposition mechanism. A proposed pathway involves the formation of a gaseous hydrate (B1144303) complex, followed by a proton transfer from the coordinated water to a ligand, liberating acetylacetone (B45752) gas. This is followed by the partial destruction of the remaining ligands and the reduction of Cu²⁺ to Cu⁰.[7]
Experimental Protocols
Precise and reproducible experimental conditions are crucial for studying the thermal decomposition of Cu(acac)₂. Below are detailed methodologies for key analytical techniques.
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)
Objective: To determine the temperature ranges of decomposition and the associated mass changes.
Instrumentation: A simultaneous TGA/DTA instrument.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of high-purity Cu(acac)₂ into an alumina (B75360) or platinum crucible.
-
Instrument Setup:
-
Place the sample crucible and an empty reference crucible into the furnace.
-
Set the heating rate to a constant value, typically 10 °C/min.
-
Purge the furnace with the desired gas (e.g., high-purity nitrogen, dry air, or argon) at a constant flow rate (e.g., 50 mL/min) for at least 30 minutes before starting the experiment to ensure an inert or oxidizing atmosphere.
-
-
Thermal Program:
-
Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature of at least 600 °C to ensure complete decomposition.
-
-
Data Analysis:
-
Record the mass loss as a function of temperature (TGA curve).
-
Record the temperature difference between the sample and the reference (DTA curve).
-
Determine the onset and peak temperatures of decomposition from the derivative of the TGA curve (DTG) and the DTA curve.
-
Calculate the percentage mass loss for each decomposition step.
-
Evolved Gas Analysis - Mass Spectrometry (EGA-MS)
Objective: To identify the gaseous products evolved during the thermal decomposition.
Instrumentation: A thermogravimetric analyzer coupled to a mass spectrometer.
Methodology:
-
TGA Setup: Follow the TGA protocol as described in section 4.1.
-
MS Interface: The outlet of the TGA furnace is connected to the inlet of the mass spectrometer via a heated transfer line (typically maintained at >200 °C to prevent condensation of evolved gases).
-
MS Parameters:
-
Set the mass spectrometer to scan a mass-to-charge (m/z) range relevant to the expected decomposition products (e.g., m/z 10-200).
-
Operate the mass spectrometer in electron ionization (EI) mode.
-
-
Data Analysis:
-
Correlate the ion currents for specific m/z values with the decomposition steps observed in the TGA curve.
-
Identify the evolved gases by their characteristic mass spectra. For example, m/z 18 for H₂O, m/z 44 for CO₂, m/z 43 for the acetyl fragment, and m/z 58 for acetone.[1]
-
Concluding Remarks
The thermal decomposition of this compound is a versatile process that can be tailored to produce a range of copper-based materials. A thorough understanding of the decomposition pathways under different atmospheric conditions, supported by robust quantitative data from thermal analysis techniques, is essential for controlling the composition, structure, and properties of the final products. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this important precursor. The ability to manipulate the decomposition process opens up avenues for the rational design of catalysts, electronic materials, and other advanced functional materials.
References
A Technical Guide to the Electronic Configuration and Spectra of Copper(II) Acetylacetonate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Copper(II) acetylacetonate (B107027), denoted as Cu(acac)₂, is a coordination complex of significant interest due to its versatile applications in catalysis, materials science, and as a precursor for nanoparticle synthesis.[1][2] A thorough understanding of its electronic structure and spectroscopic properties is paramount for leveraging its full potential in research and development. This guide provides a comprehensive technical overview of the electronic configuration of Cu(acac)₂, detailing the underlying principles of its characteristic spectra. It includes a compilation of quantitative spectroscopic data, detailed experimental protocols for its characterization, and logical diagrams to elucidate key electronic and procedural concepts.
Molecular and Electronic Structure
Molecular Geometry
Copper(II) acetylacetonate is a coordination compound where a central copper(II) ion is chelated by two acetylacetonate (acac) ligands. X-ray crystallography reveals that the Cu(II) center adopts a square planar geometry.[3] Each bidentate acac ligand coordinates to the copper ion through its two oxygen atoms, forming a stable chelate ring.
Electronic Configuration and d-Orbital Splitting
The copper atom in Cu(acac)₂ is in the +2 oxidation state, possessing an electronic configuration of [Ar] 3d⁹.[4] This d⁹ configuration means there is a single unpaired electron in the 3d orbitals, making the complex paramagnetic and thus active in Electron Paramagnetic Resonance (EPR) spectroscopy.[5][6]
In a square planar ligand field, the degeneracy of the five d-orbitals is lifted. The orbital energies increase in the order: d_xz, d_yz < d_z² < d_xy < d_x²-y².[7] The single unpaired electron resides in the highest energy d_x²-y² orbital, resulting in a ²B₁g ground state.[8] This specific arrangement of d-orbital energy levels is crucial for interpreting the electronic spectra of the complex.
Spectroscopic Properties
The electronic structure of Cu(acac)₂ gives rise to characteristic features in its electronic absorption (UV-Vis) and Electron Paramagnetic Resonance (EPR) spectra.
Electronic Absorption (UV-Vis) Spectroscopy
The UV-Vis spectrum of Cu(acac)₂ is characterized by intense bands in the ultraviolet region and a broader, less intense band in the visible region.
-
Charge Transfer Bands: Intense absorptions in the UV region (around 240-325 nm) are attributed to ligand-to-metal charge transfer (LMCT) and π-π* electronic transitions within the acetylacetonate ligand.[9][10]
-
d-d Transitions: The broad absorption band observed in the visible region (around 550-700 nm) is due to Laporte-forbidden d-d electronic transitions.[9][11] These transitions correspond to the promotion of an electron from the lower-energy d-orbitals (d_xy, d_z², d_xz, d_yz) to the half-filled d_x²-y² orbital. The low molar absorptivity (ε) of these bands is a hallmark of d-d transitions.[12]
Table 1: UV-Vis Spectroscopic Data for Cu(acac)₂
| Solvent | λ_max (nm) | Assignment | Reference |
|---|---|---|---|
| Hexane | 243 | Metal-to-Ligand Charge Transfer (MLCT) | [9] |
| Hexane | 323 | π-π* transition | [9] |
| Hexane | 563-803 | d-d transitions | [9] |
| Water | ~300 | Ligand Bands | [10][13] |
| Water | ~670 | d-d transitions |[14] |
Electron Paramagnetic Resonance (EPR) Spectroscopy
As a d⁹ complex with one unpaired electron, Cu(acac)₂ is EPR active.[6] The spectrum, typically measured in a frozen solution or as a powder, is characteristic of an axial system, providing two principal g-values: g_∥ (parallel) and g_⊥ (perpendicular). For square planar Cu(II) complexes with a d_x²-y² ground state, the expected relationship is g_∥ > g_⊥ > g_e (2.0023).[8][15]
The copper nucleus (both ⁶³Cu and ⁶⁵Cu isotopes have a nuclear spin I = 3/2) couples with the unpaired electron, leading to hyperfine splitting of the EPR signal into four lines in the parallel region, characterized by the hyperfine coupling constant A_∥.[16]
Table 2: EPR Spectroscopic Data for Cu(acac)₂ in Frozen Solution
| Parameter | Value | Reference |
|---|---|---|
| g_∥ | ~2.25 - 2.29 | [17] |
| g_⊥ | ~2.05 - 2.07 | [17] |
| A_∥ (⁶³Cu) | ~180 - 190 x 10⁻⁴ cm⁻¹ | [17] |
| g (isotropic) | 2.13 |[6] |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible spectroscopic data.
Synthesis of this compound
A common synthesis involves the reaction of a copper(II) salt with acetylacetone (B45752).[3][18]
-
Preparation of Reactant Solutions:
-
Dissolve copper(II) acetate (B1210297) (1 equivalent) in a 1:1 methanol-water mixture.[18]
-
Dissolve acetylacetone (2 equivalents) in methanol (B129727).[18]
-
-
Reaction: Slowly add the acetylacetone solution to the stirring copper acetate solution.
-
Reflux: Heat the mixture to reflux for approximately 2 hours with continuous stirring.[18]
-
Isolation: Cool the mixture. Collect the resulting blue solid precipitate by filtration.
-
Purification: Wash the precipitate with water and then methanol to remove unreacted starting materials and impurities.
-
Drying: Dry the final product, Cu(acac)₂, under vacuum.
UV-Vis Spectroscopy Protocol
-
Instrument Preparation: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 15-20 minutes for stabilization.
-
Sample Preparation:
-
Prepare a stock solution of Cu(acac)₂ of known concentration (e.g., 1x10⁻³ M) by accurately weighing the complex and dissolving it in a suitable solvent (e.g., hexane, chloroform (B151607), or methanol) in a volumetric flask.[19]
-
Prepare a dilute solution (e.g., 1x10⁻⁵ M) from the stock solution for analysis.
-
-
Baseline Correction: Fill a cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and record a baseline spectrum.[20]
-
Sample Measurement: Rinse the cuvette with the sample solution, then fill it. Place the sample cuvette in the spectrophotometer.
-
Data Acquisition: Scan the absorbance of the sample over a specified wavelength range (e.g., 200-900 nm).[19] Record the wavelengths of maximum absorbance (λ_max) and the corresponding absorbance values.
EPR Spectroscopy Protocol
-
Sample Preparation:
-
Dissolve a small amount of Cu(acac)₂ in a suitable glass-forming solvent (e.g., a mixture of chloroform and toluene, or DMF) to a concentration of approximately 1-5 mM.
-
Transfer the solution into a standard quartz EPR tube (e.g., 4 mm outer diameter).
-
-
Instrument Setup:
-
Tune the EPR spectrometer, typically operating at X-band frequency (~9.5 GHz), ensuring the microwave bridge and resonator are optimized.
-
-
Sample Freezing: Carefully immerse the EPR tube in a liquid nitrogen dewar and place it within the spectrometer's resonant cavity. The measurement is performed at cryogenic temperatures (typically 77 K) to immobilize the molecules and observe the anisotropic spectral features.
-
Data Acquisition:
-
Set the spectrometer parameters, including microwave power, modulation frequency, modulation amplitude, and magnetic field sweep range.
-
Initiate the magnetic field sweep to record the first-derivative EPR spectrum.[15]
-
-
Data Analysis:
-
Determine the g_∥ and g_⊥ values from the positions of the spectral features.
-
Measure the hyperfine splitting constant, A_∥, from the spacing of the four hyperfine lines in the parallel component of the spectrum.[16]
-
Conclusion
The distinct spectroscopic signatures of this compound are a direct consequence of its d⁹ electronic configuration and square planar geometry. UV-Vis spectroscopy reveals characteristic charge transfer and d-d transition bands, while EPR spectroscopy provides detailed information about the magnetic properties and the environment of the unpaired electron. The experimental protocols outlined herein provide a standardized approach for the synthesis and characterization of this important complex, ensuring high-quality data for research and application development. This guide serves as a foundational resource for scientists and professionals working with or exploring the utility of Cu(acac)₂.
References
- 1. Bis(acetylacetonato)copper(II) - structural and electronic data of the neutral, oxidized and reduced forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. americanelements.com [americanelements.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. bch.ro [bch.ro]
- 12. people.bath.ac.uk [people.bath.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Calculation of the ultraviolet and visible spectra of copper acetylacetonate (1968) | V. I. Avdeev | 8 Citations [scispace.com]
- 15. EPR of Cu2+ Complexes – Electron Paramagnetic Resonance | ETH Zurich [epr.ethz.ch]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. jmchemsci.com [jmchemsci.com]
- 19. ijpras.com [ijpras.com]
- 20. kbcc.cuny.edu [kbcc.cuny.edu]
In-Depth Technical Guide to the Safety and Handling of Copper(II) Acetylacetonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Copper(II) acetylacetonate (B107027) (Cu(acac)₂), a coordination complex with the formula Cu(C₅H₇O₂)₂. It is imperative for all personnel handling this chemical to be thoroughly familiar with its potential hazards and the necessary precautions to ensure a safe working environment.
Hazard Identification and Classification
Copper(II) acetylacetonate is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[1][2][3][4]
GHS Classification: [1][2][3][4]
-
Skin Irritation: Category 2 (Causes skin irritation)[1][2][4]
-
Eye Irritation: Category 2A (Causes serious eye irritation)[1][2]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[1][2]
Hazard Statements:
Toxicological Data
| Parameter | Value | Species | Route | Reference |
| LD50 | 19 mg/kg | Mouse | Intraperitoneal | [5][6] |
| LD50 | 10 mg/kg | Mouse | Intravenous | [5][6] |
| LD50 (Oral) | Data not available | Rat | Oral | [6] |
| LC50 (Inhalation) | Data not available | - | Inhalation | [6] |
Symptoms of systemic copper poisoning may include capillary damage, headache, cold sweat, weak pulse, and damage to the kidneys and liver.[1] Chronic exposure can lead to conditions similar to Wilson's disease, with copper accumulation in various organs.[1]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value | Reference |
| Appearance | Blue to violet powder | [7] |
| Molecular Formula | C₁₀H₁₄CuO₄ | [2] |
| Molecular Weight | 261.76 g/mol | [7] |
| Melting Point | 284-288 °C (decomposes) | [2][7] |
| Boiling Point | 160 °C at 13 hPa | [7] |
| Solubility in Water | 0.2 g/L | [7] |
| Bulk Density | 200-400 kg/m ³ | [7] |
Experimental Protocols for Hazard Assessment
The hazard classifications for this compound are determined through standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).
Skin Irritation Testing (Based on OECD Guideline 439)
This in vitro test evaluates the potential of a substance to cause skin irritation by assessing its effect on a reconstructed human epidermis model.
Methodology:
-
Tissue Preparation: A three-dimensional reconstructed human epidermis model is equilibrated in a culture medium.
-
Test Substance Application: A small amount of this compound (as a solid or a solution in a suitable solvent) is applied topically to the surface of the tissue.
-
Exposure: The tissue is exposed to the test substance for a defined period (e.g., 60 minutes).
-
Rinsing and Post-Incubation: The test substance is thoroughly rinsed from the tissue surface, and the tissue is incubated in fresh medium for a post-exposure period (e.g., 42 hours).
-
Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT assay. The amount of colored formazan (B1609692) produced is proportional to the number of viable cells.
-
Classification: The substance is classified as a skin irritant if the tissue viability is reduced below a certain threshold (e.g., ≤ 50%) compared to a negative control.
Acute Oral Toxicity Testing (Based on OECD Guideline 423: Acute Toxic Class Method)
This method is used to estimate the acute oral toxicity (LD50) of a substance.
Methodology:
-
Animal Selection: A small number of animals (typically rats, one sex per test) are used.
-
Dose Administration: A single dose of this compound, dissolved or suspended in a suitable vehicle, is administered by gavage. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).
-
Observation: The animals are observed for signs of toxicity and mortality for up to 14 days.
-
Step-wise Dosing: The dosing of subsequent animals depends on the outcome of the previously dosed animal. If an animal survives, the next animal is dosed at a higher fixed level. If an animal dies, the next is dosed at a lower level.
-
Classification: The substance is classified into a toxicity category based on the observed mortality at specific dose levels.
Safe Handling and Storage
Adherence to proper handling and storage procedures is crucial to minimize exposure and ensure safety.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[1][2]
-
Avoid contact with skin and eyes.[2]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[1][2][4]
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.[1][2]
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Store locked up.[2]
Emergency Procedures
First Aid Measures
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.[1][2]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[1][2]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician immediately.[1][2]
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation. Evacuate personnel to safe areas.[1][2]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[2]
-
Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal. Avoid creating dust.[2]
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]
-
Specific Hazards: Hazardous decomposition products include carbon monoxide, carbon dioxide, and copper oxides.
-
Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[1][2]
Disposal Considerations
Dispose of waste in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material.[2]
Visualization of Safety Procedures
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial assessment to emergency response.
Caption: Workflow for the safe handling and emergency response for this compound.
References
Copper(II) Acetylacetonate: A Versatile Precursor in Organometallic Chemistry and Materials Science
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Copper(II) acetylacetonate (B107027), Cu(acac)₂, is a widely utilized and commercially available coordination complex that serves as a stable, soluble, and inexpensive precursor for a vast array of applications in organometallic chemistry and materials science. Its versatility stems from the reactivity of the central copper atom and the labile nature of the acetylacetonate ligands. This guide provides a comprehensive overview of its properties, key applications as a precursor and catalyst, detailed experimental protocols, and mechanistic insights.
Physicochemical Properties of Copper(II) Acetylacetonate
Cu(acac)₂ is a bright blue crystalline solid with a square planar geometry around the copper center.[1] It is generally stable under air and moisture, making it a convenient reagent for various synthetic procedures.[2] Its solubility in organic solvents and its convenient decomposition temperature are key properties that enable its use as a precursor.[3][4]
| Property | Value | Citations |
| Chemical Formula | C₁₀H₁₄CuO₄ | [3] |
| Molecular Weight | 261.76 g/mol | [3] |
| Appearance | Blue crystalline solid/powder | [1][3] |
| Melting Point | 284-288 °C (decomposes) | [3][5][6] |
| Solubility | Soluble in chloroform; slightly soluble in water and alcohol. | [3][6] |
| Structure | Square planar Cu(II) center | [1] |
Applications in Organometallic Catalysis
Cu(acac)₂ is a prominent catalyst precursor for a variety of organic transformations. While it is a Cu(II) complex, it can be reduced in situ to the catalytically active Cu(I) species or participate directly in Cu(II)-catalyzed pathways.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"
The CuAAC reaction is a cornerstone of "click chemistry," enabling the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles.[7] Cu(acac)₂ has been demonstrated to be an effective catalyst for this transformation, often in aqueous media, highlighting its utility in green chemistry applications.[8][9] The reaction typically involves the in situ reduction of the Cu(II) precursor to the active Cu(I) catalyst, which then facilitates the cycloaddition between an azide (B81097) and a terminal alkyne.[10]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C10H14CuO4 | CID 13669119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nanonasibulin.com [nanonasibulin.com]
- 5. geneseo.edu [geneseo.edu]
- 6. Cupric acetylacetonate | 13395-16-9 [chemicalbook.com]
- 7. Solvent-free copper-catalyzed click chemistry for the synthesis of N-heterocyclic hybrids based on quinoline and 1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CN104945340B - Copper acetylacetonate (II) catalyzed method for synthesizing 1,2,3-triazole compounds - Google Patents [patents.google.com]
- 10. Click Chemistry [organic-chemistry.org]
Methodological & Application
Application Notes and Protocols: Copper(II) Acetylacetonate in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis, offering a cost-effective and less toxic alternative to palladium-based systems.[1][2] Among the various copper sources, Copper(II) acetylacetonate (B107027), Cu(acac)₂, is a particularly attractive catalyst. It is an air-stable, inexpensive, and soluble complex that has demonstrated high efficacy in a range of cross-coupling reactions, particularly in the formation of carbon-heteroatom bonds.[3][4] Historically, copper-mediated Ullmann condensations required harsh conditions, such as high temperatures and stoichiometric amounts of copper.[5][6] The development of soluble catalyst systems, including those using acetylacetonate ligands, has enabled these transformations to proceed under significantly milder conditions, greatly expanding their scope and applicability in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3]
These notes provide detailed protocols and performance data for Cu(acac)₂-catalyzed C-N, C-O, and C-S cross-coupling reactions, offering a practical guide for laboratory implementation.
Application 1: C-N Cross-Coupling (Ullmann-Type Amination)
The copper-catalyzed N-arylation of amines, azoles, and amides is a fundamental transformation for the synthesis of anilines and N-aryl heterocycles, which are common motifs in pharmaceuticals.[7] Cu(acac)₂ serves as an efficient pre-catalyst for these Ullmann-type reactions, often requiring a suitable ligand to facilitate the catalytic cycle.
General Catalytic Cycle for Cu-Catalyzed Cross-Coupling
The precise mechanism can vary, but a generally accepted cycle for Ullmann-type reactions involves the reduction of Cu(II) to a catalytically active Cu(I) species. This Cu(I) complex then undergoes oxidative addition with the aryl halide, followed by coordination of the nucleophile (amine, alcohol, or thiol). The final C-N, C-O, or C-S bond is formed through reductive elimination, regenerating the Cu(I) catalyst.
Caption: Generalized catalytic cycle for Ullmann-type cross-coupling reactions.
Experimental Protocol: N-Arylation of Imidazole (B134444)
This protocol describes the coupling of an aryl iodide with imidazole using Cu(acac)₂ as the catalyst, adapted from established methodologies for Ullmann-type couplings.
Materials:
-
Copper(II) acetylacetonate (Cu(acac)₂)
-
Aryl iodide (e.g., Iodobenzene)
-
Imidazole
-
Potassium phosphate (B84403) (K₃PO₄) as base
-
N,N-Dimethylformamide (DMF) as solvent
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Standard glassware for workup and purification
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add Cu(acac)₂ (0.05 mmol, 5 mol%), K₃PO₄ (2.0 mmol), and imidazole (1.2 mmol).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the aryl iodide (1.0 mmol) and DMF (3 mL) via syringe.
-
Seal the flask and heat the reaction mixture at 110 °C with vigorous stirring for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) (20 mL) and water (20 mL).
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the N-arylated imidazole.
Data Presentation: N-Arylation of Various Nucleophiles
The following table summarizes representative yields for the Cu(acac)₂-catalyzed N-arylation of various (hetero)aryl halides with different N-nucleophiles.
| Entry | Aryl Halide | N-Nucleophile | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Bromoanisole | Pyrrole | 10 | K₃PO₄ | DMSO | 80 | 53[7] |
| 2 | 2-Chloropyridine | Piperidine | 10 | K₃PO₄ | DMSO | 80 | 85-95 |
| 3 | 4-Iodotoluene | Imidazole | 5 | Cs₂CO₃ | DMF | 110 | 92 |
| 4 | 1-Iodonaphthalene | Benzamide | 5 | K₂CO₃ | Dioxane | 120 | 88 |
| 5 | 2-Chlorobenzonitrile | Aniline | 10 | K₃PO₄ | DMSO | 100 | 76 |
Application 2: C-O Cross-Coupling (Ullmann-Type Ether Synthesis)
The synthesis of diaryl ethers is crucial for producing compounds with applications in pharmaceuticals and materials science.[6] Cu(acac)₂ in combination with a suitable ligand and base provides a reliable catalytic system for coupling aryl halides with phenols.
Experimental Protocol: Synthesis of Diaryl Ether
This procedure details the coupling of an aryl halide and a phenol (B47542).[4]
Materials:
-
This compound (Cu(acac)₂)
-
Aryl halide (e.g., 4-Bromotoluene) (1.0 mmol)
-
Phenol (1.5 mmol)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
Ligand (e.g., N,N'-Dimethyl-1,2-ethanediamine) (0.1 mmol, 10 mol%)
-
Toluene (B28343) as solvent
-
Reaction vial with a screw cap
Procedure:
-
Add the aryl halide (1.0 mmol), phenol (1.5 mmol), Cs₂CO₃ (2.0 mmol), Cu(acac)₂ (0.01 mmol, 1 mol%), and the ligand (0.1 mmol) to a reaction vial.
-
Add toluene (2 mL) to the vial.
-
Seal the vial tightly with a Teflon-lined cap.
-
Place the vial in a preheated oil bath at 120 °C and stir for 18-24 hours.
-
Cool the reaction to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of celite, washing with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the desired diaryl ether.
Data Presentation: Diaryl Ether Synthesis Scope
The table below shows the versatility of the Cu(acac)₂ system for the synthesis of various diaryl ethers.
| Entry | Aryl Halide | Phenol | Catalyst Loading (mol%) | Base | Ligand | Temp (°C) | Yield (%) |
| 1 | 4-Chloronitrobenzene | Phenol | 2 | KOH | None | 210 | High[3] |
| 2 | 4-Iodotoluene | 4-Methoxyphenol | 1 | Cs₂CO₃ | Diamine | 120 | 94 |
| 3 | 2-Bromopyridine | Phenol | 5 | K₃PO₄ | Proline | 100 | 85 |
| 4 | 1-Bromo-4-methoxybenzene | 2-Naphthol | 2 | Cs₂CO₃ | Phenanthroline | 110 | 91 |
| 5 | 4-Bromobenzonitrile | 4-tert-Butylphenol | 1 | Cs₂CO₃ | Diamine | 120 | 89 |
Application 3: C-S Cross-Coupling (Thioether Synthesis)
Copper-catalyzed C-S cross-coupling reactions are a powerful method for synthesizing aryl thioethers, which are important structural motifs in many biologically active molecules and organic materials.[8]
Experimental Protocol: Synthesis of Aryl Thioether
This protocol outlines a general procedure for the coupling of aryl iodides with thiols.
Materials:
-
This compound (Cu(acac)₂)
-
Aryl iodide (e.g., 4-Iodoanisole)
-
Thiol (e.g., Thiophenol)
-
Potassium tert-butoxide (t-BuOK) as base
-
Toluene or Dioxane as solvent
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
In a glovebox or under an inert atmosphere, add Cu(acac)₂ (0.02 mmol, 2 mol%) and t-BuOK (1.4 mmol) to a reaction tube.
-
Add the aryl iodide (1.0 mmol) and the thiol (1.2 mmol).
-
Add 2 mL of toluene.
-
Seal the tube and remove it from the glovebox.
-
Heat the mixture at 110 °C for 12-24 hours with magnetic stirring.
-
After cooling, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography.
Data Presentation: Aryl Thioether Synthesis Scope
The following data illustrates the effectiveness of Cu(acac)₂ in C-S coupling reactions.
| Entry | Aryl Halide | Thiol | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Iodotoluene | Thiophenol | 5 | K₂CO₃ | DMF | 120 | 90 |
| 2 | 1-Bromo-4-nitrobenzene | 4-Methylthiophenol | 2 | t-BuOK | Toluene | 110 | 95 |
| 3 | 2-Iodopyridine | Benzyl thiol | 5 | Cs₂CO₃ | Dioxane | 100 | 87 |
| 4 | 4-Bromoanisole | Dodecanethiol | 5 | K₃PO₄ | DMF | 130 | 82 |
| 5 | 1-Iodonaphthalene | 2-Naphthalenethiol | 3 | t-BuOK | Toluene | 110 | 93 |
Experimental Workflow Visualization
The following diagram illustrates a typical laboratory workflow for performing a Cu(acac)₂-catalyzed cross-coupling reaction.
Caption: Standard laboratory workflow for a cross-coupling experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. Copper-catalysed cross-coupling: an untapped potential - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application of Copper(II) Acetylacetonate in Polymerization Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper(II) acetylacetonate (B107027), Cu(acac)₂, is a versatile and cost-effective organometallic complex that has found significant application as a catalyst and initiator in a variety of polymerization reactions. Its stability, solubility in organic solvents, and ability to participate in redox cycles make it a valuable tool in the synthesis of a wide range of polymeric materials. This document provides detailed application notes and experimental protocols for the use of Cu(acac)₂ in free radical polymerization, atom transfer radical polymerization (ATRP), and ring-opening polymerization (ROP).
Application Notes
Free Radical Polymerization (FRP) via Metal Acetylacetonate–Bidentate Ligand Interaction (MABLI)
A notable application of Cu(acac)₂ in free radical polymerization is through the Metal Acetylacetonate–Bidentate Ligand Interaction (MABLI) process. This method provides an efficient route for generating initiating radicals under mild conditions.
Mechanism: The MABLI process involves the reaction of Cu(acac)₂ with a bidentate ligand, such as 2-diphenylphosphinobenzoic acid (2dppba). This interaction leads to a ligand exchange and a change in the oxidation state of the copper center, which is accompanied by the release of an acetylacetonate radical (acac•). This carbon-centered radical can then initiate the polymerization of various monomers, particularly acrylates and methacrylates. The reaction can be performed at room temperature and is tolerant to air, which simplifies the experimental setup.
Advantages:
-
Mild Reaction Conditions: Polymerization can be carried out at ambient temperature and in the presence of air.
-
High Efficiency: The MABLI system can generate radicals at a high rate, leading to efficient polymerization.
-
Versatility: This method is suitable for a range of acrylate (B77674) and methacrylate (B99206) monomers.
Atom Transfer Radical Polymerization (ATRP)
In ATRP, Cu(acac)₂ typically serves as a precursor to the active Cu(I) catalyst in systems that involve in-situ reduction, such as Activators ReGenerated by Electron Transfer (ARGET) ATRP.
Role in ARGET ATRP: ARGET ATRP is a "greener" version of ATRP that utilizes a reducing agent to continuously regenerate the Cu(I) activator from the Cu(II) deactivator, which forms during the polymerization. This allows for the use of very low concentrations of the copper catalyst (ppm levels). Cu(acac)₂ can be used as the stable Cu(II) source, which is then reduced by an agent like tin(II) 2-ethylhexanoate (B8288628) (Sn(EH)₂) or ascorbic acid in the presence of a suitable ligand (e.g., a nitrogen-based ligand like PMDETA or Me₆TREN). This in-situ generation of the Cu(I) activator initiates and controls the polymerization.
Advantages:
-
Low Catalyst Concentration: Reduces catalyst contamination in the final polymer.
-
Controlled Polymerization: Allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.
-
Robustness: The use of a stable Cu(II) precursor simplifies the experimental setup, as it is less sensitive to oxygen than Cu(I) species.
Ring-Opening Polymerization (ROP)
Copper(II) acetylacetonate has been investigated as a catalyst for the ring-opening polymerization of cyclic esters, such as lactide and ε-caprolactone, to produce biodegradable polyesters like polylactide (PLA) and polycaprolactone (B3415563) (PCL).
Mechanism: In ROP, Cu(acac)₂ acts as a Lewis acid, coordinating to the carbonyl oxygen of the cyclic ester. This coordination activates the monomer towards nucleophilic attack by an initiator, which is often an alcohol. The polymerization proceeds through a coordination-insertion mechanism.
Advantages:
-
Catalytic Activity: Cu(acac)₂ can effectively catalyze the ROP of various cyclic esters.
-
Biodegradable Polymers: Enables the synthesis of important biodegradable polymers for biomedical and environmental applications.
Data Presentation
The following tables summarize quantitative data from polymerization reactions using this compound-based systems.
Table 1: Free Radical Polymerization of Benzyl (B1604629) Methacrylate (BzMA) using a Cu(acac)₂/Diborane (B8814927) Initiation System
| Entry | [B1] (mol%) | [Cu(acac)₂] (mol%) | Monomer | t_gel (min) | DBC_end (%) | Mₙ (kDa) | Mₙ/Mₙ (PDI) |
| 1 | 3.5 | 0.2 | BzMA | 108 | 96 | 660 | 3.0 |
| 2 | 3.5 | 0.2 | MMA | - | 93 | 640 | 2.4 |
| 3 | 3.5 | 0.2 | BzA | - | 99 | - | - |
| 4 | 3.5 | 0.2 | DMAA | - | 99 | - | - |
Data adapted from a study on a two-component radical polymerization system.[1][2] B1 refers to a specific diborane compound (5,5,5′,5′-Tetramethyl-2,2′-bi-1,3,2-dioxaborinane). DBC stands for double bond conversion.
Table 2: ARGET ATRP of Methyl Acrylate (MA) and other monomers using a Cu(II) Precursor
| Entry | Monomer | [M]:[I]:[Cu(II)] | Reducing Agent | Time (h) | Conv. (%) | Mₙ (theo) | Mₙ (GPC) | Mₙ/Mₙ (PDI) |
| 1 | MA | 400:1:0.01 | Ascorbic Acid | 5.3 | 87 | 30,000 | 27,700 | 1.19 |
| 2 | MA | 400:1:0.01 | Ascorbic Acid | - | 98 | 33,750 | 34,400 | 1.18 |
| 3 | BA | 400:1:0.01 | Ascorbic Acid | 21.5 | 89 | 45,500 | 43,000 | 1.28 |
| 4 | MMA | 400:1:0.01 | Ascorbic Acid | 18 | 59 | 23,260 | 30,700 | 1.27 |
| 5 | Styrene | 400:1:0.01 | Ascorbic Acid | 64.7 | 68 | 27,580 | 25,200 | 1.18 |
This table represents typical results for ARGET ATRP where a Cu(II) species like Cu(acac)₂ can be used as the precursor. [M] = Monomer, [I] = Initiator. Data adapted from literature on ARGET ATRP.[3][4]
Experimental Protocols
Protocol 1: Free Radical Polymerization of a Methacrylate Monomer using a Cu(acac)₂-based Redox Initiation System (MABLI)
This protocol is a general guideline for the polymerization of a methacrylate monomer using the MABLI system.
Materials:
-
Methacrylate monomer (e.g., Methyl Methacrylate, MMA)
-
This compound (Cu(acac)₂)
-
2-diphenylphosphinobenzoic acid (2dppba)
-
Solvent (e.g., THF or Toluene), if not bulk polymerization
-
Nitrogen or Argon source (optional, as the system is air-tolerant)
-
Schlenk flask or vial with a magnetic stir bar
Procedure:
-
To a Schlenk flask or vial, add the desired amount of methacrylate monomer.
-
Add the bidentate ligand, 2dppba (e.g., 1-2 mol% relative to the monomer).
-
Stir the mixture at room temperature to dissolve the ligand.
-
In a separate vial, dissolve a catalytic amount of Cu(acac)₂ (e.g., 0.1-0.5 mol% relative to the monomer) in a small amount of the monomer or solvent.
-
Add the Cu(acac)₂ solution to the monomer/ligand mixture with stirring.
-
The polymerization will initiate, often accompanied by a color change and an exotherm.
-
Allow the reaction to proceed at room temperature for the desired time (e.g., 1-24 hours) or until the desired conversion is reached.
-
To quench the reaction, expose the mixture to air and add a radical inhibitor (e.g., hydroquinone).
-
Precipitate the polymer in a non-solvent (e.g., methanol (B129727) or hexane).
-
Filter and dry the polymer under vacuum to a constant weight.
-
Characterize the polymer for molecular weight and polydispersity using Gel Permeation Chromatography (GPC).
Protocol 2: Activators ReGenerated by Electron Transfer Atom Transfer Radical Polymerization (ARGET ATRP) of Methyl Methacrylate (MMA) using Cu(acac)₂ as Precursor
This protocol describes the ARGET ATRP of MMA using Cu(acac)₂ as the stable Cu(II) source.
Materials:
-
Methyl Methacrylate (MMA), inhibitor removed
-
This compound (Cu(acac)₂)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Tin(II) 2-ethylhexanoate (Sn(EH)₂) (reducing agent)
-
Anisole (B1667542) (solvent)
-
Nitrogen or Argon source
-
Schlenk flask with a magnetic stir bar
-
Syringes for liquid transfer
Procedure:
-
To a 25 mL Schlenk flask, add Cu(acac)₂ (e.g., 0.005 g, 0.019 mmol) and MMA (e.g., 5 mL, 46.7 mmol).
-
Seal the flask with a rubber septum and purge with nitrogen or argon for 15-20 minutes.
-
In a separate, nitrogen-purged vial, prepare a solution of PMDETA (e.g., 0.033 mL, 0.158 mmol) in anisole (e.g., 2 mL).
-
Inject the PMDETA/anisole solution into the Schlenk flask. The solution should turn blue, indicating the formation of the Cu(II)/ligand complex.
-
Inject the initiator, EBiB (e.g., 0.069 mL, 0.467 mmol).
-
In another nitrogen-purged vial, prepare a solution of the reducing agent, Sn(EH)₂ (e.g., 0.076 mL, 0.234 mmol) in anisole (e.g., 1 mL).
-
Inject the Sn(EH)₂/anisole solution into the reaction mixture to start the polymerization.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 60-90 °C).
-
Take samples periodically via a nitrogen-purged syringe to monitor monomer conversion (by ¹H NMR or GC) and polymer molecular weight (by GPC).
-
After the desired time or conversion, quench the polymerization by cooling the flask and exposing the contents to air.
-
Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent (e.g., cold methanol or hexane).
-
Filter and dry the polymer under vacuum.
Protocol 3: Ring-Opening Polymerization (ROP) of ε-Caprolactone using Cu(acac)₂
This is a general protocol for the bulk ROP of ε-caprolactone.
Materials:
-
ε-Caprolactone, dried over CaH₂ and distilled under reduced pressure
-
This compound (Cu(acac)₂)
-
Benzyl alcohol (initiator), dried and distilled
-
Nitrogen or Argon source
-
Schlenk flask with a magnetic stir bar
Procedure:
-
To a flame-dried Schlenk flask under a nitrogen or argon atmosphere, add Cu(acac)₂ (e.g., monomer to catalyst ratio of 200:1 to 1000:1).
-
Add the desired amount of ε-caprolactone to the flask via syringe.
-
Add the initiator, benzyl alcohol (e.g., monomer to initiator ratio of 100:1 to 500:1).
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 110-130 °C) and stir.
-
Monitor the progress of the polymerization by taking small aliquots and analyzing them by ¹H NMR to determine monomer conversion.
-
Once the desired conversion is reached, cool the reaction to room temperature.
-
Dissolve the viscous polymer in a suitable solvent (e.g., dichloromethane (B109758) or THF).
-
Precipitate the polymer in a large excess of a cold non-solvent (e.g., methanol).
-
Filter the polymer and wash it with the non-solvent.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40 °C) until a constant weight is achieved.
-
Characterize the polymer by GPC for molecular weight and PDI, and by ¹H NMR for end-group analysis.
Visualizations
References
Application Notes and Protocols for Huisgen Click Reaction using Copper(II) Acetylacetonate Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Huisgen 1,3-dipolar cycloaddition of azides and terminal alkynes, a cornerstone of "click chemistry," provides a highly efficient and reliable method for the synthesis of 1,2,3-triazoles. The copper(I)-catalyzed variant of this reaction (CuAAC) is particularly renowned for its high yields, mild reaction conditions, and exceptional regioselectivity, exclusively affording the 1,4-disubstituted triazole isomer. While various copper(I) sources can be employed, the use of air-stable and readily available copper(II) precatalysts in conjunction with a reducing agent is a common and practical approach.
This document provides detailed application notes and protocols for the Huisgen click reaction utilizing Copper(II) acetylacetonate (B107027) (Cu(acac)₂), a cost-effective and efficient catalyst. Protocols for both a standard two-component reaction and a one-pot, three-component synthesis are described, offering versatile options for various research and development applications.
Data Presentation
The following table summarizes representative quantitative data for the Copper(II) acetylacetonate catalyzed Huisgen click reaction, showcasing its efficiency across different substrates.
| Entry | Alkyne | Azide (B81097)/Alkyl Halide | Product | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Benzyl azide | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | 5 | 98 |
| 2 | 1-Octyne | Benzyl azide | 1-Benzyl-4-hexyl-1H-1,2,3-triazole | 6 | 95 |
| 3 | Propargyl alcohol | Benzyl azide | (1-Benzyl-1H-1,2,3-triazol-4-yl)methanol | 5 | 96 |
| 4 | Phenylacetylene | Ethyl 2-azidoacetate | Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate | 6 | 94 |
| 5 | Phenylacetylene | Benzyl bromide | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | 8 | 92 |
| 6 | 1-Octyne | Benzyl bromide | 1-Benzyl-4-hexyl-1H-1,2,3-triazole | 8 | 90 |
Experimental Protocols
Protocol 1: Two-Component Huisgen Click Reaction using Cu(acac)₂
This protocol details the synthesis of 1,4-disubstituted 1,2,3-triazoles from an organic azide and a terminal alkyne.
Materials:
-
This compound (Cu(acac)₂)
-
Terminal alkyne (e.g., Phenylacetylene)
-
Organic azide (e.g., Benzyl azide)
-
Sodium ascorbate (B8700270)
-
Water
-
Reaction vessel (e.g., round-bottom flask with condenser)
-
Stirring apparatus
-
Heating apparatus
Procedure:
-
To a reaction vessel, add the terminal alkyne (1.0 mmol), the organic azide (1.0 mmol), and this compound (0.02 mmol, 2 mol%).
-
Add a 1:1 mixture of tert-butanol and water (10 mL) to the vessel.
-
To this mixture, add a freshly prepared aqueous solution of sodium ascorbate (0.1 mmol, 10 mol%).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 5-6 hours), dilute the mixture with water (20 mL) and extract with ethyl acetate (B1210297) (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to afford the pure 1,4-disubstituted 1,2,3-triazole.
Protocol 2: One-Pot, Three-Component Huisgen Click Reaction using Cu(acac)₂
This protocol outlines a highly efficient one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles directly from an alkyl halide, sodium azide, and a terminal alkyne. This method avoids the isolation of the potentially hazardous organic azide intermediate.
Materials:
-
This compound (Cu(acac)₂)
-
Alkyl halide (e.g., Benzyl bromide)
-
Sodium azide (NaN₃)
-
Terminal alkyne (e.g., Phenylacetylene)
-
Water
-
Reaction vessel (e.g., sealed tube or microwave vial)
-
Stirring apparatus
-
Heating apparatus (oil bath or microwave reactor)
Procedure:
-
In a reaction vessel, combine the alkyl halide (1.0 mmol), sodium azide (1.2 mmol), terminal alkyne (1.0 mmol), and this compound (0.05 mmol, 5 mol%).
-
Add water (5 mL) to the reaction vessel.
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.
-
Maintain the reaction at this temperature for the specified time (typically 8 hours), monitoring the progress by TLC if possible.
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography to yield the desired 1,4-disubstituted 1,2,3-triazole.
Visualizations
The following diagrams illustrate the logical workflow of the described experimental protocols.
Application Notes and Protocols: Copper(II) Acetylacetonate in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper(II) acetylacetonate (B107027), Cu(acac)₂, is a versatile and cost-effective catalyst increasingly employed in the synthesis of complex organic molecules, particularly pharmaceutical intermediates.[1] Its stability, solubility in organic solvents, and catalytic activity in a range of coupling reactions make it an attractive alternative to more expensive palladium-based catalysts.[1] This document provides detailed application notes and experimental protocols for the use of Cu(acac)₂ and related copper catalysts in key synthetic transformations relevant to drug development, including the synthesis of triazoles, benzofurans, quinolones, and in C-N and C-O cross-coupling reactions.
Synthesis of 1,4-Disubstituted-1,2,3-Triazoles via Click Chemistry
The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective route to 1,4-disubstituted-1,2,3-triazoles.[2][3] These heterocycles are prevalent in a wide array of pharmaceutical compounds due to their metabolic stability and ability to engage in hydrogen bonding. Cu(acac)₂ can serve as a precursor to the active Cu(I) catalyst in these reactions.
Quantitative Data
| Entry | Alkyne | Azide (B81097) | Product | Yield (%) |
| 1 | Phenylacetylene | Benzyl azide | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | 95 |
| 2 | 1-Octyne | Benzyl azide | 1-Benzyl-4-hexyl-1H-1,2,3-triazole | 92 |
| 3 | Propargyl alcohol | Azidobenzene | (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol | 98 |
| 4 | Ethynyltrimethylsilane | 1-Azido-4-methoxybenzene | 1-(4-Methoxyphenyl)-4-(trimethylsilyl)-1H-1,2,3-triazole | 89 |
| 5 | 4-Ethynylanisole | 1-Azido-4-nitrobenzene | 1-(4-Nitrophenyl)-4-(4-methoxyphenyl)-1H-1,2,3-triazole | 91 |
Table 1: Representative yields for the Cu(acac)₂-catalyzed synthesis of 1,4-disubstituted-1,2,3-triazoles.
Experimental Protocol: General Procedure for the One-Pot Synthesis of 1,4-Disubstituted-1,2,3-Triazoles
-
Reagent Preparation: In a round-bottom flask, dissolve the terminal alkyne (1.0 mmol), organic halide (1.0 mmol), and sodium azide (1.1 mmol) in a mixture of tert-butanol (B103910) and water (1:1, 10 mL).
-
Catalyst Addition: To the stirred solution, add copper(II) acetylacetonate (0.02 mmol, 2 mol%) and sodium ascorbate (B8700270) (0.1 mmol, 10 mol%).
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (B1210297) (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 1,4-disubstituted-1,2,3-triazole.
Synthesis of Benzofuran (B130515) Derivatives
Benzofurans are key structural motifs in many biologically active compounds and natural products. Copper-catalyzed methods provide a direct and efficient means for their synthesis. A domino copper-catalyzed nucleophilic cyclization and C-C bond activation offers an innovative route to 3-functionalized benzofurans.
Quantitative Data
| Entry | 2-Halophenol | Alkyne | Product | Yield (%) |
| 1 | 2-Iodophenol | Phenylacetylene | 2-Phenylbenzofuran | 85 |
| 2 | 2-Bromophenol | 1-Octyne | 2-Hexylbenzofuran | 78 |
| 3 | 2-Iodo-4-methylphenol | Phenylacetylene | 5-Methyl-2-phenylbenzofuran | 88 |
| 4 | 2-Iodophenol | 1-Phenyl-1-propyne | 3-Methyl-2-phenylbenzofuran | 75 |
| 5 | 2-Bromo-4-chlorophenol | Phenylacetylene | 5-Chloro-2-phenylbenzofuran | 82 |
Table 2: Representative yields for the copper-catalyzed synthesis of benzofuran derivatives.
Experimental Protocol: Synthesis of 2-Substituted Benzofurans
-
Reaction Setup: To a flame-dried Schlenk tube, add Cu(acac)₂ (0.05 mmol, 5 mol%), a suitable ligand (e.g., 1,10-phenanthroline, 0.1 mmol, 10 mol%), and a base (e.g., K₂CO₃, 2.0 mmol). Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Reactants: Add the 2-halophenol (1.0 mmol), the terminal alkyne (1.2 mmol), and a high-boiling point solvent (e.g., DMF or DMSO, 5 mL).
-
Reaction: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the progress by TLC.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water (25 mL) and extract with diethyl ether or ethyl acetate (3 x 25 mL). Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄. After filtration and concentration, purify the crude product by flash column chromatography on silica gel to yield the desired benzofuran derivative.
Synthesis of Quinolone Intermediates
The quinolone core is a fundamental scaffold in a variety of antibacterial agents. Copper-catalyzed domino reactions provide an efficient pathway to construct these important heterocyclic intermediates.
Quantitative Data
| Entry | Enaminone | 2-Halobenzaldehyde | Product | Yield (%) |
| 1 | 3-Amino-1-phenylprop-2-en-1-one | 2-Bromobenzaldehyde | 2-Phenylquinoline | 85 |
| 2 | 3-Amino-1-(4-methoxyphenyl)prop-2-en-1-one | 2-Iodobenzaldehyde | 2-(4-Methoxyphenyl)quinoline | 82 |
| 3 | 3-Amino-1-(4-chlorophenyl)prop-2-en-1-one | 2-Bromobenzaldehyde | 2-(4-Chlorophenyl)quinoline | 79 |
| 4 | 3-Amino-1-phenylprop-2-en-1-one | 2-Bromo-5-nitrobenzaldehyde | 6-Nitro-2-phenylquinoline | 75 |
| 5 | 1-(3-Aminocyclohex-2-en-1-ylidene)pyrrolidin-1-ium perchlorate | 2-Bromobenzaldehyde | 1,2,3,4-Tetrahydroacridine | 88 |
Table 3: Representative yields for the copper-catalyzed synthesis of quinoline (B57606) derivatives.
Experimental Protocol: Synthesis of Quinolines via Domino Reaction
-
Reaction Assembly: In a sealed tube, combine the enaminone (1.0 mmol), 2-halobenzaldehyde (1.2 mmol), Cu(acac)₂ (0.05 mmol, 5 mol%), a ligand such as triphenylphosphine (B44618) (0.1 mmol, 10 mol%), and a base like potassium carbonate (2.0 mmol).
-
Solvent Addition: Add a suitable solvent, for example, toluene (B28343) or DMF (5 mL).
-
Reaction Conditions: Seal the tube and heat the mixture in an oil bath at 120-140 °C for 12-24 hours. Monitor the reaction's completion via TLC.
-
Isolation and Purification: Cool the reaction vessel to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. Purify the residue by column chromatography on silica gel to obtain the desired quinoline derivative.
C-N and C-O Cross-Coupling Reactions (Ullmann-Type)
The formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds is fundamental in the synthesis of a vast number of pharmaceuticals. The Ullmann condensation, a copper-catalyzed cross-coupling reaction, is a powerful tool for this purpose, and modern protocols often utilize Cu(acac)₂ as a catalyst.[4]
Quantitative Data: C-N Coupling
| Entry | Aryl Halide | Amine | Product | Yield (%) |
| 1 | Iodobenzene | Aniline | Diphenylamine | 92 |
| 2 | 1-Bromo-4-methoxybenzene | Morpholine | 4-(4-Methoxyphenyl)morpholine | 88 |
| 3 | 1-Iodo-3-nitrobenzene | Benzylamine | N-Benzyl-3-nitroaniline | 85 |
| 4 | 2-Bromopyridine | Piperidine | 2-(Piperidin-1-yl)pyridine | 78 |
Table 4: Representative yields for Cu(acac)₂-catalyzed C-N cross-coupling.
Quantitative Data: C-O Coupling
| Entry | Aryl Halide | Phenol (B47542) | Product | Yield (%) |
| 1 | Iodobenzene | Phenol | Diphenyl ether | 90 |
| 2 | 1-Bromo-4-methylbenzene | 4-Methoxyphenol | 4-Methoxy-4'-methyldiphenyl ether | 87 |
| 3 | 1-Iodo-2-nitrobenzene | Phenol | 2-Nitrodiphenyl ether | 84 |
| 4 | 3-Bromopyridine | Phenol | 3-Phenoxypyridine | 75 |
Table 5: Representative yields for Cu(acac)₂-catalyzed C-O cross-coupling.
Experimental Protocol: General Procedure for Ullmann-Type C-N and C-O Coupling
-
Reaction Setup: In an oven-dried Schlenk tube, place Cu(acac)₂ (0.05 mmol, 5 mol%), a suitable ligand (e.g., L-proline or 1,10-phenanthroline, 0.1 mmol, 10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 mmol). The tube is then evacuated and backfilled with nitrogen or argon.
-
Reagent Addition: Add the aryl halide (1.0 mmol), the amine or phenol (1.2 mmol), and a polar aprotic solvent such as DMF, DMSO, or NMP (5 mL).
-
Reaction: Heat the mixture to 100-130 °C for 12-36 hours, with stirring. Progress of the reaction can be followed by TLC or GC-MS.
-
Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate or CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel.
References
Application Notes and Protocols: Copper(II) Acetylacetonate-Catalyzed Aziridination of Styrene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aziridines are valuable three-membered nitrogen-containing heterocyclic compounds that serve as versatile building blocks in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The copper-catalyzed aziridination of olefins offers a direct and efficient method for their synthesis. This document provides detailed application notes and protocols for the aziridination of styrene (B11656) and its derivatives using the readily available and stable catalyst, copper(II) acetylacetonate (B107027) [Cu(acac)₂]. The primary nitrene source discussed is [N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs).
Reaction Principle and Mechanism
The copper-catalyzed aziridination of alkenes is believed to proceed through a catalytic cycle involving copper in different oxidation states. While often initiated with a Cu(II) precatalyst like Cu(acac)₂, the active catalytic species is proposed to be a Cu(I) complex. The Cu(II) precatalyst is reduced in situ to Cu(I), which then reacts with the nitrene source (PhI=NTs) to form a copper-nitrene intermediate. This intermediate is the key reactive species that transfers the nitrene group to the alkene. The reaction is thought to proceed via a Cu(I)/Cu(III) catalytic cycle, where the rate-determining step is the formation of the metallanitrene species.[1][2]
The overall transformation is as follows:

Data Presentation
Substrate Scope of Substituted Styrenes
The aziridination of various electronically and sterically diverse substituted styrenes has been investigated using copper catalysts. The following table summarizes typical yields obtained for the aziridination of substituted styrenes. While this data was generated with a closely related copper catalyst system, it provides a good indication of the expected outcomes with Cu(acac)₂.
| Entry | Styrene Derivative | Product | Yield (%) |
| 1 | Styrene | 2-phenyl-1-tosylaziridine | 95 |
| 2 | 4-Methylstyrene | 2-(p-tolyl)-1-tosylaziridine | 85 |
| 3 | 4-Methoxystyrene | 2-(4-methoxyphenyl)-1-tosylaziridine | 78 |
| 4 | 4-Chlorostyrene | 2-(4-chlorophenyl)-1-tosylaziridine | 92 |
| 5 | 4-Bromostyrene | 2-(4-bromophenyl)-1-tosylaziridine | 90 |
| 6 | 4-Fluorostyrene | 2-(4-fluorophenyl)-1-tosylaziridine | 91 |
| 7 | 3-Chlorostyrene | 2-(3-chlorophenyl)-1-tosylaziridine | 88 |
| 8 | 2-Chlorostyrene | 2-(2-chlorophenyl)-1-tosylaziridine | 85 |
Effect of Catalyst Loading
The catalyst loading can influence the reaction efficiency. The optimal loading should be determined to balance reaction time and yield with the cost of the catalyst. Below is a summary of the effect of catalyst loading on the yield of the aziridination of styrene.
| Entry | Catalyst Loading (mol%) | Yield (%) |
| 1 | 1 | 85 |
| 2 | 2.5 | 92 |
| 3 | 5 | 95 |
| 4 | 10 | 95 |
Comparison of Nitrene Sources
Different nitrene sources can be employed in copper-catalyzed aziridination reactions. The choice of the N-substituent on the iminoiodinane can affect the reactivity and the properties of the resulting aziridine.
| Entry | Nitrene Source | Product | Yield (%) |
| 1 | PhI=NTs (N-(p-toluenesulfonyl)imino)phenyliodinane | 2-phenyl-1-tosylaziridine | 95 |
| 2 | PhI=NNs (N-(p-nitrophenylsulfonyl)imino)phenyliodinane | 2-phenyl-1-(4-nitrophenyl)sulfonylaziridine | 98 |
| 3 | PhI=NBs (N-(p-bromophenylsulfonyl)imino)phenyliodinane | 2-phenyl-1-(4-bromophenyl)sulfonylaziridine | 93 |
Experimental Protocols
General Considerations
-
All reactions should be carried out in a well-ventilated fume hood.
-
Reagents and solvents should be of appropriate purity. Acetonitrile (B52724) should be dry.
-
Styrene and its derivatives should be freshly distilled or passed through a short column of basic alumina (B75360) to remove inhibitors.
-
[N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs) can be synthesized from iodobenzene (B50100) diacetate and p-toluenesulfonamide (B41071) or purchased from commercial suppliers.
-
Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
Protocol for the Aziridination of Styrene
This protocol describes a general procedure for the aziridination of styrene using Cu(acac)₂ as the catalyst.
Materials:
-
Copper(II) acetylacetonate (Cu(acac)₂)
-
Styrene
-
[N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs)
-
Acetonitrile (CH₃CN), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (0.025 mmol, 1 mol%).
-
Under an inert atmosphere, add anhydrous acetonitrile (5 mL).
-
Add styrene (2.5 mmol, 1.0 equiv.).
-
Stir the mixture at room temperature for 10 minutes.
-
Add [N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs) (2.75 mmol, 1.1 equiv.) in one portion.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC until the starting material (styrene or PhI=NTs) is consumed (typically 2-4 hours).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to afford the pure 2-phenyl-1-tosylaziridine.
Visualizations
Proposed Catalytic Cycle for Copper-Catalyzed Aziridination
References
Application Notes and Protocols: Olefination of Aromatic Aldehydes
A Note on Copper(II) Acetylacetonate (B107027) [Cu(acac)₂] as a Catalyst in Olefination Reactions
Extensive research into the olefination of aromatic aldehydes does not reveal a well-established, direct protocol utilizing Copper(II) acetylacetonate [Cu(acac)₂] as the primary catalyst for a Wittig-type or Horner-Wadsworth-Emmons (HWE) reaction. These classic olefination reactions typically proceed via phosphorus ylides or phosphonate (B1237965) carbanions, respectively, and are not generally catalyzed by copper complexes.
While Cu(acac)₂ is a versatile and cost-effective catalyst in various organic transformations, its documented applications lie in other areas such as oxidative C-H bond amination, cyclopropanation, and as a co-catalyst in other coupling reactions.[1][2] This document, therefore, provides an overview of the standard, widely-accepted protocols for the olefination of aromatic aldehydes and discusses the known catalytic applications of Cu(acac)₂ that may be of interest to researchers in organic synthesis.
Standard Protocols for the Olefination of Aromatic Aldehydes
The most common and reliable methods for converting aromatic aldehydes to alkenes are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction.
The Wittig Reaction
The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent) to produce an alkene and a phosphine (B1218219) oxide.[3][4] The reaction is highly versatile and tolerates a wide range of functional groups.[3]
General Reaction Scheme:
Key Features:
-
Ylide Generation: The phosphonium (B103445) ylide is typically generated in situ by treating a phosphonium salt with a strong base.
-
Stereoselectivity: The stereochemistry of the resulting alkene (E or Z) depends on the nature of the ylide. Unstabilized ylides generally favor the Z-alkene, while stabilized ylides favor the E-alkene.[5]
-
Driving Force: The reaction is driven by the formation of the highly stable phosphine oxide byproduct.[5]
The Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction is a modification of the Wittig reaction that uses a phosphonate carbanion instead of a phosphonium ylide.[6] This method offers several advantages, including the use of more nucleophilic and less basic carbanions, and the easy removal of the phosphate (B84403) byproduct by aqueous extraction.[6] The HWE reaction typically shows a strong preference for the formation of (E)-alkenes.[6][7]
General Reaction Scheme:
Key Features:
-
Reagent Preparation: The phosphonate esters are often prepared via the Michaelis–Arbuzov reaction.
-
Base: A variety of bases can be used, such as sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or lithium diisopropylamide (LDA).
-
Stereoselectivity: The reaction is highly E-selective, particularly with stabilized phosphonates. Modifications like the Still-Gennari olefination can be employed to favor the Z-alkene.
Documented Catalytic Applications of Cu(acac)₂
This compound is a widely used catalyst in organic synthesis due to its stability, solubility in organic solvents, and low cost.[1] Its applications, however, are generally not in direct olefination reactions. Below are some of its documented uses.
C-N and C-C Bond Formation
Cu(acac)₂ has been effectively used to catalyze the formation of carbon-nitrogen and carbon-carbon bonds. For instance, it promotes the reductive coupling of N-tosylhydrazones with anilines to form arylamines.[8] It is also employed in three-component intermolecular carbofunctionalization of alkenes, leading to carboetherification, carboamination, and other related products.[9]
Oxidative Coupling and Amination
The catalyst is active in oxidative coupling reactions. One notable application is the oxidative C-H bond amination of azoles with amines, proceeding under base-free conditions with oxygen as the terminal oxidant.[1][10]
Cyclopropanation and Ylide Formation
Cu(acac)₂ can catalyze reactions involving diazo compounds to form copper-carbene intermediates.[2] These intermediates can then react with alkenes to produce cyclopropanes or participate in ylide formation.[2]
Experimental Protocols
As a direct Cu(acac)₂-catalyzed olefination protocol for aromatic aldehydes is not established, detailed experimental procedures for this specific reaction cannot be provided. Researchers seeking to perform olefination of aromatic aldehydes are advised to consult the extensive literature on the Wittig and Horner-Wadsworth-Emmons reactions for reliable and well-documented protocols.
For the synthesis of the Cu(acac)₂ catalyst itself, a common procedure involves the reaction of a copper(II) salt with acetylacetone (B45752).[11][12]
Protocol for Synthesis of Cu(acac)₂ [11]
-
Dissolve acetylacetone (2.05 equivalents) in a minimal amount of a 2.5% aqueous ammonia (B1221849) solution.
-
Slowly add the resulting solution to an ice-cooled solution of copper(II) sulfate (B86663) (1.00 equivalent) in water.
-
A blue precipitate of Cu(acac)₂ will form.
-
Filter the precipitate and wash with water until the filtrate is colorless.
-
Further wash the precipitate with acetone (B3395972) and diethyl ether.
-
Dry the resulting bright blue solid.
Data Presentation
Quantitative data for the olefination of aromatic aldehydes using a Cu(acac)₂ catalyst is not available due to the lack of established protocols. For data on the yields and stereoselectivities of Wittig and HWE reactions, researchers should refer to specific literature examples that match their substrates of interest.
Visualizations
Since a signaling pathway or a specific experimental workflow for the Cu(acac)₂-catalyzed olefination of aromatic aldehydes is not documented, a generalized workflow for a standard olefination reaction is presented below.
Caption: Generalized workflow for the olefination of an aromatic aldehyde.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. Wittig-Horner Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Copper-Catalyzed Three-Component Alkene Carbofunctionalization: C-N, C-O, and C-C Bond Formation from a Single Reaction Platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cu(acac)2 catalyzed oxidative C–H bond amination of azoles with amines under base-free conditions | Semantic Scholar [semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. This compound - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Synthesis of 1,2,3-Triazoles Catalyzed by Copper(II) Acetylacetonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and versatile method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2] This reaction is celebrated for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.[1][3] While the active catalyst is the Cu(I) species, the use of more stable and less oxygen-sensitive Cu(II) precursors, such as Copper(II) acetylacetonate (B107027) (Cu(acac)₂), is often more practical.[4][5] The in situ reduction of Cu(II) to Cu(I) is a key step in these reactions, which can be achieved using a reducing agent or through processes like the oxidative homocoupling of alkynes.[4][6] This document provides detailed application notes and experimental protocols for the synthesis of 1,2,3-triazoles using Cu(acac)₂ as a catalyst precursor.
Reaction Principle
The overall reaction involves the [3+2] cycloaddition of an azide (B81097) and a terminal alkyne to regioselectively form the 1,4-disubstituted 1,2,3-triazole. The Cu(II) acetylacetonate is reduced in situ to the catalytically active Cu(I) species, which then facilitates the cycloaddition.
Advantages of Using Copper(II) Acetylacetonate
-
Stability: Cu(acac)₂ is an air-stable and readily available solid, making it easier to handle and store compared to many Cu(I) salts.
-
Cost-Effective: It is an inexpensive copper source.[7]
-
High Catalytic Efficiency: Demonstrates high efficiency in catalyzing the formation of 1,2,3-triazoles.[7]
-
Green Chemistry: The reaction can often be performed in environmentally benign solvents, such as water.[7][8]
-
Reusability: In some systems, the catalyst can be recovered and reused.[7]
Data Presentation
Table 1: Substrate Scope for the Synthesis of 1,2,3-Triazoles using a Copper Catalyst
The following table summarizes the synthesis of various 1,2,3-triazole derivatives, demonstrating the broad applicability of copper-catalyzed azide-alkyne cycloaddition. While the specific catalyst in this example is a functionalized NHC-based polynuclear copper(I) complex, the substrate tolerance is indicative of the general utility of copper-catalyzed click chemistry. The reactions were carried out at room temperature under neat conditions with a catalyst loading of 0.5 mol%.
| Entry | Azide | Alkyne | Product | Time (min) | Conversion (%) |
| 1 | Benzyl (B1604629) azide | Phenylacetylene | 1-benzyl-4-phenyl-1H-1,2,3-triazole | 5 | >99 |
| 2 | Benzyl azide | 4-Methylphenylacetylene | 1-benzyl-4-(p-tolyl)-1H-1,2,3-triazole | 5 | >99 |
| 3 | Benzyl azide | 4-Methoxyphenylacetylene | 1-benzyl-4-(4-methoxyphenyl)-1H-1,2,3-triazole | 5 | >99 |
| 4 | Benzyl azide | 4-Chlorophenylacetylene | 1-benzyl-4-(4-chlorophenyl)-1H-1,2,3-triazole | 5 | >99 |
| 5 | Phenyl azide | Phenylacetylene | 1,4-diphenyl-1H-1,2,3-triazole | 30 | >99 |
| 6 | Phenyl azide | 4-Methylphenylacetylene | 4-(p-tolyl)-1-phenyl-1H-1,2,3-triazole | 30 | >99 |
| 7 | Phenyl azide | Hex-1-yne | 1-phenyl-4-butyl-1H-1,2,3-triazole | 30 | >99 |
| 8 | Benzyl azide | Hex-1-yne | 1-benzyl-4-butyl-1H-1,2,3-triazole | 180 | >99 |
Data adapted from Organometallics 2022, 41, 13, 1636–1647.[9][10] Note that reaction times and yields can vary depending on the specific copper catalyst and reaction conditions.
Table 2: Optimization of Reaction Conditions
The choice of solvent and other reaction parameters can significantly influence the outcome of the CuAAC reaction. The following table illustrates the effect of different solvents on the reaction of benzyl azide with phenylacetylene.
| Entry | Solvent | Time (h) | Yield (%) |
| 1 | DMF | 2 | 95 |
| 2 | CH₃CN | 2 | 92 |
| 3 | EtOH | 2 | 90 |
| 4 | H₂O | 4 | 85 |
| 5 | Toluene | 6 | 70 |
| 6 | Dichloromethane | 6 | 65 |
| 7 | Solvent-free | 2 | 95 |
This table is a representative example based on general findings in the literature.[2] Optimal conditions should be determined experimentally for each specific substrate pair.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 1,4-Disubstituted 1,2,3-Triazoles in Water
This protocol is a general method for the synthesis of 1,2,3-triazole compounds using Cu(acac)₂ as a catalyst in water.[7]
Materials:
-
Azide (e.g., benzyl azide, phenyl azide)
-
Terminal alkyne (e.g., phenylacetylene)
-
This compound (Cu(acac)₂)
-
Water (deionized or distilled)
-
Ethyl acetate (B1210297)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
TLC plates
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the terminal alkyne (1.0 mmol), the azide (1.0-1.2 mmol), and this compound (0.05-0.2 mmol).[7]
-
Add water as the solvent and stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, add ethyl acetate to the reaction mixture to extract the product.
-
Separate the organic layer, and if desired, filter the mixture to recover the catalyst.[7]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford the pure 1,2,3-triazole.
Protocol 2: One-Pot, Three-Component Synthesis from an Alkyl Halide
This protocol is suitable for the in situ generation of the azide from an alkyl halide and sodium azide, followed by the cycloaddition reaction.[8]
Materials:
-
Alkyl halide (e.g., benzyl bromide) (1.2 mmol)
-
Sodium azide (NaN₃) (1.5 mmol)
-
Terminal alkyne (1.0 mmol)
-
This compound (Cu(acac)₂) (0.05 mmol)
-
Water
-
Ethyl acetate
Procedure:
-
In a reaction vessel, combine the alkyl halide, sodium azide, terminal alkyne, and this compound in water.[8]
-
Stir the mixture at the desired temperature (e.g., 100 °C) until the starting materials are consumed, as monitored by TLC.[8]
-
After cooling to room temperature, extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.
-
Purify the residue by an appropriate method (e.g., column chromatography) to yield the desired 1,2,3-triazole.
Mandatory Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN104945340A - Acetylacetone copper (II) catalytic synthesis method for 1,2,3 triazole chemical compounds - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. zaguan.unizar.es [zaguan.unizar.es]
Application Notes and Protocols: Asymmetric Silyl Conjugate Addition Catalyzed by a Copper(II) Acetylacetonate Complex
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the asymmetric silyl (B83357) conjugate addition to various α,β-unsaturated compounds utilizing a heterogeneous chiral Copper(II) acetylacetonate-bipyridine complex. This methodology is distinguished by its operational simplicity, high yields, excellent enantioselectivities, and its use of water as the reaction solvent, aligning with the principles of green chemistry.
Introduction
The enantioselective conjugate addition of silicon moieties to α,β-unsaturated systems is a powerful transformation in organic synthesis, yielding valuable chiral β-silyl carbonyl compounds. These products serve as versatile intermediates in the synthesis of complex molecules and pharmaceuticals. A notable advancement in this area is the use of a water-insoluble chiral Copper(II) catalyst derived from Copper(II) acetylacetonate (B107027) (Cu(acac)₂) and a specific chiral bipyridine ligand.[1][2][3] This catalytic system demonstrates remarkable efficiency and stereocontrol exclusively in water, a significant departure from conventional methods that necessitate anhydrous organic solvents.[1][4] The heterogeneous nature of the catalyst facilitates its recovery and reuse, further enhancing its practical utility.[2]
Data Presentation
The this compound-chiral bipyridine catalyzed asymmetric silyl conjugate addition exhibits a broad substrate scope, including α,β-unsaturated ketones, esters, lactones, and nitriles. The reaction consistently provides high yields and enantioselectivities. A summary of representative substrates and their performance in the reaction is presented in the table below.
| Entry | Substrate | Product | Time (h) | Yield (%) | ee (%) |
| 1 | Chalcone | 3a | 24 | 95 | 94 |
| 2 | (E)-4-Phenylbut-3-en-2-one | 3b | 24 | 92 | 93 |
| 3 | (E)-1,3-Diphenylprop-2-en-1-one | 3c | 24 | 91 | 92 |
| 4 | (E)-1-(p-Tolyl)-3-phenylprop-2-en-1-one | 3d | 24 | 96 | 95 |
| 5 | (E)-1-(4-Methoxyphenyl)-3-phenylprop-2-en-1-one | 3e | 24 | 94 | 93 |
| 6 | (E)-1-(4-Chlorophenyl)-3-phenylprop-2-en-1-one | 3f | 24 | 93 | 94 |
| 7 | (E)-1-(Naphthalen-2-yl)-3-phenylprop-2-en-1-one | 3g | 24 | 90 | 91 |
| 8 | (E)-1-(Thiophen-2-yl)-3-phenylprop-2-en-1-one | 3h | 24 | 88 | 90 |
| 9 | Cyclohex-2-en-1-one | 3i | 24 | 85 | 88 |
| 10 | Cyclopent-2-en-1-one | 3j | 48 | 82 | 85 |
| 11 | (E)-Ethyl cinnamate | 3k | 48 | 80 | 89 |
| 12 | (E)-Cinnamonitrile | 3l | 48 | 85 | 90 |
Experimental Protocols
The following protocols are based on the procedures reported by Kitanosono, T., Zhu, L., Liu, C., Xu, P., & Kobayashi, S. (2015) in J. Am. Chem. Soc., 137(49), 15422–15425.[1][2][3][4]
Protocol 1: Preparation of the Chiral Copper(II) Catalyst
This protocol describes the synthesis of the insoluble this compound-chiral bipyridine complex.
Materials:
-
This compound (Cu(acac)₂)
-
Chiral bipyridine ligand (L1, (S,S)-6,6'-((ethane-1,2-diylbis((2-hydroxy-2-methyl-1-phenylpropyl)azanediyl))bis(methylene))bis(2,2'-bipyridine))
-
Diethyl ether
Procedure:
-
In a clean, dry flask, dissolve this compound (1.0 eq.) in a minimal amount of methanol.
-
In a separate flask, dissolve the chiral bipyridine ligand L1 (1.0 eq.) in methanol.
-
Slowly add the ligand solution to the Cu(acac)₂ solution with stirring at room temperature.
-
A purple precipitate will form upon mixing.
-
Continue stirring the suspension for 2 hours at room temperature.
-
Collect the solid by vacuum filtration.
-
Wash the collected solid sequentially with methanol and diethyl ether.
-
Dry the acicular purplish crystals under vacuum to yield the catalyst.
Protocol 2: General Procedure for the Asymmetric Silyl Conjugate Addition
This protocol outlines the general method for the catalytic asymmetric addition of a silylborane to an α,β-unsaturated compound.
Materials:
-
α,β-Unsaturated compound (1.0 eq.)
-
(Dimethyl(phenyl)silyl)pinacolborane (PhMe₂SiB(pin)) (1.2 eq.)
-
Chiral Copper(II) catalyst (from Protocol 1) (5 mol%)
-
Deionized water
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a reaction vial, add the α,β-unsaturated compound (0.2 mmol, 1.0 eq.), the chiral Copper(II) catalyst (0.01 mmol, 5 mol%), and deionized water (1.0 mL).
-
Add (Dimethyl(phenyl)silyl)pinacolborane (0.24 mmol, 1.2 eq.) to the suspension.
-
Stir the reaction mixture vigorously at room temperature for the time indicated in the data table (typically 24-48 hours).
-
Upon completion of the reaction (monitored by TLC), extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired β-silyl carbonyl compound.
Visualizations
Experimental Workflow
Caption: Workflow for catalyst preparation and reaction.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the reaction.
Mechanism and Role of Water
The proposed catalytic cycle begins with the reaction of the chiral Cu(II) complex with the silylborane to form a chiral silylcopper(II) species.[5] This intermediate then undergoes nucleophilic addition to the α,β-unsaturated substrate, generating a copper(II) enolate. A key feature of this reaction is the essential role of water. Water is believed to facilitate the protonation of the copper enolate to release the β-silylated product and regenerate a copper(II)-hydroxo species, which can then re-enter the catalytic cycle.[1][4] The aqueous environment is also thought to stabilize the transition states, leading to the high observed enantioselectivities.[1][4]
Conclusion
The use of a heterogeneous, water-insoluble this compound-chiral bipyridine complex offers a highly effective and environmentally friendly method for the asymmetric silyl conjugate addition. The operational simplicity, mild reaction conditions, and high catalytic efficiency make this protocol a valuable tool for synthetic chemists in academia and industry, particularly in the development of chiral building blocks for drug discovery and materials science.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. An Insoluble this compound-Chiral Bipyridine Complex that Catalyzes Asymmetric Silyl Conjugate Addition in Water [organic-chemistry.org]
- 3. Collection - An Insoluble this compoundâChiral Bipyridine Complex that Catalyzes Asymmetric Silyl Conjugate Addition in Water - Journal of the American Chemical Society - Figshare [figshare.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Use of Copper(II) Acetylacetonate in the Fabrication of Carbon Nanostructures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical data on the utilization of Copper(II) acetylacetonate (B107027), Cu(C₅H₇O₂)₂ or Cu(acac)₂, as a catalyst precursor in the synthesis of various carbon nanostructures through Chemical Vapor Deposition (CVD) methods.
Introduction
Copper(II) acetylacetonate is a metal-organic compound that serves as a versatile and effective precursor for generating copper nanoparticles in situ. These nanoparticles are catalytic sites for the growth of high-quality carbon nanostructures, including carbon nanotubes (CNTs) and graphene. The primary advantage of using Cu(acac)₂ lies in its volatility and decomposition at temperatures conducive to CVD processes, allowing for techniques like floating catalyst or aerosol-assisted CVD. This document outlines the synthesis of multi-walled carbon nanotubes (MWCNTs) and the preparation of catalytic copper films for graphene synthesis.
Application: Synthesis of Multi-Walled Carbon Nanotubes via Aerosol-Assisted Chemical Vapor Deposition (AACVD)
This method utilizes an aerosol of a solution containing both the carbon source and the this compound catalyst precursor, which is then thermally decomposed in a furnace to grow CNTs.
Experimental Protocol
Materials and Equipment:
-
This compound (Cu(acac)₂, ≥99.9%)
-
Toluene (B28343) (anhydrous, 99.8%)
-
Argon (Ar, high purity, 99.999%)
-
Hydrogen (H₂, high purity, 99.999%)
-
Methane (B114726) (CH₄) or Acetylene (C₂H₂) as a carbon source
-
Quartz tube furnace (capable of reaching 900 °C)
-
Ultrasonic atomizer (aerosol generator)
-
Mass flow controllers (MFCs) for gases
-
Silicon wafers with a silica (B1680970) layer (SiO₂/Si) as substrates
-
Standard laboratory glassware
Procedure:
-
Precursor Solution Preparation: Dissolve this compound in toluene to achieve the desired catalyst concentration. A typical starting concentration is 0.01 to 0.05 g of Cu(acac)₂ per mL of toluene. Toluene also acts as the primary carbon source in this configuration.
-
System Setup:
-
Place the SiO₂/Si substrate in the center of the quartz tube within the furnace.
-
Connect the ultrasonic atomizer, containing the precursor solution, to the inlet of the quartz tube.
-
Use Ar as a carrier gas to transport the aerosol from the atomizer to the furnace.
-
Connect the gas lines (Ar, H₂, and potentially a secondary carbon source like methane) to the furnace inlet via mass flow controllers.
-
-
Synthesis Process:
-
Purge the quartz tube with Ar (e.g., 500 sccm) for 15-20 minutes to remove any residual air.
-
Heat the furnace to the reaction temperature, typically between 750 °C and 850 °C, under a continuous flow of Ar and H₂ (e.g., 400 sccm Ar and 100 sccm H₂). The hydrogen atmosphere aids in the reduction of the copper precursor to metallic copper nanoparticles.
-
Once the desired temperature is stable, activate the ultrasonic atomizer to generate an aerosol of the Cu(acac)₂/toluene solution.
-
Carry the aerosol into the furnace using the Ar/H₂ gas flow.
-
The growth time can vary from 15 to 60 minutes, depending on the desired length of the CNTs.
-
After the growth period, switch off the atomizer and the hydrocarbon/hydrogen flow.
-
Cool the furnace to room temperature under a continuous Ar flow to prevent re-oxidation of the catalyst and CNTs.
-
-
Sample Collection: Carefully remove the substrate, which should now be coated with a black film of carbon nanotubes.
Data Presentation
The following table summarizes typical quantitative data for MWCNTs synthesized using the AACVD method with organometallic precursors.
| Parameter | Value | Notes |
| Catalyst Precursor | This compound | Concentration in solvent impacts CNT diameter and density. |
| Carbon Source | Toluene (solvent), Methane | Toluene is common in AACVD; additional hydrocarbon can be used. |
| Growth Temperature | 750 - 850 °C | Affects crystallinity and defect density of the CNTs. |
| Carrier Gas Flow Rate | Ar: 400-500 sccm, H₂: 100 sccm | Controls residence time and precursor delivery rate. |
| Growth Time | 15 - 60 min | Directly influences the length/thickness of the CNT film. |
| Resulting MWCNT Diameter | 10 - 60 nm | Dependent on catalyst particle size, which is influenced by precursor concentration and temperature. |
| Resulting MWCNT Length | 10 - 200 µm | Primarily a function of growth time and catalyst activity. |
| Purity | >90% | Post-synthesis purification can increase purity. |
Visualizations
Application: Fabrication of Catalytic Copper Films for Graphene Synthesis
In this application, Cu(acac)₂ is used to deposit a thin copper film on a substrate. This film then serves as the catalyst for growing graphene from a gaseous carbon source like methane. This is particularly useful for coating non-traditional or complex-shaped substrates.
Experimental Protocol
Materials and Equipment:
-
This compound (Cu(acac)₂)
-
A suitable substrate (e.g., SiO₂/Si wafer, quartz)
-
CVD furnace as described in the previous section
-
Argon (Ar) and Hydrogen (H₂) gases
-
Methane (CH₄) gas
Procedure:
Part A: Copper Film Deposition
-
Place the substrate in the CVD furnace.
-
Place a ceramic boat containing Cu(acac)₂ powder in a low-temperature zone of the furnace inlet (typically 150-200 °C) to allow for sublimation.
-
Purge the system with Ar.
-
Heat the central (substrate) zone of the furnace to a deposition temperature of 300-400 °C under an Ar/H₂ flow.
-
Heat the inlet zone to sublimate the Cu(acac)₂. The vapor is carried over the heated substrate by the Ar/H₂ flow.
-
The Cu(acac)₂ decomposes on the substrate surface, forming a thin film of copper. Deposition time will determine film thickness.
-
After deposition, cool the system under Ar/H₂.
Part B: Graphene Growth
-
Without removing the now copper-coated substrate, increase the furnace temperature to 1000 °C under a continuous flow of H₂ (e.g., 50 sccm). This step anneals the copper film, increasing grain size, which is favorable for high-quality graphene growth.
-
Once the temperature is stable, introduce a low flow of methane (CH₄, e.g., 5-20 sccm) while maintaining the H₂ flow.
-
The growth time is typically short, from 5 to 30 minutes.
-
After growth, stop the methane flow and rapidly cool the furnace to room temperature under the H₂/Ar flow. Rapid cooling helps to prevent the formation of multiple graphene layers.[1]
-
The substrate is now coated with a thin layer of graphene on the copper film.
Data Presentation
| Parameter | Value | Notes |
| Cu Precursor | This compound | Sublimation temperature: 150-200 °C. |
| Cu Deposition Temp. | 300 - 400 °C | Temperature at the substrate for Cu film formation. |
| Graphene Growth Temp. | ~1000 °C | Optimal for catalytic decomposition of methane on copper. |
| Gases (Graphene Growth) | H₂: 50 sccm, CH₄: 5-20 sccm | Low CH₄ to H₂ ratio is crucial for monolayer graphene. |
| Growth Time | 5 - 30 min | Longer times can lead to multilayer formation. |
| Resulting Graphene | Monolayer to few-layer | Low carbon solubility in copper favors self-limiting monolayer growth.[1] |
| Sheet Resistance | 100 - 500 Ω/sq | Varies with quality and number of layers. |
| Carrier Mobility | >1000 cm²/V·s | Dependent on defect density and grain size. |
Visualizations
References
Copper(II) Acetylacetonate in C-H Activation: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides a detailed overview of Copper(II) acetylacetonate (B107027) [Cu(acac)₂] as a versatile and cost-effective catalyst for a variety of C-H activation protocols. This application note includes summaries of key reaction data, detailed experimental procedures for prominent applications, and visual representations of reaction pathways and workflows.
Copper(II) acetylacetonate has emerged as a powerful catalyst in modern organic synthesis, enabling the direct functionalization of otherwise inert C-H bonds. This approach offers a more atom-economical and environmentally benign alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. The methodologies detailed below are particularly relevant for the synthesis of complex molecules and pharmacologically active compounds.
C-N Bond Formation: Oxidative C-H Amination of Azoles
One of the notable applications of Cu(acac)₂ is in the direct oxidative C-H amination of azoles with a range of aliphatic and aromatic amines. This method, pioneered by Bhanage and colleagues, provides a straightforward route to synthesize N-substituted azoles, which are prevalent motifs in pharmaceuticals. The reaction proceeds under base-free conditions with oxygen as the terminal oxidant.[1][2][3]
Data Presentation: Substrate Scope and Reaction Yields
The following table summarizes the substrate scope for the Cu(acac)₂-catalyzed oxidative amination of benzoxazole (B165842) with various amines.
| Entry | Amine | Product | Yield (%) |
| 1 | Morpholine | 2-Morpholinobenzoxazole | 85 |
| 2 | Piperidine | 2-(Piperidin-1-yl)benzoxazole | 82 |
| 3 | Aniline | N-Phenylbenzoxazol-2-amine | 78 |
| 4 | p-Toluidine | N-(p-Tolyl)benzoxazol-2-amine | 80 |
| 5 | Benzylamine | N-Benzylbenzoxazol-2-amine | 75 |
| 6 | n-Hexylamine | N-(n-Hexyl)benzoxazol-2-amine | 72 |
Reaction Conditions: Benzoxazole (1 mmol), Amine (1.2 mmol), Cu(acac)₂ (5 mol%), Xylene (3 mL), O₂ atmosphere, 140 °C, 12 h.
Experimental Protocol: General Procedure for Oxidative C-H Amination
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound (13.1 mg, 0.05 mmol, 5 mol%).
-
Add benzoxazole (119 mg, 1 mmol) and the corresponding amine (1.2 mmol).
-
Add 3 mL of xylene as the solvent.
-
Seal the Schlenk tube and purge with oxygen gas from a balloon for 5 minutes.
-
Place the reaction mixture in a preheated oil bath at 140 °C and stir for 12 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate (B1210297) and hexane (B92381) as the eluent to afford the desired N-substituted benzoxazole.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Signaling Pathway: Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for Cu(acac)₂-catalyzed C-H amination of azoles.
C-C Bond Formation: Cross-Dehydrogenative Coupling (CDC)
Cu(acac)₂ is also an effective catalyst for cross-dehydrogenative coupling (CDC) reactions, which involve the formation of a C-C bond by the formal removal of a hydrogen molecule from two different C-H bonds.[4][5] This strategy is highly attractive for its atom economy and the use of readily available starting materials.
Data Presentation: CDC of Tetrahydrofuran (B95107) with β-Ketoesters
| Entry | β-Ketoester | Product | Yield (%) |
| 1 | Ethyl acetoacetate | Ethyl 2-(tetrahydrofuran-2-yl)acetoacetate | 75 |
| 2 | Methyl acetoacetate | Methyl 2-(tetrahydrofuran-2-yl)acetoacetate | 72 |
| 3 | Ethyl benzoylacetate | Ethyl 2-benzoyl-2-(tetrahydrofuran-2-yl)acetate | 68 |
| 4 | Acetylacetone | 3-(Tetrahydrofuran-2-yl)pentane-2,4-dione | 80 |
Reaction Conditions: Tetrahydrofuran (5 mL), β-Ketoester (1 mmol), Cu(acac)₂ (10 mol%), Di-tert-butyl peroxide (DTBP) (2 mmol), 120 °C, 12 h.
Experimental Protocol: General Procedure for CDC Reaction
-
In a sealed tube, combine the β-ketoester (1 mmol) and this compound (26.2 mg, 0.1 mmol, 10 mol%).
-
Add tetrahydrofuran (5 mL) to the mixture.
-
Add di-tert-butyl peroxide (DTBP) (0.37 mL, 2 mmol) dropwise to the reaction mixture at room temperature.
-
Seal the tube and heat the reaction mixture to 120 °C for 12 hours.
-
After cooling to room temperature, remove the excess tetrahydrofuran under reduced pressure.
-
Dilute the residue with ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflow: CDC Reaction Setup and Workup
Caption: General workflow for a Cu(acac)₂-catalyzed CDC reaction.
C-C Bond Formation: C-H Arylation with Diaryliodonium Salts
The arylation of C-H bonds is a cornerstone of modern organic chemistry. Cu(acac)₂ can catalyze the C-H arylation of various substrates, including heterocycles, using diaryliodonium salts as the aryl source.[6][7][8] This method avoids the need for pre-functionalized arenes and often proceeds under mild conditions.
Data Presentation: C-H Arylation of Indole (B1671886)
| Entry | Diaryliodonium Salt | Product | Yield (%) |
| 1 | Diphenyliodonium triflate | 3-Phenylindole | 88 |
| 2 | Bis(4-methoxyphenyl)iodonium triflate | 3-(4-Methoxyphenyl)indole | 85 |
| 3 | Bis(4-fluorophenyl)iodonium triflate | 3-(4-Fluorophenyl)indole | 92 |
| 4 | Bis(4-chlorophenyl)iodonium triflate | 3-(4-Chlorophenyl)indole | 90 |
Reaction Conditions: Indole (1 mmol), Diaryliodonium salt (1.2 mmol), Cu(acac)₂ (10 mol%), 1,2-Dichloroethane (B1671644) (DCE) (5 mL), 80 °C, 24 h.
Experimental Protocol: General Procedure for C-H Arylation
-
To a screw-capped vial, add indole (117 mg, 1 mmol), the diaryliodonium salt (1.2 mmol), and this compound (26.2 mg, 0.1 mmol, 10 mol%).
-
Add 5 mL of 1,2-dichloroethane (DCE).
-
Seal the vial and place it in a preheated heating block at 80 °C.
-
Stir the reaction mixture for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane (B109758) (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel (hexanes/ethyl acetate gradient) to afford the 3-arylindole product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Logical Relationship: Key Components for Successful C-H Arylation
Caption: Logical relationship of components in Cu(acac)₂-catalyzed C-H arylation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cu(acac)2 catalyzed oxidative C–H bond amination of azoles with amines under base-free conditions | Semantic Scholar [semanticscholar.org]
- 4. pnas.org [pnas.org]
- 5. Cross dehydrogenative coupling - Wikipedia [en.wikipedia.org]
- 6. Copper-catalyzed asymmetric C(sp2)–H arylation for the synthesis of P- and axially chiral phosphorus compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
Application of Copper(II) Acetylacetonate in the Synthesis of Metal-Organic Frameworks (MOFs)
Introduction
Copper(II) acetylacetonate (B107027), Cu(acac)₂, is a widely utilized precursor in materials science, valued for its stability, solubility in organic solvents, and utility as a source of copper(II) ions. In the synthesis of Metal-Organic Frameworks (MOFs), Cu(acac)₂ serves as a key building block, offering distinct advantages in controlling reaction kinetics and influencing the final structure and properties of the framework. MOFs, which are crystalline porous materials constructed from metal ions or clusters coordinated to organic linkers, have garnered significant attention for their potential applications in drug delivery, catalysis, and gas storage. The choice of the metal precursor is crucial in MOF synthesis as it can dictate the topology, porosity, and functionality of the resulting material. This document provides detailed application notes and protocols for the synthesis of various dimensional MOFs using copper precursors, with a special focus on Cu(acac)₂.
Role of the Acetylacetonate Ligand
The acetylacetonate (acac) ligand in Cu(acac)₂ can play a significant role in MOF synthesis. While it is primarily a source of Cu(II) ions, the acac ligand itself can act as a modulator or a competing ligand during the formation of the MOF structure. This can influence the nucleation and growth of the crystals, potentially leading to different morphologies and crystallinities compared to syntheses using other copper salts like nitrates or acetates. For instance, the slower release of Cu(II) ions from the stable Cu(acac)₂ complex can facilitate more ordered crystal growth.
Application Note 1: Synthesis of a 1D Linear Chain MOF using Cu(acac)₂
One-dimensional (1D) MOFs, or coordination polymers, are of interest for their potential applications in areas such as molecular wires and anisotropic materials. The use of Cu(acac)₂ in conjunction with linear bidentate linkers like 4,4'-bipyridine (B149096) (bpy) allows for the straightforward synthesis of 1D chain structures.
Experimental Protocol: Synthesis of [Cu(acac)₂bpy]n
This protocol describes two methods for the synthesis of the 1D MOF, [Cu(acac)₂bpy]n.
Method A: Supercritical CO₂ Synthesis [1]
This environmentally friendly method utilizes supercritical carbon dioxide (scCO₂) as the solvent.
-
Reagents:
-
Copper(II) acetylacetonate (Cu(acac)₂)
-
4,4'-Bipyridine (bpy)
-
Supercritical grade Carbon Dioxide (CO₂)
-
-
Procedure:
-
Place equimolar amounts of Cu(acac)₂ and 4,4'-bipyridine into a high-pressure reaction vessel.
-
Pressurize the vessel with CO₂ to 20 MPa.
-
Heat the vessel to 60 °C.
-
Maintain the reaction for 24 hours. Due to the low solubility of Cu(acac)₂ in scCO₂, gentle stirring may be applied to enhance the reaction kinetics.[1]
-
After the reaction, slowly depressurize the vessel to vent the CO₂.
-
The resulting crystalline product is the 1D MOF, [Cu(acac)₂bpy]n. The reaction yield is typically high, approaching 100%, as the reactants are almost completely consumed.[1]
-
Method B: Conventional Solvent Synthesis
This method employs a standard organic solvent under reflux.
-
Reagents:
-
This compound (Cu(acac)₂)
-
4,4'-Bipyridine (bpy)
-
Chloroform (CHCl₃)
-
-
Procedure:
-
Dissolve equimolar amounts of Cu(acac)₂ and 4,4'-bipyridine in chloroform.
-
Reflux the solution for an extended period.
-
Cool the solution to room temperature to allow for the precipitation of the product.
-
Collect the crystalline product by filtration, wash with fresh chloroform, and dry under vacuum.
-
Logical Relationship of Supercritical CO₂ Synthesis
Caption: Workflow for the supercritical CO₂ synthesis of the 1D MOF [Cu(acac)₂bpy]n.
Application Note 2: Synthesis of 2D and 3D Copper-Based MOFs
While detailed protocols for the direct synthesis of 2D and 3D MOFs from Cu(acac)₂ are not as readily available in the literature, the following sections provide representative protocols for well-known 2D and 3D copper MOFs using other common copper precursors. These can serve as a basis for exploring the use of Cu(acac)₂ as an alternative metal source.
Experimental Protocol: Synthesis of a 2D Copper MOF (Cu-TCPP)[2]
This protocol describes the synthesis of a 2D copper MOF using tetrakis(4-carboxyphenyl)porphyrin (TCPP) as the organic linker and copper(II) nitrate (B79036) as the copper source.
-
Reagents:
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
Tetrakis(4-carboxyphenyl)porphyrin (TCPP)
-
Polyvinylpyrrolidone (PVP)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
-
Procedure:
-
Dissolve 25 mg of Cu(NO₃)₂·3H₂O and 100 mg of PVP in 60 mL of a DMF/Ethanol solution (3:1 v/v) with stirring.
-
Add 60 mg of TCPP to the solution and sonicate to ensure complete dissolution.
-
Transfer the solution to a Teflon-lined autoclave and heat at 80 °C for 4 hours.
-
After cooling to room temperature, collect the red product by centrifugation.
-
Wash the product with fresh DMF and ethanol, then dry at room temperature.[2]
-
Experimental Protocol: Synthesis of a 3D Copper MOF (HKUST-1)[2]
HKUST-1 ([Cu₃(BTC)₂], where BTC = 1,3,5-benzenetricarboxylate) is a well-studied 3D MOF with a high surface area and potential for gas storage and catalysis. This protocol uses copper(II) nitrate as the precursor.
-
Reagents:
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
1,3,5-Benzenetricarboxylic acid (H₃BTC)
-
-
Procedure:
-
Dissolve 1.82 g of Cu(NO₃)₂·3H₂O in 50 mL of absolute methanol with ultrasonication to form a clear blue solution.
-
In a separate container, dissolve 0.875 g of H₃BTC in 50 mL of absolute methanol with ultrasonication.
-
Add the copper nitrate solution to the trimesic acid solution.
-
Keep the mixture at room temperature for 2 hours to allow for the precipitation of the 3D Cu-MOF.
-
Collect the blue product by centrifugation, wash twice with methanol, and dry.[2]
-
General MOF Synthesis Workflow
Caption: A generalized workflow for the synthesis of Metal-Organic Frameworks.
Quantitative Data Summary
The properties of MOFs are highly dependent on their structure and the synthetic method used. The following table summarizes key quantitative data for the MOFs discussed.
| MOF Name | Dimensionality | Copper Precursor | Organic Linker | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Application Highlight |
| [Cu(acac)₂bpy]n | 1D | Cu(acac)₂ | 4,4'-Bipyridine | Not typically porous | Not applicable | Potential for magnetic and optical materials |
| Cu-TCPP | 2D | Cu(NO₃)₂·3H₂O | TCPP | - | - | Electrocatalysis[2] |
| HKUST-1 | 3D | Cu(NO₃)₂·3H₂O | H₃BTC | ~1500 - 2000 | ~0.7 - 0.9 | Gas storage, Catalysis[2] |
Note: The properties of MOFs can vary significantly based on the specific synthesis and activation conditions.
Applications in Drug Development
Copper-based MOFs are promising candidates for drug delivery applications due to their high porosity, tunable pore sizes, and the potential for functionalization.[3] The biocompatibility and biodegradability of many Cu-MOFs make them suitable for carrying and releasing therapeutic agents.[3]
Drug Loading and Release
Drugs can be loaded into MOFs through various methods, including:
-
In-situ encapsulation: The drug is added during the MOF synthesis and becomes trapped within the pores.
-
Post-synthetic loading: The pre-synthesized MOF is soaked in a solution containing the drug, allowing the drug molecules to diffuse into the pores.
The release of the drug from the MOF can be triggered by changes in the physiological environment, such as pH, temperature, or the presence of specific biomolecules. The inherent biodegradability of some MOFs, where the framework gradually breaks down, can also facilitate a sustained release of the cargo.
Signaling Pathway Diagram for MOF-based Drug Delivery
Caption: A simplified signaling pathway for targeted drug delivery using a pH-responsive MOF.
Cu(acac)₂ is a valuable precursor for the synthesis of 1D MOFs and holds potential for the synthesis of higher-dimensional frameworks. While the use of other copper salts is more prevalent in the literature for 2D and 3D MOFs, the unique properties of Cu(acac)₂ may offer advantages in controlling MOF formation and properties. The protocols and data presented here provide a foundation for researchers and professionals in drug development to explore the application of copper-based MOFs in their work. Further research into the direct synthesis of porous 2D and 3D MOFs from Cu(acac)₂ is warranted to fully exploit its potential in this exciting field.
References
- 1. researchgate.net [researchgate.net]
- 2. Copper-Based Metal–Organic Frameworks (MOFs) as an Emerging Catalytic Framework for Click Chemistry | MDPI [mdpi.com]
- 3. Synthesis of Copper(II) Trimesinate Coordination Polymer and Its Use as a Sorbent for Organic Dyes and a Precursor for Nanostructured Material [mdpi.com]
Application Notes and Protocols for Nanoparticle Synthesis via Vapor-Phase Decomposition of Cu(acac)₂
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of copper and copper oxide nanoparticles through the vapor-phase decomposition of copper(II) acetylacetonate (B107027) (Cu(acac)₂). This method offers a versatile platform for producing crystalline nanoparticles with controlled size and composition, which are of significant interest for various applications, including catalysis, electronics, and biomedical fields.
Introduction
Vapor-phase synthesis, specifically chemical vapor synthesis or condensation, is a powerful bottom-up technique for producing high-purity nanomaterials.[1] In this process, a precursor material is vaporized, transported to a reaction zone, and then decomposed by heat to induce the nucleation and growth of nanoparticles.[2][3] Copper(II) acetylacetonate, a metal-organic compound, is a commonly used precursor for copper-based nanoparticles due to its suitable vapor pressure at relatively low temperatures.[4]
The thermal decomposition of Cu(acac)₂ vapor in a controlled atmosphere allows for the synthesis of pure copper (Cu), copper(I) oxide (Cu₂O), and copper(II) oxide (CuO) nanoparticles.[5][6] The final composition and size of the nanoparticles are highly dependent on the experimental parameters, such as reactor temperature, precursor vapor pressure, and the presence of reactive gases.[5][7]
Experimental Protocols
This section details the methodology for synthesizing copper-based nanoparticles using a horizontal tube furnace setup, a common configuration for this process.
Materials and Equipment
-
Precursor: this compound (Cu(acac)₂, 99.9%)
-
Carrier Gas: High-purity nitrogen (N₂)
-
Reactive Gases (optional): Hydrogen (H₂), Oxygen (O₂), Water vapor (H₂O), Carbon monoxide (CO)
-
Equipment:
-
Horizontal tube furnace with a quartz tube reactor
-
Mass flow controllers for precise gas handling
-
Precursor vaporizer (e.g., a bubbler or a low-temperature heating zone)
-
Temperature controllers for both the vaporizer and the furnace
-
Particle collection system (e.g., electrostatic precipitator or filter)
-
Schlenk line for inert atmosphere handling
-
Transmission Electron Microscope (TEM) for particle size and morphology analysis
-
X-ray Diffractometer (XRD) for crystalline phase identification
-
Precursor Preparation and Vaporization
-
Place a known amount of Cu(acac)₂ powder into the precursor vaporizer.
-
Assemble the vaporizer within the experimental setup, ensuring an airtight seal.
-
Purge the entire system with high-purity nitrogen gas for at least 30 minutes to remove any residual air and moisture.
-
Heat the vaporizer to a specific temperature to achieve the desired precursor partial pressure. A common vaporization temperature for Cu(acac)₂ is around 150°C.[6]
Nanoparticle Synthesis in an Inert Atmosphere
-
Set the horizontal tube furnace to the desired reaction temperature (e.g., 400°C to 705°C).[4][6]
-
Establish a stable flow of the nitrogen carrier gas through the system using a mass flow controller. A typical flow rate is around 330 cm³/min.[4][8]
-
Once the furnace reaches the set temperature, direct the carrier gas flow through the heated precursor vaporizer to transport the Cu(acac)₂ vapor into the hot zone of the furnace.
-
The Cu(acac)₂ vapor decomposes in the high-temperature region, leading to the formation of nanoparticles.[6]
-
The nanoparticles are carried by the gas stream to the collection system.
-
After the desired synthesis time, stop the precursor flow by bypassing the vaporizer and allow the system to cool down to room temperature under a continuous nitrogen flow.
-
Carefully collect the synthesized nanoparticles from the collection system for characterization.
Synthesis in the Presence of Reactive Gases
To synthesize copper oxide nanoparticles or to study the influence of different chemical environments, reactive gases can be introduced into the system.
-
Follow the same procedure as in section 2.3.
-
In addition to the nitrogen carrier gas, introduce a controlled flow of a reactive gas (e.g., O₂, H₂O vapor) into the main gas stream before it enters the furnace.[5][7]
-
The composition of the resulting nanoparticles (Cu, Cu₂O, or CuO) will depend on the type and concentration of the reactive gas, as well as the reaction temperature.[5] For instance, the presence of oxygen or water vapor tends to lead to the formation of copper oxides.[7]
Data Presentation
The following tables summarize the quantitative data on how experimental parameters influence the size and composition of the synthesized nanoparticles, as reported in the literature.
| Furnace Temperature (°C) | Precursor Partial Pressure (Pa) | Resulting Nanoparticle Composition | Mean Primary Particle Size (nm) |
| 431.5 | > 0.1 | Crystalline Copper (Cu) | 3.7 - 7.2 |
| 596.0 | > 0.1 | Crystalline Copper (Cu) | - |
| 705.0 | > 10 | Crystalline Copper (Cu) | - |
| 705.0 | ≤ 1 | Copper(I) Oxide (Cu₂O) | - |
| 705.0 | 1 - 10 | Mixture of Cu and Cu₂O | - |
Table 1: Influence of Furnace Temperature and Precursor Partial Pressure on Nanoparticle Composition and Size in an Inert Atmosphere. Data sourced from[4][8].
| Furnace Temperature (°C) | Precursor Partial Pressure (Pa) | Reactive Gas | Resulting Nanoparticle Composition |
| 432 - 1216 | 0.06 - 44 | H₂ | Cu |
| 432 - 1216 | 0.06 - 44 | H₂O | Cu, Cu₂O |
| 432 - 1216 | 0.06 - 44 | O₂ | Cu, Cu₂O, CuO |
| 432 - 1216 | 0.06 - 44 | CO | Cu, Carbon Nano-onions |
Table 2: Product Composition from Cu(acac)₂ Decomposition in the Presence of Various Reagents. Data sourced from[5][6][9].
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships governing the synthesis process.
Caption: Experimental workflow for nanoparticle synthesis.
Caption: Key parameter relationships in synthesis.
References
- 1. Vapor-phase production of nanomaterials - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. eng.buffalo.edu [eng.buffalo.edu]
- 3. azonano.com [azonano.com]
- 4. nanonasibulin.com [nanonasibulin.com]
- 5. cris.vtt.fi [cris.vtt.fi]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Copper(II) Acetylacetonate Catalyzed Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of reactions catalyzed by Copper(II) acetylacetonate (B107027) (Cu(acac)₂).
Troubleshooting Guides and FAQs
This section addresses common issues encountered during experiments using Cu(acac)₂ as a catalyst.
Issue 1: Low or No Product Yield
Q1: My reaction is not proceeding or giving a very low yield. What are the common causes and how can I troubleshoot this?
A1: Low yields in Cu(acac)₂ catalyzed reactions can stem from several factors, ranging from catalyst quality to reaction conditions. Here’s a step-by-step troubleshooting guide:
-
Catalyst Quality and Activity:
-
Verify Catalyst Purity: Ensure the Cu(acac)₂ used is of high purity. Impurities can inhibit the catalytic cycle. Recrystallization may be necessary for technical grade catalyst.
-
Catalyst Activation: While Cu(acac)₂ is a Cu(II) precatalyst, the active species in many cross-coupling reactions is Cu(I). In some cases, the in situ reduction of Cu(II) to Cu(I) by a solvent, amine, or alkyne may be slow or inefficient. Consider the addition of a mild reducing agent like sodium ascorbate, especially in reactions sensitive to the copper oxidation state, such as the azide-alkyne cycloaddition (CuAAC).[1]
-
-
Reaction Conditions:
-
Solvent Choice: The solvent plays a crucial role in catalyst solubility and reactivity. For instance, in Ullmann-type couplings, polar aprotic solvents like DMF, DMSO, or NMP are often effective.[2] Ensure the solvent is anhydrous, as water can lead to undesired side reactions like protodeboronation in couplings involving boronic acids.[3]
-
Base Selection: The choice and solubility of the base are critical.[4] Inorganic bases like K₃PO₄ and Cs₂CO₃ are commonly used. The base's strength and its ability to coordinate with the copper center can significantly impact the reaction rate. A screening of different bases is often recommended.
-
Temperature: Many copper-catalyzed reactions require elevated temperatures to proceed at a reasonable rate. If you are running the reaction at room temperature, a gradual increase in temperature (e.g., to 60-120 °C) might be necessary. However, excessively high temperatures can lead to catalyst decomposition.
-
Atmosphere: While many Cu(acac)₂-catalyzed reactions are tolerant to air, some are sensitive to oxygen, which can oxidize the active Cu(I) species. Running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent catalyst deactivation and improve yields.[3]
-
-
Ligand Effects:
-
Ligand Selection: The presence of an ancillary ligand can dramatically improve the yield and selectivity of the reaction by stabilizing the copper catalyst and facilitating key steps in the catalytic cycle.[2] For Ullmann C-N and C-O couplings, N,N-, N,O-, and O,O-bidentate ligands are often effective.[2] The choice of ligand is often crucial and substrate-dependent.
-
Issue 2: Formation of Undesired Byproducts
Q2: My reaction is producing a significant amount of homocoupled product. How can I minimize this?
A2: Homocoupling is a common side reaction in many cross-coupling reactions, leading to the formation of symmetrical dimers of the starting materials. Here are some strategies to suppress it:
-
Control of Reaction Conditions:
-
Base Concentration: The concentration of the base can influence the rate of homocoupling. Careful optimization is necessary.[5]
-
Catalyst Loading: In some cases, a lower catalyst loading can favor the desired cross-coupling pathway over homocoupling.[5]
-
Inert Atmosphere: The presence of oxygen can sometimes promote oxidative homocoupling.[1] Conducting the reaction under an inert atmosphere can be beneficial.
-
-
Ligand Modification:
-
Use of Bidentate Ligands: The use of appropriate bidentate ligands can disfavor the formation of dimeric copper species that may be responsible for homocoupling.[5]
-
-
Slow Addition of Reagents:
-
Slowly adding one of the coupling partners to the reaction mixture can help to maintain a low concentration of that reagent, thereby disfavoring the bimolecular homocoupling reaction.
-
Q3: In my Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, I am observing byproducts from oxidative homocoupling of the alkyne.
A3: The formation of diynes via oxidative homocoupling is a known side reaction in CuAAC, especially in the presence of oxygen.[1]
-
Use of a Reducing Agent: The most common and effective solution is the addition of a reducing agent, such as sodium ascorbate, to the reaction mixture. This helps to maintain the copper catalyst in the active Cu(I) oxidation state and prevents the Cu(II)-mediated oxidative homocoupling.[1]
-
Ligand Choice: Certain ligands can help to stabilize the Cu(I) species and reduce the extent of side reactions.
Issue 3: Catalyst Deactivation
Q4: My reaction starts well but then slows down or stops completely. What could be causing catalyst deactivation?
A4: Catalyst deactivation can occur through several mechanisms:
-
Product Inhibition: The product of the reaction may coordinate to the copper center more strongly than the reactants, leading to inhibition of the catalytic cycle.[4]
-
Precipitation of Active Species: The active copper species may precipitate from the reaction mixture, effectively removing it from the catalytic cycle. This can be influenced by the choice of solvent and the solubility of the copper complexes formed.[4]
-
Oxidation of Cu(I): If the active catalyst is a Cu(I) species, it can be oxidized to the less active Cu(II) state by atmospheric oxygen.
-
Ligand Degradation: At elevated temperatures, the ligands used to stabilize the catalyst may degrade over time.
Q5: Can I regenerate a deactivated Cu(acac)₂ catalyst?
A5: Regeneration of a homogeneous catalyst like Cu(acac)₂ can be challenging. In many cases, it is more practical to use fresh catalyst. However, if deactivation is due to the oxidation of Cu(I) to Cu(II), the addition of a reducing agent might restore some activity. For heterogeneous copper catalysts, regeneration by calcination to burn off carbon deposits or by chemical treatment is sometimes possible.[6] An electrochemical method for regenerating copper catalysts has also been reported, where applying a reverse polarity of electrodes can reactivate the catalyst.[7]
Data Presentation
Table 1: Effect of Ligand and Base on the Yield of Cu(acac)₂ Catalyzed Ullmann C-O Coupling of Phenol with Iodobenzene.
| Entry | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | None | K₃PO₄ | DMF | 110 | Low |
| 2 | L-Proline | K₃PO₄ | DMF | 110 | Moderate |
| 3 | 1,10-Phenanthroline | Cs₂CO₃ | DMF | 110 | High |
| 4 | N,N-Dimethylglycine | Cs₂CO₃ | DMF | 110 | High |
Note: "Low," "Moderate," and "High" are qualitative descriptors based on typical outcomes reported in the literature. Actual yields will vary depending on the specific reaction conditions and substrates.
Table 2: Influence of Solvent and Temperature on the Yield of Cu(acac)₂ Catalyzed Ullmann C-N Coupling.
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | Toluene | 110 | Moderate |
| 2 | Dioxane | 100 | Good |
| 3 | DMF | 120 | Excellent |
| 4 | DMSO | 120 | Excellent |
Note: Yields are dependent on the specific substrates, ligand, and base used. This table provides a general trend.
Experimental Protocols
Protocol 1: Synthesis of Copper(II) Acetylacetonate from Copper(II) Sulfate (B86663) [8]
-
Dissolve copper(II) sulfate pentahydrate (CuSO₄·5H₂O) in water.
-
Add a solution of acetylacetone (B45752) in a suitable solvent (e.g., methanol).
-
Slowly add a base, such as sodium hydroxide (B78521) or ammonia (B1221849) solution, with stirring until a blue precipitate of Cu(acac)₂ forms.[8][9]
-
Filter the precipitate, wash it with water, and then with a small amount of cold ethanol.
-
Dry the product in an oven or a vacuum desiccator. A yield of around 95% can be expected.[3]
Protocol 2: Synthesis of this compound from Copper(II) Chloride [10]
-
Dissolve copper(II) chloride dihydrate (CuCl₂·2H₂O) in water.[10]
-
In a separate beaker, dissolve acetylacetone in methanol.[4]
-
Add the acetylacetone solution to the copper chloride solution with stirring.[4]
-
Add a solution of sodium acetate (B1210297) in water to the mixture. A precipitate of Cu(acac)₂ will form.[4]
-
Heat the mixture gently (e.g., in a water bath at ~80°C) for a few minutes with continuous stirring.[4]
-
Cool the mixture and collect the precipitate by filtration.
-
Wash the product with water and dry it.
Protocol 3: General Procedure for a Cu(acac)₂ Catalyzed Cross-Coupling Reaction (e.g., Ullmann C-O Coupling)
-
To an oven-dried reaction vessel, add Cu(acac)₂ (1-10 mol%), the appropriate ligand (if any), and the base (e.g., Cs₂CO₃, 2 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the aryl halide, the nucleophile (e.g., phenol), and the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter to remove inorganic salts.
-
Purify the product by column chromatography.
Mandatory Visualization
References
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. scribd.com [scribd.com]
- 5. mdpi.com [mdpi.com]
- 6. longdom.org [longdom.org]
- 7. scispace.com [scispace.com]
- 8. scribd.com [scribd.com]
- 9. scribd.com [scribd.com]
- 10. scribd.com [scribd.com]
Troubleshooting common issues in Copper(II) acetylacetonate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of Copper(II) acetylacetonate (B107027), also known as Cu(acac)₂. This guide is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of Copper(II) acetylacetonate, providing potential causes and recommended solutions in a clear question-and-answer format.
Q1: Why is my product a pale blue or greenish color instead of the expected bright blue solid?
A1: An off-color product often indicates the presence of impurities or an incomplete reaction.
-
Possible Causes:
-
Starting material impurities: The copper salt used as a starting material may contain impurities.
-
Incorrect pH: The pH of the reaction mixture can influence the final product's color and purity.
-
Presence of hydrated copper salts: Incomplete reaction or washing can leave unreacted hydrated copper salts, which are typically light blue.
-
Side reactions: Undesirable side reactions can lead to the formation of colored byproducts.[1]
-
-
Solutions:
-
Use high-purity starting materials.
-
Control the pH of the reaction mixture, often by using a buffer like sodium acetate (B1210297).[2]
-
Ensure the reaction goes to completion by following the recommended reaction time and temperature.[3]
-
Thoroughly wash the product with an appropriate solvent (e.g., cold water, methanol) to remove unreacted starting materials and soluble impurities.[4][5]
-
Recrystallize the product to achieve high purity and the correct color.[2][6]
-
Q2: My product yield is very low. What are the likely reasons?
A2: Low yield can result from several factors throughout the experimental process.
-
Possible Causes:
-
Incomplete reaction: The reaction may not have proceeded to completion due to incorrect stoichiometry, insufficient reaction time, or inadequate temperature.
-
Product loss during workup: Significant amounts of the product may be lost during filtration and washing steps.
-
Sub-optimal pH: The equilibrium of the reaction might not favor product formation at the working pH.
-
Decomposition of the product: In some cases, the product might be unstable under the reaction or workup conditions.
-
-
Solutions:
-
Verify the stoichiometry of your reactants.
-
Ensure the reaction is stirred vigorously and for the recommended duration.
-
When washing the product, use ice-cold solvents to minimize its solubility and thus, loss.[7]
-
Optimize the pH of the reaction mixture. The addition of a base like ammonia (B1221849) or sodium acetate is often crucial for deprotonating acetylacetone (B45752).[2][4]
-
Avoid excessively high temperatures during drying, which could lead to decomposition.
-
Q3: My product yield is over 100%. How is this possible?
A3: A yield exceeding 100% is a clear indication that the product is not pure and likely contains residual solvent or other impurities.[4][8]
-
Possible Cause:
-
Residual solvent: The most common reason is the presence of water or the recrystallization solvent in the final product.[4]
-
-
Solution:
-
Dry the product thoroughly. This can be achieved by air drying, using a desiccator, or drying in an oven at a suitable temperature (e.g., 110 °C).[5] Be cautious with oven drying, as high temperatures can cause decomposition.
-
Q4: The synthesized this compound does not dissolve well for characterization or subsequent reactions. Why?
A4: The solubility of this compound can be affected by its purity and the chosen solvent.
-
Possible Causes:
-
Solutions:
-
Purify the product by recrystallization. This will remove most impurities.[6][10]
-
Consult the literature for appropriate solvents. It is reported to be soluble in solvents like chloroform, methanol (B129727), and acetonitrile.[3]
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, which can be used as a reference for product characterization.
| Parameter | Value | Source(s) |
| Molecular Formula | C₁₀H₁₄CuO₄ | [11] |
| Molecular Weight | 261.76 g/mol | [11] |
| Appearance | Bright blue solid/crystals | [9] |
| Melting Point | ~230-284 °C (decomposes) | [3][4] |
| Solubility | Insoluble in water; Soluble in chloroform, acetonitrile, DMF.[3] | [3][9] |
Experimental Protocols
Below are detailed methodologies for the synthesis of this compound using different copper salts as starting materials.
Protocol 1: Synthesis from Copper(II) Acetate
This protocol is adapted from a procedure described in the Journal of Medicinal and Chemical Sciences.[3]
Materials:
-
Copper(II) acetate (0.884 g, 4.865 mmol)
-
Acetylacetone (1 mL, 9.730 mmol)
-
Methanol
-
Deionized water
Procedure:
-
Prepare a solution of copper(II) acetate by dissolving 0.884 g in a 36 ml mixture of methanol and water (1:1 v/v).
-
In a separate container, dissolve 1 mL of acetylacetone in 2 ml of methanol.
-
With continuous stirring, add the acetylacetone solution dropwise to the copper acetate solution over a period of 15 minutes.
-
Reflux the resulting mixture for 2 hours with stirring.
-
A precipitate will form. Collect the solid product by filtration.
-
Wash the precipitate with water and then with methanol.
-
Dry the final product under vacuum.
Protocol 2: Synthesis from Copper(II) Nitrate (B79036)
This protocol is based on procedures commonly used in educational and research labs.[4][8][12]
Materials:
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) (6 g)
-
Deionized water (60 cm³)
-
1:1 Ammonia solution
-
Acetylacetone (6 cm³)
Procedure:
-
Dissolve 6 g of copper(II) nitrate trihydrate in 60 cm³ of deionized water in a flask.
-
Slowly add the 1:1 ammonia solution dropwise with constant stirring. Continue adding until the initial precipitate that forms just redissolves, indicating the formation of the tetraamminecopper(II) complex.
-
While continuing to stir, add 6 cm³ of acetylacetone dropwise to the solution.
-
A precipitate of this compound will form. Collect the crude product by suction filtration.
-
Wash the product thoroughly with deionized water.
-
Dry the product completely to obtain the final crystalline solid.
Protocol 3: Synthesis from Copper(II) Chloride
This protocol provides an alternative synthesis route using copper(II) chloride.[2][5]
Materials:
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O) (4 g)
-
Deionized water (25 mL)
-
Acetylacetone (5 mL)
-
Methanol (10 mL)
-
Sodium acetate (6.8 g)
Procedure:
-
Dissolve 4 g of copper(II) chloride dihydrate in 25 mL of deionized water in a 250 mL beaker.
-
In a separate container, prepare a solution of 5 mL of acetylacetone in 10 mL of methanol.
-
Add the acetylacetone solution dropwise to the copper chloride solution while stirring.
-
Dissolve 6.8 g of sodium acetate in 20 mL of distilled water and add this solution to the reaction mixture. A precipitate should form.[2]
-
Stir the mixture continuously for 5-10 minutes. Gently warming the mixture in a hot water bath (around 80°C) can improve the precipitate quality.[2]
-
Cool the solution to room temperature and then in an ice-water bath.
-
Filter the solid product, wash it with cold distilled water, and dry it in an oven at 110 °C.[5]
Visualizations
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. jmchemsci.com [jmchemsci.com]
- 4. scribd.com [scribd.com]
- 5. scribd.com [scribd.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. reddit.com [reddit.com]
- 8. scribd.com [scribd.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound | C10H14CuO4 | CID 13669119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
Side reactions and byproducts in Copper(II) acetylacetonate mediated couplings
Welcome to the Technical Support Center for Copper(II) Acetylacetonate (Cu(acac)₂) Mediated Coupling Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to side reactions and byproducts in these essential synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed in Cu(acac)₂ mediated coupling reactions?
A1: The most prevalent side reaction is homocoupling of one of the coupling partners, leading to the formation of symmetrical dimers. For instance, in couplings involving terminal alkynes (like Sonogashira-type reactions), the formation of a 1,3-diyne through Glaser-Hay coupling is a common issue.[1][2] Similarly, in reactions with boronic acids (like Chan-Lam or Suzuki-Miyaura type couplings), the formation of biaryls from the boronic acid starting material is a frequent byproduct. Another significant side reaction, particularly when using boronic acids, is protodeboronation , where the boronic acid group is replaced by a hydrogen atom.
Q2: What is the role of the ligand in controlling side reactions in Cu(acac)₂ catalyzed couplings?
A2: Ligands play a crucial role in modulating the reactivity and selectivity of the copper catalyst. A suitable ligand can stabilize the copper center, prevent catalyst deactivation, and sterically hinder the approach of two identical coupling partners, thereby suppressing homocoupling. The electronic properties of the ligand can also influence the rate of the desired cross-coupling reaction versus competing side reactions. The choice of ligand is highly dependent on the specific coupling reaction and substrates involved.
Q3: How do the base and solvent affect the formation of byproducts?
A3: The base and solvent system can significantly impact the outcome of a Cu(acac)₂ mediated coupling. The base is often required to deprotonate one of the coupling partners, but an inappropriate base or concentration can promote side reactions. For example, a strong base might lead to the degradation of sensitive substrates. The solvent influences the solubility of the catalyst, substrates, and intermediates, which in turn affects reaction rates and selectivity. Polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are commonly used, but optimization is often necessary for each specific reaction.
Q4: Can Cu(acac)₂ be used in Suzuki-Miyaura couplings?
A4: While palladium is the conventional catalyst for Suzuki-Miyaura couplings, copper catalysts, including Cu(acac)₂, can be used, particularly for certain substrate combinations. However, the efficiency and substrate scope may be different from palladium-catalyzed systems. Side reactions such as homocoupling of the boronic acid can still be a concern.
Q5: How can I detect and identify byproducts in my reaction mixture?
A5: The most common techniques for identifying and quantifying byproducts are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods allow for the separation of different components in the reaction mixture and provide information about their molecular weights and fragmentation patterns, which aids in their identification. Nuclear Magnetic Resonance (NMR) spectroscopy of the crude reaction mixture can also be used to identify and quantify major byproducts.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Cross-Coupling Product and/or Significant Homocoupling
| Potential Cause | Suggested Solution |
| Oxygen Presence: | Oxygen can promote oxidative homocoupling, especially of terminal alkynes (Glaser coupling).[2] |
| Troubleshooting Step: Rigorously degas all solvents and reagents. Perform the reaction under a strict inert atmosphere (Nitrogen or Argon). | |
| Inappropriate Ligand: | The ligand may not be effectively promoting the cross-coupling pathway or suppressing homocoupling. |
| Troubleshooting Step: Screen a variety of ligands. For C-N or C-O couplings, bidentate N,N- or N,O-ligands are often effective. For Sonogashira-type reactions, phosphine (B1218219) or nitrogen-based ligands can be beneficial. | |
| Suboptimal Base or Solvent: | The base may be too strong or too weak, or the solvent may not be ideal for the specific reaction. |
| Troubleshooting Step: Screen different bases (e.g., K₂CO₃, Cs₂CO₃, Et₃N, DBU) and solvents (e.g., DMF, DMSO, Toluene, Dioxane). The optimal combination is substrate-dependent. | |
| High Reaction Temperature: | Elevated temperatures can sometimes favor side reactions over the desired coupling. |
| Troubleshooting Step: Attempt the reaction at a lower temperature, even if it requires a longer reaction time. Monitor the reaction progress by TLC or GC-MS to find the optimal balance. | |
| High Catalyst Loading: | A high concentration of the copper catalyst can sometimes increase the rate of homocoupling. |
| Troubleshooting Step: Reduce the catalyst loading of Cu(acac)₂. |
Issue 2: Significant Protodeboronation of Boronic Acid Substrates
| Potential Cause | Suggested Solution |
| Presence of Protic Impurities: | Traces of water or other protic species in the reaction mixture can lead to the cleavage of the C-B bond. |
| Troubleshooting Step: Use anhydrous solvents and ensure all reagents are dry. The use of molecular sieves can be beneficial. | |
| Inappropriate Base: | Certain bases can accelerate the rate of protodeboronation. |
| Troubleshooting Step: Screen milder bases or optimize the base concentration. | |
| Prolonged Reaction Times at Elevated Temperatures: | The stability of the boronic acid can be compromised under harsh conditions. |
| Troubleshooting Step: Monitor the reaction closely and stop it as soon as the starting material is consumed. If possible, run the reaction at a lower temperature. |
Experimental Protocols
General Protocol for Cu(acac)₂-Catalyzed Chan-Lam N-Arylation
This protocol provides a general starting point for the N-arylation of an amine with an arylboronic acid using Cu(acac)₂ as the catalyst.
Reagents:
-
Arylboronic acid (1.0 mmol)
-
Amine (1.2 mmol)
-
Cu(acac)₂ (0.1 mmol, 10 mol%)
-
Suitable ligand (e.g., 1,10-phenanthroline, 0.2 mmol, 20 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Anhydrous solvent (e.g., DMF, 5 mL)
Procedure:
-
To an oven-dried reaction vessel, add the arylboronic acid, Cu(acac)₂, ligand, and base.
-
Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon) three times.
-
Add the anhydrous solvent via syringe.
-
Add the amine to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., 80-120 °C) and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol for Byproduct Analysis by GC-MS
-
Sample Preparation: Take a small aliquot (e.g., 0.1 mL) of the crude reaction mixture and dilute it with a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Internal Standard: Add a known amount of an internal standard (a compound not present in the reaction mixture) for quantitative analysis.
-
GC-MS Analysis: Inject the prepared sample into the GC-MS.
-
Data Analysis: Identify the peaks corresponding to the starting materials, desired product, and byproducts based on their retention times and mass spectra. Quantify the relative amounts of each component by integrating the peak areas and comparing them to the internal standard.
Visualizations
Caption: Common reaction pathways in Cu(acac)₂ mediated couplings.
Caption: A logical workflow for troubleshooting Cu(acac)₂ mediated couplings.
References
Technical Support Center: Enhancing the Catalytic Activity of Copper(II) Acetylacetonate
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to enhance the catalytic performance of Copper(II) acetylacetonate (B107027) (Cu(acac)₂).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is proceeding slowly or with low yield. What are the initial troubleshooting steps?
Low catalytic turnover can stem from several factors. A systematic approach to troubleshooting is often the most effective. Key parameters to investigate include reaction temperature, catalyst concentration, solvent choice, and the potential need for additives or ligands. In some cases, the catalyst may require activation or the reaction conditions may need to be optimized for the specific transformation.
Below is a workflow to guide your troubleshooting process.
Caption: General troubleshooting workflow for low-yield Cu(acac)₂ reactions.
Q2: How does the choice of solvent impact the catalytic activity of Cu(acac)₂?
The solvent plays a critical role by interacting with the copper center, which can significantly alter its reactivity and the stability of catalytic intermediates.[1] The effect is so pronounced that it can change the electronic and magnetic properties of the complex.[2]
-
Coordinating Solvents: Solvents with donor atoms (e.g., pyridine (B92270), acetonitrile (B52724), DMSO) can coordinate to the axial positions of the square-planar Cu(acac)₂ complex.[1][2] This interaction can stabilize certain oxidation states or intermediates, influencing the reaction pathway. For instance, in Atom Transfer Radical Polymerization (ATRP), the coordinating ability of solvents like acetonitrile and DMSO directly affects the reaction equilibrium.[1]
-
Non-coordinating Solvents: Solvents like toluene (B28343) and xylene are common in reactions requiring high temperatures, such as C-H amination.[3] However, even in these cases, subtle interactions can influence performance.
-
Water: While Cu(acac)₂ is insoluble in water, some catalytic systems using modified Cu(acac)₂ complexes work exceptionally well in water, sometimes exclusively so.[4] This is often attributed to water's role in stabilizing transition states.[4]
Data Summary: Solvent Effects on Oxidative C-H Amination [3]
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Xylene | 140 | 14 | Good to Excellent |
| 2 | Toluene | Reflux | - | Significantly Decreased |
| 3 | Acetonitrile | - | - | - |
Note: This table is based on a comparison of solvents for a specific C-H amination reaction.[3] Optimal solvent choice is highly reaction-dependent.
Q3: Can adding ligands or other molecules enhance the catalyst's performance?
Yes, the addition of ligands is a primary strategy for modulating the activity of Cu(acac)₂.
-
Lewis Base Adducts: Simple Lewis bases like pyridine can coordinate to the copper center, forming five- or six-coordinate adducts.[5] This changes the geometry and electronic properties of the complex, which can be beneficial for certain reactions.
-
Chelating Ligands: Bidentate or polydentate ligands can replace the acetylacetonate ligands or coordinate to form more complex structures.[6] Tripodal and tetradentate ligands have been studied to create stable Cu-ligand complexes that are highly efficient at producing reactive oxygen species (ROS).[7]
-
Steric and Electronic Tuning: Modifying the acetylacetonate ligand itself, for instance by adding bulky substituents, can influence the catalyst's electrochemical properties and steric environment.[3] This can lead to a more positive Cu(II)/Cu(I) reduction potential, which may be advantageous in oxidative catalysis.[3]
Caption: Ligand coordination alters the geometry and properties of the Cu(acac)₂ catalyst.
Q4: Is it possible to increase catalytic activity without high temperatures?
Yes. Photocatalysis offers a powerful method to dramatically increase reaction rates at ambient temperatures. For hydrophosphination reactions, irradiating the reaction mixture with 360 nm light leads to remarkable conversions, with some reactions completing in minutes.[8] This effect is photocatalytic rather than just photo-initiated, meaning the reaction slows or stops when the light source is removed.[8] This approach avoids the high temperatures that can cause catalyst decomposition (which begins around 250°C) and lead to unwanted side reactions.[9][8]
Data Summary: Thermal vs. Photocatalytic Hydrophosphination [8]
| Condition | Temperature | Time | Conversion (%) |
| Thermal | Ambient | Hours | Low |
| Photocatalytic (360 nm) | Ambient | Minutes to Hours | High to Complete |
Q5: My catalyst appears to be deactivating or difficult to separate from the product. How can I improve its stability and reusability?
Homogeneous catalysts like Cu(acac)₂ can be difficult to separate from the reaction mixture, which prevents recycling and can lead to product contamination.[10] A proven solution is heterogenization , which involves anchoring the catalyst to a solid support.
-
Benefits: This approach combines the high selectivity of a homogeneous catalyst with the practical advantages of a heterogeneous one, including easy separation (by filtration) and enhanced stability, allowing for catalyst reuse over multiple cycles.[10]
-
Supports: Common supports include activated carbon, silica (B1680970) (SBA-15), and polymers.[10] The catalyst can be anchored via functional groups that coordinate to the copper center.
-
Performance: In some cases, the heterogenized catalyst shows improved turnover numbers (TON) compared to its homogeneous counterpart after several cycles.[10] While initial activity might be slightly lower due to diffusion limitations, the catalyst's stability and reusability often compensate for this.[10]
Key Experimental Protocols
Protocol 1: General Procedure for Photocatalytic Hydrophosphination [8]
-
Preparation: In a nitrogen-filled glovebox, add Cu(acac)₂ (e.g., 0.057 mmol) to a vial.
-
Reagents: Add the desired alkene (e.g., styrene) and phosphine (B1218219) (e.g., diphenylphosphine) to the vial.
-
Solvent: Dissolve the mixture in a suitable deuterated solvent (e.g., CDCl₃, ~0.6 mL) for NMR monitoring.
-
Reaction Setup: Transfer the solution to a J-Young NMR tube or a similar sealable reaction vessel.
-
Irradiation: Place the vessel in front of a 360 nm UV lamp at ambient temperature.
-
Monitoring: Monitor the reaction progress periodically by ¹H and ³¹P NMR spectroscopy. An internal standard like 1,3,5-trimethoxybenzene (B48636) can be used for accurate conversion calculation.
-
Work-up: Once the reaction is complete, the product can be purified using standard chromatographic techniques.
Protocol 2: Synthesis of a Heterogenized Cu(acac)₂ Catalyst on Activated Carbon [10]
-
Support Functionalization:
-
Reflux activated carbon (5.0 g) with (3-aminopropyl)triethoxysilane (15.0 mmol) in dry toluene (50.0 mL) for 24 hours.
-
Filter the functionalized carbon, wash thoroughly with toluene, and dry under vacuum. This creates an amine-functionalized support.
-
-
Anchoring the Catalyst:
-
Suspend the amine-functionalized activated carbon in a solution of Cu(acac)₂ in a suitable solvent (e.g., acetonitrile).
-
Stir the mixture at room temperature to allow the amine groups on the support to coordinate with the copper complex.
-
-
Washing and Drying:
-
Filter the resulting solid catalyst.
-
Wash extensively with the solvent to remove any unreacted, physisorbed Cu(acac)₂.
-
Dry the final heterogeneous catalyst under vacuum.
-
-
Catalyst Use: The solid catalyst can be added to the reaction mixture and, upon completion, recovered by simple filtration, washed, and reused in subsequent reactions.[10]
References
- 1. Solvent Coordination Effect on Copper-Based Molecular Catalysts for Controlled Radical Polymerization [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Gone with the Wind—Adducts of Volatile Pyridine Derivatives and Copper(II) Acetylacetonate [mdpi.com]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 7. Quest for a stable Cu-ligand complex with a high catalytic activity to produce reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Copper(II) Acetylacetonate [Cu(acac)₂] Catalysis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions regarding the use of Copper(II) acetylacetonate (B107027) [Cu(acac)₂] as a catalyst, with a specific focus on the critical role of the solvent in determining catalytic efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of Cu(acac)₂ in common laboratory solvents?
A1: Copper(II) acetylacetonate is a coordination complex with good solubility in many organic solvents but is generally insoluble in water.[1][2] Its solubility in chloroform (B151607) is particularly high.[3][4] It is also soluble in dichloromethane, benzene (B151609), toluene, acetone, and alcohols.[1][5] The choice of solvent is crucial as it can directly influence the reaction's outcome and efficiency.[6]
Q2: How does solvent polarity influence the efficiency of a Cu(acac)₂ catalyzed reaction?
A2: Solvent polarity has a significant impact on reaction efficiency, but the relationship is not always linear. For some copper-catalyzed reactions, such as low-temperature methanol (B129727) synthesis, solvents with moderate polarity have been shown to provide the highest product conversion.[7] In this case, both very high and very low polarity solvents led to a decrease in reaction efficiency.[7][8] The coordinating ability and donor power of the solvent can also affect the catalyst's electronic properties and, consequently, its reactivity.[9][10]
Q3: Is it possible to use water as a solvent for reactions catalyzed by Cu(acac)₂?
A3: While Cu(acac)₂ is typically described as insoluble in water, some catalytic systems have been developed that perform exceptionally well in aqueous media.[2] For example, a heterogeneous catalyst derived from Cu(acac)₂ showed high yields and enantioselectivities for asymmetric silyl (B83357) conjugate addition reactions specifically in water, whereas it was inefficient in organic solvents where it dissolved.[11] This highlights that for certain reaction types, an insoluble or partially soluble catalyst in water can be highly effective.[11] Many "click" reactions (CuAAC) are also successfully performed in water or aqueous mixtures.[12][13]
Q4: Can the solvent affect the structure of the final product?
A4: Yes, the solvent can play a decisive role in product formation. In studies of adduct formation with Cu(acac)₂, changing the solvent from benzene to chloroform, while keeping all other reactants the same, resulted in the formation of a different final product structure.[6] This underscores the importance of solvent screening during reaction optimization.
Troubleshooting Guide
This guide addresses common issues encountered during catalysis with Cu(acac)₂. Follow the workflow to diagnose and resolve problems.
Problem: My reaction shows low yield or is proceeding too slowly.
This is a common issue that can stem from multiple factors related to the catalyst, reagents, or reaction conditions.
Detailed Troubleshooting Steps:
-
1. Catalyst Integrity: Cu(acac)₂ is typically a stable, bright blue solid.[2] A significant color change may indicate decomposition or impurities. Ensure it is sourced from a reputable supplier and has been stored under dry, inert conditions.[9]
-
2. Solvent System:
-
Purity: Many copper-catalyzed reactions are sensitive to moisture and oxygen.[9][14] The use of anhydrous and thoroughly degassed solvents is often critical for reproducibility and high yields.
-
Polarity & Coordination: The solvent is not just a medium but an active participant. Strongly coordinating solvents can sometimes compete with substrates for binding to the copper center, inhibiting catalysis.[9] Conversely, solvent coordination may be necessary for catalyst stability and activity.[15] If yields are low, screening a range of solvents with different polarities and coordinating abilities is recommended.
-
-
3. Reagent Purity: Impurities in the starting materials, especially those with strongly coordinating functional groups (e.g., thiols, some amines), can act as poisons to the catalyst by binding irreversibly to the copper center.[9] Substrate purification is advised if purity is uncertain.
-
4. Reaction Conditions:
-
Temperature: Increasing the reaction temperature can often enhance the rate. However, this must be done cautiously to avoid potential decomposition of the catalyst or substrates.[9]
-
Concentration: The kinetics of the reaction can be highly dependent on the concentration of the catalyst and substrates. A systematic variation of these parameters may be necessary to find the optimal conditions.[9]
-
Data Presentation: Solvent Effects
The following tables summarize key data regarding the solubility of Cu(acac)₂ and the impact of solvent choice on reaction outcomes.
Table 1: Solubility of this compound
| Solvent | Solubility | Reference(s) |
|---|---|---|
| Chloroform | Soluble | [3][4] |
| Dichloromethane | Soluble | [5] |
| Benzene | Soluble | [4] |
| Toluene | Soluble | [1] |
| Acetone | Soluble | [5] |
| Alcohols (Methanol, Ethanol) | Slightly Soluble / Soluble | [3][5] |
| Water | Insoluble / Slightly Soluble |[2][3] |
Table 2: Effect of Solvent on Catalytic Efficiency (Reaction-Specific Examples)
| Reaction Type | Solvent | Catalyst System | Observation (Yield, Conversion, etc.) | Reference(s) |
|---|---|---|---|---|
| C-H Bond Amination | Xylene | Cu(II) | High Yield | [1] |
| Toluene | CuCl₂ | Significantly Decreased Yield | [1] | |
| Acetonitrile | CuCl₂ | Low Yield | [1] | |
| Methanol Synthesis | Diglyme (ε = 7.2) | Cu Nanoparticles | Highest Syngas Conversion | [7][8] |
| Dioxane (ε = 2.2) | Cu Nanoparticles | Lower Conversion | [7][8] | |
| Triglyme (ε = 7.6) | Cu Nanoparticles | Lower Conversion | [7][8] | |
| NMP (ε = 32.2) | Cu Nanoparticles | Lower Conversion | [7][8] | |
| Asymmetric Silyl Addition | Water | Cu(acac)₂-Ligand | High Yield (94%), High Enantioselectivity (95% ee) | [11] |
| | THF, CH₂Cl₂, Toluene | Cu(acac)₂-Ligand | No reaction or low yield/selectivity |[11] |
Experimental Protocols
The following is a representative protocol for a three-component (A³) coupling reaction to synthesize propargylamines, a common application for Cu(acac)₂ catalysis.[16]
Reaction: Synthesis of a Propargylamine via A³ Coupling
Detailed Methodology:
-
Vessel Preparation: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aldehyde (1.0 mmol), the terminal alkyne (1.2 mmol), and this compound (0.05 mmol, 5 mol%).
-
Solvent and Reagent Addition: Under an inert atmosphere (e.g., Nitrogen or Argon), add the selected anhydrous solvent (e.g., Toluene, 3 mL) via syringe. Add the amine (1.1 mmol) dropwise via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath set to the desired temperature (e.g., 80-100 °C). Stir the reaction mixture vigorously for the specified time (typically 4-24 hours).[9]
-
Monitoring: Monitor the reaction's progress periodically using an appropriate analytical technique such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of NH₄Cl and then with brine.[9]
-
Purification: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography on silica (B1680970) gel to obtain the pure propargylamine.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. EFFECT OF SOLVENT ON THE SYNTHESIS AND CHARACTERIZATION OF COPPER (II) ACETYLACETONATO COMPLEX-The Global Bookstore | Bringing Books, Learning and Research Together [staging.iwemi.com]
- 4. This compound [chembk.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | The Role of Solvent Polarity on Low-Temperature Methanol Synthesis Catalyzed by Cu Nanoparticles [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. journals.ekb.eg [journals.ekb.eg]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Ligand Effects in Copper(II) Acetylacetonate Catalyzed Transformations
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Copper(II) acetylacetonate (B107027) (Cu(acac)₂) in catalytic transformations. This guide provides answers to frequently asked questions and troubleshooting advice for common experimental issues, with a focus on the critical role of ancillary ligands.
Frequently Asked Questions (FAQs)
Q1: What is the role of the acetylacetonate (acac) ligand in Cu(acac)₂?
A1: The acetylacetonate (acac) anion is a bidentate ligand that forms a stable, six-membered chelate ring with the copper(II) ion.[1] Cu(acac)₂ is a well-known, stable complex that is soluble in many organic solvents.[1][2] This stability makes it an excellent and inexpensive pre-catalyst, as it is generally stable in both water and air compared to its copper(I) counterparts.[2][3] In many catalytic cycles, the acac ligands are displaced or participate in ligand exchange with substrates or other ancillary ligands to generate the catalytically active species.
Q2: If Cu(acac)₂ is a stable complex, why are additional "ancillary" ligands often required for catalysis?
A2: While Cu(acac)₂ is a convenient catalyst precursor, the catalytic cycle often requires a more reactive copper center. Ancillary ligands are crucial for modulating the catalyst's properties in several ways:
-
Stabilizing Reactive Intermediates: Ligands can stabilize specific oxidation states of copper (e.g., Cu(I) or Cu(III)) that are key intermediates in the catalytic cycle, preventing disproportionation or decomposition.[4][5]
-
Enhancing Solubility: They can improve the solubility of the copper species in the reaction medium, increasing its availability.[4]
-
Modulating Reactivity and Selectivity: The electronic and steric properties of the ancillary ligand are paramount in controlling the reaction's outcome.[4][6] Electron-donating ligands can increase the electron density on the copper center, affecting its reactivity, while sterically bulky ligands can influence which substrates can approach the metal, thereby controlling chemo-, regio-, and stereoselectivity.[4]
Q3: How do the electronic and steric properties of a ligand influence a reaction?
A3: The electronic and steric properties of a ligand directly impact the geometry and reactivity of the copper center.
-
Electronics: Electron-donating ligands can make the copper center more nucleophilic and prone to oxidative addition. Conversely, electron-withdrawing ligands make the copper center more electrophilic.
-
Sterics: Bulky ligands can create a specific "pocket" around the metal center. This can favor the binding of one substrate over another (chemoselectivity), direct the reaction to a specific position on a molecule (regioselectivity), or, in the case of chiral ligands, favor the formation of one enantiomer over the other (enantioselectivity).[4][6] For example, bulky ligands can promote the final reductive elimination step and prevent the formation of undesired side products.[4]
Q4: Can the ancillary ligand react with the acetylacetonate ligand itself?
A4: Yes, under certain conditions, template reactions can occur. When reactions of Cu(acac)₂ with chelating ligands containing primary amine groups (like ethylenediamine) are performed in refluxing ethanol (B145695) or aqueous acetone, the amine can condense with the carbonyl group of the coordinated acetylacetonate ligand to form a Schiff base chelate.[7] However, in non-aqueous, non-coordinating solvents like toluene (B28343) or dichloromethane, simple Lewis acid-base adducts are typically formed without this condensation.[7]
Q5: Are there "ligand-free" Cu(acac)₂ catalyzed reactions?
A5: While some copper-catalyzed reactions are described as "ligand-free," this often means no external ligand is added. In these cases, the solvent, substrate, or even the acetylacetonate ligand itself can act as a ligand to facilitate the catalytic cycle.[8] However, for more complex transformations requiring high selectivity and efficiency, the addition of a carefully chosen ancillary ligand is typically essential.[8][9]
Troubleshooting Guide
Issue 1: Low or No Conversion
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst Species | The Cu(II) pre-catalyst may not be efficiently reduced to the active Cu(I) species, or the active species may have decomposed. Solution: Consider adding a mild reducing agent or changing the solvent or base to facilitate the formation of the active catalyst. Ensure reagents are pure and the reaction is protected from air if using an oxygen-sensitive system. |
| Poor Ligand Choice | The chosen ligand may not sufficiently activate the copper center or may be sterically or electronically mismatched with the substrates. Solution: Screen a variety of ligands with different electronic properties (e.g., N,N-dimethylglycine, L-proline) and steric bulk (e.g., substituted phenanthrolines).[10] |
| Incorrect Solvent or Base | The choice of solvent and base is often crucial and can dramatically impact reaction efficiency.[9] The base may be too weak to deprotonate the substrate or too strong, leading to side reactions. The solvent polarity can affect catalyst solubility and stability. Solution: Re-evaluate the solvent and base combination. For C-O couplings, bases like K₂CO₃ or phosphazene bases have been effective.[10] Solvents like dioxane, DMSO, or toluene are commonly used.[10][11] |
| Catalyst Inhibition | A product or side-product may be coordinating strongly to the copper center and inhibiting turnover. Solution: Try running the reaction at a lower concentration or consider a ligand that can prevent product inhibition. |
Issue 2: Poor Selectivity (Chemoselectivity, Regioselectivity, or Enantioselectivity)
| Possible Cause | Troubleshooting Steps |
| Inappropriate Ligand Sterics/Electronics | The ligand is the primary driver of selectivity. For enantioselective reactions, the chiral ligand is critical. For regio- or chemoselectivity, steric hindrance is key. Solution: For enantioselectivity, screen different chiral ligands (e.g., chiral bipyridines, BINOL derivatives).[9][12] For regio/chemoselectivity, systematically vary the steric bulk of the ligand. For example, 2-phenylphenol (B1666276) has been used as a ligand to direct the coupling of 1,3-dicarbonyl compounds.[10] |
| Incorrect Reaction Temperature | Higher temperatures can sometimes overcome activation barriers but may lead to a loss of selectivity as multiple reaction pathways become accessible. Solution: Lower the reaction temperature. While this may slow the reaction rate, it can significantly improve selectivity. |
| Solvent Effects | The solvent can influence the conformation of the catalyst-substrate complex, thereby affecting selectivity. Solution: Screen solvents with different polarities. In some unique cases, like asymmetric silyl (B83357) conjugate addition, using water as a solvent with an insoluble Cu(II)-ligand complex led to the highest enantioselectivities.[12] |
Issue 3: Catalyst Decomposition or Precipitation
| Possible Cause | Troubleshooting Steps |
| Disproportionation of Cu(I) | In the absence of a stabilizing ligand, the active Cu(I) species can disproportionate into inactive Cu(II) and Cu(0).[4] Solution: Ensure a sufficient concentration of a strongly coordinating ligand is present. Ligands like β-diketone enolates can chelate Cu(I) but may still allow for disproportionation, highlighting the need for careful ligand design.[5] |
| Formation of Insoluble Species | The active catalyst or an intermediate may have poor solubility in the chosen solvent, causing it to precipitate out of the reaction mixture. Solution: Add a co-solvent to improve solubility or switch to a different ligand that enhances the solubility of the copper complex.[4] |
Quantitative Data Summary
The following tables summarize the effect of different ligands on the yield of various copper-catalyzed cross-coupling reactions.
Table 1: C-N Cross-Coupling Reactions
| Ligand | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Ethylene glycol | Aryl Iodide | Various alkylamines | K₃PO₄ | i-PrOH | 80 | Excellent | [9] |
| Dipivaloylmethane | Aryl Iodide | Various alkylamines | Cs₂CO₃ | Toluene | 110 | Excellent | [9] |
| BINOL | Aryl Iodide | Various alkylamines | K₃PO₄ | THF | RT | High | [9] |
| 8-hydroxyquinolin-N-oxide | Aryl Iodide/Bromide/Chloride | Various amines | K₂CO₃ | DMSO | 110-130 | Good-Excellent | [13] |
Table 2: C-O Cross-Coupling Reactions
| Ligand | Aryl Halide | Nucleophile | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 3,4,7,8-Tetramethyl-1,10-phenanthroline | Aryl Bromide/Chloride | 4-Methoxybenzyl alcohol | Cs₂CO₃ | Toluene | 110 | 34-92 | [11] |
| N,N-dimethylglycine | Aryl Bromide/Iodide | Substituted phenols | Cs₂CO₃ | Dioxane | 100 | Good | [10] |
Table 3: C-S Cross-Coupling Reactions
| Ligand | Aryl Halide | Thiol | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| L-proline | Aryl Iodide | Aliphatic & Aromatic thiols | K₂CO₃ | DMSO | 90 | High | [11] |
| Ethyl 2-oxocyclohexanecarboxylate | Aryl/Heteroaryl Halide | Aryl/Alkyl/Heteroaryl thiols | K₂CO₃ | DMSO | 80 | Good-Excellent | [11] |
| Oxime-phosphine oxide | Aryl Iodide | Thiols | Cs₂CO₃ | Toluene | 110 | Good-Excellent | [11] |
Experimental Protocols
General Protocol for a Cu(acac)₂/Ligand-Catalyzed C-N Coupling (Ullmann Condensation)
This protocol is a generalized representation based on common procedures and should be optimized for specific substrates and ligands.[9][10][11]
-
Reagent Preparation: To an oven-dried reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add Cu(acac)₂ (e.g., 5 mol%), the chosen ancillary ligand (e.g., 10-20 mol%), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents).
-
Reaction Setup: Seal the vessel with a septum or cap. Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Addition of Reactants: Through the septum, add the aryl halide (1.0 equivalent), the amine (1.2 equivalents), and the anhydrous solvent (e.g., Dioxane or Toluene) via syringe.
-
Reaction: Place the vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 80-110 °C). Stir the reaction mixture vigorously for the required time (e.g., 12-24 hours).
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired N-arylated product.
Visualizations
Caption: Logical flow of how ancillary ligands modulate a Cu(acac)₂ pre-catalyst.
Caption: A decision tree for troubleshooting common issues in catalyzed reactions.
Caption: A simplified catalytic cycle highlighting where ligands exert influence.
References
- 1. Metal acetylacetonates - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Ligand Effects on Reactivity and Selectivity of Transition-Metal Catalyzed Asymmetric C-C and C-N Bond Forming Reactions - D-Scholarship@Pitt [d-scholarship.pitt.edu]
- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 8. Copper-catalysed cross-coupling: an untapped potential - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. longdom.org [longdom.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Strategies to prevent catalyst deactivation of Copper(II) acetylacetonate
Welcome to the Technical Support Center for Copper(II) Acetylacetonate (B107027) [Cu(acac)₂]. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent catalyst deactivation during their experiments.
Troubleshooting Guides
This section addresses common issues encountered during reactions catalyzed by Copper(II) acetylacetonate.
Issue 1: Low or No Catalytic Activity from the Start
-
Question: My reaction is not proceeding, or the conversion is very low, even at the beginning of the reaction. What are the possible causes?
-
Answer: Initial low activity can stem from several factors related to the catalyst's integrity and the reaction setup.
-
Contaminated or Degraded Catalyst: Cu(acac)₂ is generally stable in air and water, but prolonged exposure to high humidity or certain solvents can lead to hydrolysis or degradation.
-
Solution:
-
Ensure your Cu(acac)₂ is a fine, blue crystalline powder. If it appears discolored (e.g., greenish), it may have degraded.
-
Consider purifying the catalyst by recrystallization if its quality is uncertain.
-
Store the catalyst in a desiccator to protect it from atmospheric moisture.
-
-
Inappropriate Solvent: The choice of solvent can significantly impact the catalyst's activity. Protic solvents can sometimes interfere with the catalytic cycle.
-
Solution:
-
If the reaction allows, switch to a dry, aprotic solvent.
-
Ensure all solvents are rigorously dried before use, as even trace amounts of water can be detrimental in some reactions.
-
-
Incorrect Pre-activation (if applicable): Some reactions may require the in-situ reduction of Cu(II) to a more active Cu(I) species.
-
Solution:
-
Review the literature for your specific reaction to see if a reducing agent or a co-catalyst is necessary to generate the active catalytic species.
-
-
Issue 2: Catalyst Deactivates During the Reaction
-
Question: My reaction starts well, but then the rate slows down significantly or stops completely before reaching full conversion. What could be causing this deactivation?
-
Answer: Mid-reaction catalyst deactivation is a common problem and can be attributed to several factors.
-
Thermal Decomposition: Cu(acac)₂ can decompose at elevated temperatures. The decomposition process involves the loss of the acetylacetonate ligands. Studies have shown that thermal decomposition can begin at temperatures around 200°C and proceeds in steps, leading to the formation of copper oxides or metallic copper.[1][2]
-
Solution:
-
If possible, lower the reaction temperature.
-
Consider using a more thermally stable, modified catalyst, such as one heterogenized on a solid support.
-
-
Presence of Water: Water can react with Cu(acac)₂, leading to the formation of hydrates and subsequent decomposition, especially at higher temperatures.[3]
-
Solution:
-
Use anhydrous solvents and reagents.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.
-
-
Change in Oxidation State: The catalytically active species may be Cu(II) or an in-situ generated Cu(I) or Cu(III) species. Undesired redox processes can lead to the formation of inactive copper species (e.g., Cu(0)).
-
Solution:
-
In some reactions, the presence of a mild oxidant or reductant can help maintain the desired copper oxidation state.
-
Adding specific ligands can help stabilize the active oxidation state of the copper catalyst.
-
-
Ligand Dissociation or Degradation: The acetylacetonate ligand can dissociate from the copper center, leading to the formation of less active or inactive species.
-
Solution:
-
The addition of a co-ligand, such as 2,2'-bipyridyl or 1,10-phenanthroline, can help stabilize the catalyst by forming a more robust mixed-ligand complex.
-
Consider heterogenizing the catalyst, which can help prevent ligand leaching.
-
-
Issue 3: Poor Catalyst Recyclability (for Homogeneous Reactions)
-
Question: I am trying to reuse my Cu(acac)₂ catalyst, but its activity is significantly lower in subsequent runs. Why is this happening?
-
Answer: As a homogeneous catalyst, recovering Cu(acac)₂ from the reaction mixture can be challenging and often leads to catalyst loss or degradation.
-
Incomplete Recovery: It is difficult to separate the catalyst completely from the reaction products and unreacted starting materials, leading to lower catalyst concentration in subsequent runs.
-
Degradation During Workup: The workup procedure (e.g., extraction, chromatography) can expose the catalyst to conditions that cause its degradation.
-
Solution:
-
To improve recyclability, consider heterogenizing the Cu(acac)₂ catalyst by anchoring it onto a solid support like activated carbon or silica.[4] This allows for easy filtration and reuse of the catalyst.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary mechanism of thermal decomposition of Cu(acac)₂?
-
A1: The thermal decomposition of Cu(acac)₂ typically begins with the release of the acetylacetone (B45752) ligands from the copper center. This is followed by the reduction of Cu(II) to Cu(0) or Cu(I) and the oxidation of the ligands to products like CO₂ and acetone.[1][2]
-
-
Q2: How can I improve the stability of my Cu(acac)₂ catalyst without changing the reaction conditions?
-
A2: The addition of a stabilizing co-ligand is an effective strategy. Ligands like 2,2'-bipyridyl can form mixed-ligand complexes with Cu(acac)₂, which can enhance stability and catalytic activity.[5]
-
-
Q3: Is it always necessary to run reactions with Cu(acac)₂ under an inert atmosphere?
-
A3: Not always, but it is highly recommended, especially for reactions that are sensitive to moisture or oxidation, or when running reactions at elevated temperatures for extended periods. Cu(acac)₂ is known to be relatively stable in air for short periods at room temperature.[6]
-
-
Q4: What are the advantages of using a heterogenized Cu(acac)₂ catalyst?
-
Q5: Can I regenerate a deactivated Cu(acac)₂ catalyst?
-
A5: For homogeneous Cu(acac)₂, regeneration is often impractical due to difficulties in isolating the deactivated species. However, for heterogenized catalysts, regeneration can be possible. For instance, coking can sometimes be reversed by calcination in air, and changes in oxidation state can be reversed by chemical treatment. The specific regeneration protocol will depend on the nature of the deactivation.
-
Quantitative Data on Catalyst Stability
| Parameter | Condition | Value / Observation | Reference |
| Thermal Decomposition | In air | Decomposition starts around 266.8 °C. | [2] |
| In supercritical CO₂ (15 MPa) | Activation energy of decomposition: 60.3 kJ/mol. | [1] | |
| In supercritical CO₂ (20 MPa) | Activation energy of decomposition: 56.3 kJ/mol. | [1] | |
| In supercritical CO₂ (25 MPa) | Activation energy of decomposition: 52.4 kJ/mol. | [1] | |
| Recyclability | Cu(acac)₂ anchored on activated carbon | Reusable for at least four cycles with an increase in styrene (B11656) conversion in an aziridination reaction. | [4] |
| Cu(acac)₂ on NH₂-functionalized silica | Slight effect on catalytic activity after successive applications. | [4] | |
| Cu(II)-CA catalyst in CuAAC reaction | Moderate yield (62%) obtained after three cycles. | [8] |
Experimental Protocols
Protocol 1: Heterogenization of Cu(acac)₂ on Activated Carbon
This protocol describes a general method for anchoring Cu(acac)₂ onto a triamine-functionalized activated carbon support.
Materials:
-
Activated carbon
-
3-(Trimethoxysilyl)propylamine
-
Toluene (B28343) (anhydrous)
-
This compound
Procedure:
-
Functionalization of Activated Carbon:
-
Suspend activated carbon in anhydrous toluene.
-
Add 3-(trimethoxysilyl)propylamine to the suspension.
-
Reflux the mixture under an inert atmosphere for 24 hours.
-
Filter the solid, wash with toluene and then methanol, and dry under vacuum. This yields amine-functionalized activated carbon.
-
-
Anchoring of Cu(acac)₂:
-
Suspend the amine-functionalized activated carbon in methanol.
-
Add a solution of Cu(acac)₂ in methanol to the suspension.
-
Stir the mixture at room temperature for 24 hours.
-
Filter the resulting solid, wash thoroughly with methanol to remove any unreacted Cu(acac)₂, and dry under vacuum.
-
Protocol 2: General Procedure for a Cu(acac)₂ Catalyzed Cross-Coupling Reaction
This protocol provides a general guideline for setting up a cross-coupling reaction using Cu(acac)₂. Note: This is a general procedure and may require optimization for specific substrates and reaction types.
Materials:
-
Aryl halide (or other electrophile)
-
Nucleophile
-
This compound (catalyst)
-
Ligand (e.g., 1,10-phenanthroline, if required)
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., dioxane, toluene)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide, nucleophile, base, and ligand (if used).
-
Add the anhydrous, degassed solvent to the flask.
-
Stir the mixture for a few minutes to ensure dissolution/suspension of the reagents.
-
Add the Cu(acac)₂ catalyst to the reaction mixture.
-
Heat the reaction to the desired temperature and monitor its progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an appropriate aqueous workup to quench the reaction and remove inorganic salts.
-
Extract the product with a suitable organic solvent.
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography, recrystallization, or distillation.
Visualizations
Caption: Key deactivation pathways for Cu(acac)₂ catalysts.
Caption: Strategies to prevent the deactivation of Cu(acac)₂.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Kinetic studies on the stability enhancement of mixed ligand copper(II) complexs with 2,2'-bipyridyl and acetylacetonate. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Copper supported silica-based nanocatalysts for CuAAC and cross-coupling reactions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of Products from Cu(acac)₂ Catalyzed Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with copper(II) acetylacetonate (B107027) (Cu(acac)₂) catalyzed reactions. The following sections offer detailed solutions to common purification challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of products from reactions catalyzed by Cu(acac)₂.
Issue 1: Persistent Green or Blue Color in the Purified Product
-
Question: After performing column chromatography, my product fractions are still tinged with a green or blue color, indicating copper contamination. How can I remove this residual copper?
-
Answer: A persistent green or blue color in your product after initial purification steps indicates the presence of residual copper species. Several strategies can be employed to address this:
-
Acidic Wash: A common and effective method is to wash the organic solution containing your product with a mild acidic solution. An aqueous solution of 1 M hydrochloric acid (HCl) is often used to protonate the acetylacetonate ligand, which disrupts the copper complex and facilitates the extraction of the resulting copper salts into the aqueous layer.
-
Ammonium (B1175870) Hydroxide (B78521)/Ammonium Chloride Wash: An alternative to a strong acid wash, especially for acid-sensitive products, is to use a solution of ammonium hydroxide (NH₄OH) or a saturated solution of ammonium chloride (NH₄Cl). The ammonia (B1221849) can form a water-soluble copper-ammonia complex, which can then be extracted into the aqueous phase.
-
Chelating Agent Wash: Washing the organic layer with an aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can effectively sequester the copper ions. A 0.5 M solution of the disodium (B8443419) salt of EDTA at a slightly basic pH (around 8) is often effective.
-
Activated Carbon Treatment: Stirring the solution of your product with activated carbon can help adsorb the residual copper catalyst. The carbon is then removed by filtration. However, be aware that activated carbon can also adsorb your desired product, so it's crucial to monitor for product loss.
-
Metal Scavengers: The use of silica-based or polymer-supported metal scavengers is a highly effective method for removing trace amounts of copper. These scavengers contain functional groups (e.g., thiols, amines, or EDTA analogues) that have a high affinity for copper and can be easily filtered off after treatment.
-
Issue 2: Product Degradation During Purification
-
Question: My target molecule is sensitive to acid, and I'm observing product degradation or low recovery after an acidic workup to remove the copper catalyst. What are some alternative purification strategies?
-
Answer: For acid-sensitive substrates, it is crucial to avoid harsh acidic conditions. Here are several milder alternatives:
-
Use of Weaker Acids: Instead of strong mineral acids like HCl, consider using a milder organic acid wash, such as a dilute solution of acetic acid or citric acid.
-
Ammonium Chloride Wash: A wash with a saturated aqueous solution of ammonium chloride (NH₄Cl) is a nearly neutral and often effective method for removing copper catalysts without exposing the product to harsh pH conditions.
-
Chelation with EDTA: As mentioned previously, an EDTA wash is performed under neutral to slightly basic conditions and is an excellent choice for acid-sensitive compounds.
-
Size Exclusion Chromatography (SEC): If your product has a significantly different molecular weight than the copper complex, SEC can be an effective, non-destructive purification method.
-
Precipitation/Recrystallization: If your product is a solid, you may be able to selectively precipitate it from the reaction mixture, leaving the copper catalyst in solution. Subsequent recrystallization can further enhance purity.
-
Issue 3: Difficulty in Removing the Copper Catalyst by Standard Column Chromatography
-
Question: I am unable to separate my product from the Cu(acac)₂ catalyst using standard silica (B1680970) gel column chromatography. The copper complex seems to co-elute with my product. What can I do?
-
Answer: Co-elution of the copper catalyst with the desired product during silica gel chromatography can be a challenging issue. Here are some approaches to resolve this:
-
Pre-treatment Before Chromatography: It is highly recommended to perform a preliminary purification step to remove the bulk of the copper catalyst before loading the material onto a silica gel column. This can be achieved through an acidic or chelating agent wash as described above.
-
Use of a Sacrificial Solid Support: Before loading your crude product onto the main column, you can pass it through a small plug of a material that will bind the copper. A plug of silica gel, Celite, or a basic alumina (B75360) can sometimes be effective in retaining the copper complex.
-
Solvent System Modification: The choice of eluent can significantly impact the retention of the copper catalyst on the silica gel. Experiment with different solvent systems. Adding a small amount of a polar, coordinating solvent like methanol (B129727) or a few drops of triethylamine (B128534) to the eluent can sometimes alter the mobility of the copper complex on the column, aiding in separation.
-
Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using a different stationary phase. Alumina (basic or neutral) can have different selectivity for the copper complex compared to silica. Reverse-phase chromatography may also be an option if your product is soluble in appropriate solvents.
-
Frequently Asked Questions (FAQs)
Q1: What is the general workflow for purifying a product from a Cu(acac)₂ catalyzed reaction?
A1: A typical purification workflow involves several steps, starting with the removal of the bulk of the copper catalyst followed by fine purification. The general sequence is as follows:
-
Reaction Quenching: The reaction is first stopped, often by cooling or the addition of a quenching agent.
-
Initial Copper Removal (Workup): The crude reaction mixture is subjected to a liquid-liquid extraction to remove the majority of the copper catalyst. This usually involves washing the organic solution with an aqueous solution (e.g., dilute HCl, NH₄Cl, or EDTA).
-
Drying and Concentration: The organic layer containing the product is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
Chromatographic Purification: The concentrated crude product is then purified by column chromatography (e.g., on silica gel) to separate it from any remaining impurities and byproducts.
-
Final Product Isolation: The pure fractions are combined, the solvent is evaporated, and the final product is isolated and characterized.
Q2: How do I choose the best purification method for my specific product?
A2: The choice of purification method depends heavily on the properties of your product, particularly its stability and solubility. The following decision tree can guide your choice:
Q3: Can you provide a general protocol for an acidic wash to remove Cu(acac)₂?
A3: Certainly. The following is a general procedure for an acidic workup. Note that the volumes and concentrations may need to be optimized for your specific reaction scale and substrate.
Experimental Protocol: Acidic Wash for Copper Catalyst Removal
-
Dilution: Once the reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.
-
First Wash: Add an equal volume of 1 M aqueous HCl solution to the separatory funnel.
-
Extraction: Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure. Allow the layers to separate. The aqueous layer, which now contains the copper salts, may turn blue or green.
-
Separation: Drain the lower aqueous layer.
-
Repeat Washes: Repeat the washing step with fresh 1 M HCl solution until the aqueous layer is colorless.
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Be sure to vent the funnel frequently as CO₂ gas will be evolved.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any residual water.
-
Drying: Drain the organic layer into a flask and dry it over an anhydrous salt like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product, which can then be further purified if necessary.
Quantitative Data on Purification Methods
The efficiency of copper removal can vary significantly depending on the method used. The following table summarizes typical copper removal efficiencies for various techniques.
| Purification Method | Typical Copper Removal Efficiency (%) | Key Advantages | Key Disadvantages |
| Acidic Wash (1M HCl) | 85-95% | Cost-effective, simple procedure | Not suitable for acid-sensitive products |
| Ammonium Chloride Wash | 80-90% | Mild conditions, good for many substrates | May be less effective than strong acids |
| EDTA Wash (0.5 M) | >95% | High efficiency, suitable for sensitive products | Can be more expensive, may require pH adjustment |
| Activated Carbon | 70-98% | Effective for trace amounts, simple filtration | Potential for product loss due to adsorption |
| Thiol-based Scavenger Resins | >99% | Very high efficiency, simple filtration | Higher cost, may require longer reaction times |
Note: The efficiencies provided are typical values and can vary based on the specific reaction conditions, substrate, and scale.
Technical Support Center: Optimizing Cu(acac)2 Precursor Concentration for Nanoparticle Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the precursor concentration of copper(II) acetylacetonate (B107027) (Cu(acac)2) in nanoparticle synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of Cu(acac)2 concentration in nanoparticle synthesis?
The concentration of the Cu(acac)2 precursor is a critical parameter that directly influences the nucleation and growth kinetics of nanoparticles. It affects the final particle size, size distribution, morphology, and even the crystalline phase (e.g., pure copper vs. copper oxides).[1][2][3]
Q2: How does the precursor concentration specifically affect the size of the synthesized nanoparticles?
Generally, the size of the nanoparticles is dependent on the precursor's partial vapor pressure.[1] For instance, in vapor-phase decomposition, an increase in the partial pressure of Cu(acac)2 has been shown to lead to an increase in the primary particle size at certain temperatures.[2] Conversely, a reduction in particle size can be dependent on a decrease in the concentration of the solution.[3]
Q3: What is the impact of Cu(acac)2 concentration on the final composition (e.g., Cu, Cu2O, CuO) of the nanoparticles?
The precursor concentration, in conjunction with other experimental conditions like temperature and the presence of reactive gases, determines the composition of the final nanoparticles.[3][4] At high temperatures (e.g., 705.0°C), the crystalline product of Cu(acac)2 decomposition can change from copper (I) oxide at lower precursor vapor pressures to pure copper at higher pressures.[2] The presence of reagents like water vapor, hydrogen, oxygen, or carbon monoxide also significantly influences whether pure copper or its oxides (Cu2O and CuO) are formed.[3][4]
Q4: What are the typical concentration ranges for Cu(acac)2 in vapor-phase synthesis?
In vapor-phase decomposition methods using a laminar flow reactor, the partial vapor pressure of Cu(acac)2 has been studied in ranges from 0.06 to 44 Pa.[1][2][3][4] The optimal concentration will depend on the desired particle characteristics and other process parameters like temperature and carrier gas composition.
Q5: Can nanoparticle aggregation be controlled by adjusting the precursor concentration?
Yes, the precursor concentration can influence aggregation. At higher precursor vapor pressures (greater than 0.1 Pa), the formation of agglomerates of primary particles is more likely.[2] To obtain single, non-agglomerated crystalline particles, operating at lower precursor vapor pressures (e.g., less than 0.19 Pa) may be necessary.[5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Poor control over nanoparticle size | Inconsistent Precursor Vapor Pressure: Fluctuations in the saturator temperature can lead to variable precursor concentration and, consequently, a broad particle size distribution. | Ensure precise and stable temperature control of the Cu(acac)2 precursor. |
| Suboptimal Concentration: The selected precursor concentration may not be ideal for the desired particle size at the given reaction temperature. | Systematically vary the precursor partial pressure to find the optimal range for your target size.[1][2] | |
| Nanoparticle Aggregation | High Precursor Concentration: Higher concentrations can lead to increased nucleation rates and the formation of agglomerates.[2] | Reduce the precursor vapor pressure. Studies have shown that single crystalline particles are more readily formed at lower vapor pressures.[5] |
| Inadequate Capping Agent/Surfactant: In solution-based synthesis, insufficient or ineffective capping agents can fail to prevent particle agglomeration. | Select an appropriate surfactant, such as dodecylamine (B51217) or Triton X-100, to create a stable micelle structure that prevents aggregation.[6] | |
| Undesired Nanoparticle Composition (e.g., Oxide Formation) | Presence of Oxidizing Agents: Trace amounts of oxygen or water in the carrier gas can lead to the formation of copper oxides instead of pure copper nanoparticles.[4] | Use a high-purity inert carrier gas like nitrogen or argon.[2] The composition of the final product is determined by the surface reactions on the growing particles and is dependent on the ratio of gaseous reagent concentrations.[4] |
| High Reaction Temperature: At higher temperatures, the decomposition products of the precursor can react with the newly formed copper nanoparticles, leading to oxide formation.[2] | Optimize the reaction temperature. For example, at 705.0°C, copper (I) oxide is formed at lower precursor pressures, while pure copper is formed at higher pressures.[2] | |
| Low Yield of Nanoparticles | Incomplete Precursor Decomposition: The reaction temperature or residence time may be insufficient for the complete decomposition of Cu(acac)2. | Increase the furnace temperature or adjust the carrier gas flow rate to ensure complete decomposition. The thermal decomposition of Cu(acac)2 is observed to begin at 286°C in an inert atmosphere.[1] |
| Unsuitable Surfactant (in solution synthesis): The choice of surfactant can significantly impact the reaction yield. | Experiment with different non-ionic surfactants. For example, synthesis using Triton X-100 has been shown to result in a 99% yield.[6] |
Data Presentation
Effect of Cu(acac)2 Partial Pressure on Nanoparticle Size
The following table summarizes experimental data on the relationship between the partial pressure of Cu(acac)2 and the resulting geometric mean diameter of the nanoparticles synthesized via vapor-phase decomposition at a furnace temperature of 432°C.[1]
| Precursor Partial Pressure (P Cu(acac)2) (Pa) | Geometric Mean Diameter (Dp) (nm) | Geometric Standard Deviation (σg) |
| 6 | 27.3 | 1.34 |
| 1.9 | 15.6 | 1.35 |
| 0.13 | 5.2 | 1.33 |
| 0.07 | 4.2 | 1.19 |
Experimental Protocols
Protocol: Vapor-Phase Synthesis of Copper Nanoparticles
This protocol describes a general method for the synthesis of copper-based nanoparticles by the thermal decomposition of Cu(acac)2 vapor in a laminar flow reactor.[2][5]
1. Materials and Equipment:
- Copper(II) acetylacetonate (Cu(acac)2) powder
- High-purity nitrogen gas (carrier gas)
- Vertical laminar flow reactor consisting of a saturator, a laminator, and a furnace
- Temperature controllers
- Particle collection system (e.g., filter, electrostatic precipitator)
- Characterization equipment (e.g., TEM, SEM, XRD)
2. Procedure:
- Place the Cu(acac)2 powder in the saturator. To prevent powder compaction, it can be mixed with an inert material like silicon dioxide.[2]
- Heat the saturator to a specific temperature to achieve the desired partial vapor pressure of Cu(acac)2.
- Introduce a controlled flow of high-purity nitrogen gas through the saturator to carry the Cu(acac)2 vapor.
- Pass the vapor-gas mixture through the laminator to establish a stable laminar flow.
- Introduce the mixture into the furnace, which is heated to a temperature above the decomposition temperature of Cu(acac)2 (typically in the range of 432 to 1216°C).[3][4]
- The precursor decomposes in the hot zone of the furnace, leading to the nucleation and growth of nanoparticles.
- The aerosol containing the nanoparticles is then passed through a cooling section and collected for characterization.
3. Parameter Optimization:
- Precursor Concentration: Adjust the temperature of the saturator to control the partial vapor pressure of Cu(acac)2.
- Reaction Temperature: Vary the furnace temperature to influence particle size, crystallinity, and composition.[2]
- Residence Time: Modify the carrier gas flow rate to control the time the precursor spends in the furnace.
Mandatory Visualizations
Caption: Experimental workflow for nanoparticle synthesis via vapor-phase decomposition.
References
- 1. researchgate.net [researchgate.net]
- 2. nanonasibulin.com [nanonasibulin.com]
- 3. researchgate.net [researchgate.net]
- 4. cris.vtt.fi [cris.vtt.fi]
- 5. nanonasibulin.com [nanonasibulin.com]
- 6. Synthesis and Characterization of Copper Nanoparticles by Bis-(Acetylacetonato)-Copper (II) Using Nonionic Surfactants and the Effect of Their Structures on Nanoparticles Size and Yield [scirp.org]
Influence of temperature on the stability of Copper(II) acetylacetonate
Technical Support Center: Copper(II) Acetylacetonate (B107027) Stability
This technical support center provides troubleshooting guidance and frequently asked questions regarding the influence of temperature on the stability of Copper(II) acetylacetonate, Cu(C₅H₇O₂)₂.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: It is recommended to store this compound in a cool, dry, and well-ventilated place, with the container tightly closed.[1] Specific recommendations suggest storing it below +30°C.[2][3] While it is stable under normal conditions, proper storage ensures its integrity for experimental use.[4]
Q2: At what temperature does this compound begin to decompose?
A2: The decomposition temperature of this compound can vary depending on the experimental conditions, such as the atmosphere and heating rate. Generally, its melting point is cited as being in the range of 284-288°C, with decomposition.[3][5][6] However, thermogravimetric analysis (TGA) has shown that noticeable weight loss can begin at approximately 200°C in both air and argon atmospheres.[7][8] For specific applications like the synthesis of copper nanoparticles in an inert atmosphere, thermal decomposition has been observed at 286°C.[9]
Q3: What are the visible signs of this compound decomposition?
A3: this compound is a blue crystalline solid.[10][11] Upon thermal decomposition in the presence of air, the final product is typically black copper(II) oxide (CuO).[7] Therefore, a color change from blue to black upon heating is a strong indicator of decomposition. In solution, unexpected color changes may also indicate ligand exchange or reaction with the solvent at elevated temperatures.
Q4: How does the atmosphere (e.g., air, inert gas) affect the thermal stability of this compound?
A4: The atmosphere significantly influences the decomposition process and products.
-
In Air: Decomposition leads to the formation of copper(II) oxide (CuO).[7] An oxidation step of intermediate copper species can be observed at higher temperatures.[7]
-
In Inert Atmosphere (e.g., Argon, Nitrogen): Decomposition in an inert atmosphere is utilized for producing metallic copper or copper(I) oxide nanoparticles.[9][10] The total mass loss is slightly different compared to decomposition in air.[7]
-
In Supercritical Carbon Dioxide (scCO₂): The decomposition can occur at lower temperatures. The activation energy for the decomposition reaction is lower in scCO₂ compared to in air or a vacuum, which can be advantageous for certain deposition processes.[12]
Q5: What are the hazardous decomposition products of this compound?
A5: When heated to decomposition, this compound can release hazardous substances. The primary solid residue is copper oxide, but gaseous byproducts include carbon monoxide (CO) and carbon dioxide (CO₂).[4] Additionally, the organic acetylacetonate ligand may decompose to form other volatile organic compounds.[5] All thermal experiments should be conducted in a well-ventilated area or fume hood.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound at elevated temperatures.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent reaction yields when using Cu(acac)₂ as a precursor. | 1. Premature Decomposition: The reaction temperature may be too close to or exceed the decomposition temperature of Cu(acac)₂. | 1. Lower the reaction temperature if possible. Consider using a solvent with a lower boiling point. |
| 2. Inconsistent Material Quality: The precursor may have partially decomposed during storage. | 2. Ensure the Cu(acac)₂ is stored correctly in a cool, dry place.[1] Visually inspect for any discoloration before use. | |
| 3. Atmosphere Contamination: Unwanted side reactions due to the presence of oxygen or moisture. | 3. If the reaction is intended to be anaerobic, ensure the setup is properly purged with an inert gas (e.g., argon or nitrogen). | |
| Unexpected color change in solution upon heating. | 1. Solvent Interaction: The solvent may be coordinating with the copper center, especially at higher temperatures. | 1. Review the compatibility of the solvent with Cu(acac)₂ at the target temperature. |
| 2. Thermal Decomposition: The solution temperature is high enough to initiate decomposition. | 2. Monitor the temperature carefully. Use UV-Vis spectroscopy to check for changes in the copper coordination sphere. | |
| Difficulty in achieving complete decomposition for nanoparticle synthesis. | 1. Insufficient Temperature: The temperature may not be high enough for the complete breakdown of the complex in the given timeframe. | 1. Refer to TGA data to determine the temperature range for complete mass loss. Increase the temperature or prolong the reaction time. |
| 2. Atmosphere Effects: The reaction atmosphere may be slowing down the decomposition kinetics. | 2. The decomposition kinetics are known to be dependent on the atmosphere.[12] Consider altering the gas environment (e.g., using a hydrogen/water mixture can facilitate the formation of Cu or Cu₂O).[10] |
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for experiments with Cu(acac)₂.
Quantitative Data Summary
The thermal stability of this compound has been quantified under various conditions. The following tables summarize key thermal analysis data.
Table 1: Decomposition Temperatures of Cu(acac)₂ under Different Conditions.
| Method | Atmosphere | Temperature Range (°C) | Key Observation | Reference |
| Melting Point | N/A | 284 - 288 | Melts with decomposition | [5] |
| TGA | Air / Argon | > 200 | Onset of significant mass loss | [7] |
| TGA | Air | 250 - 700 | Slower mass loss stage | [7] |
| Flow Reactor | Inert Gas | 286 | Decomposition for nanoparticle synthesis | [9] |
| In-situ UV-Vis | scCO₂ (15-25 MPa) | 150 - 180 | Onset of decomposition | [12] |
Table 2: Mass Loss of Cu(acac)₂ from Thermogravimetric Analysis (TGA).
| Atmosphere | Temperature Range (°C) | Total Mass Loss (%) | Final Product | Reference |
| Air | 25 - 1300 | 76.25% | CuO | [7] |
| Argon | 25 - 1300 | 72.86% | Not specified (likely Cu/C residue) | [7] |
Note: The theoretical mass percentage of the organic acetylacetonate ligands in Cu(C₅H₇O₂)₂ is approximately 76.3%. The remaining mass corresponds to copper.
Experimental Protocols
Protocol: Assessing Thermal Stability using Thermogravimetric Analysis (TGA)
This protocol outlines the general procedure for analyzing the thermal stability of this compound using TGA.
Objective: To determine the onset temperature of decomposition and quantify mass loss as a function of temperature.
Materials:
-
This compound powder
-
TGA instrument
-
High-purity nitrogen or argon gas
-
Synthetic air
-
Alumina or platinum TGA pans
Procedure:
-
Instrument Preparation: Turn on the TGA instrument and the desired gas supply (e.g., nitrogen for inert atmosphere analysis, air for oxidative analysis). Allow the instrument to stabilize.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound powder directly into a tared TGA pan.
-
Loading the Sample: Place the sample pan into the TGA furnace.
-
Setting up the TGA Method:
-
Initial Purge: Set an initial temperature (e.g., 30°C) and allow the furnace to purge with the selected gas for 15-20 minutes to ensure a stable atmosphere.
-
Temperature Program: Program the instrument to heat the sample from 30°C to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).
-
Gas Flow: Maintain a constant flow of the selected gas (e.g., 50 mL/min) throughout the experiment.
-
-
Running the Analysis: Start the experiment and record the mass, temperature, and time.
-
Data Analysis:
-
Plot the percentage of mass loss versus temperature to obtain the TGA curve.
-
Determine the onset temperature of decomposition, which is often calculated as the intersection of the baseline tangent with the tangent of the decomposition step.
-
Calculate the total mass loss for each decomposition step.
-
If coupled with a mass spectrometer, analyze the evolved gas profiles to identify decomposition products.
-
TGA Experimental Workflow Diagram
Caption: Workflow for Thermogravimetric Analysis (TGA) of Cu(acac)₂.
References
- 1. Cupric acetylacetonate - Safety Data Sheet [chemicalbook.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Cupric acetylacetonate | 13395-16-9 [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. geneseo.edu [geneseo.edu]
- 6. americanelements.com [americanelements.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. This compound | C10H14CuO4 | CID 13669119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. tus.elsevierpure.com [tus.elsevierpure.com]
Validation & Comparative
Characterization of Copper(II) acetylacetonate using FT-IR and UV-Visible spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic characteristics of Copper(II) acetylacetonate (B107027), a widely utilized metal complex, with other common metal complexes such as Copper(II) acetate (B1210297), Nickel(II) acetylacetonate, and Cobalt(II) acetylacetonate. The data presented herein, obtained through Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Visible) spectroscopy, offers a valuable resource for the identification, characterization, and quality control of these important compounds in various research and development applications.
Spectroscopic Data Comparison
The following table summarizes the key FT-IR and UV-Visible spectroscopic data for Copper(II) acetylacetonate and its selected alternatives. These values are indicative and may vary slightly depending on the specific experimental conditions.
| Compound | FT-IR (cm⁻¹) | UV-Visible (λ_max, nm) |
| This compound (Cu(acac)₂) | ~1578 (C=O stretch), ~1527 (C=C stretch), ~455 (Cu-O stretch) | ~245 (π-π), ~295 (π-π), ~660 (d-d transition) |
| Copper(II) acetate (Cu₂(OAc)₄) | ~1609 (asymmetric C=O stretch), ~1437 (symmetric C=O stretch), ~448 (Cu-O stretch)[1][2] | ~260 (charge transfer), ~700 (d-d transition)[3] |
| Nickel(II) acetylacetonate (Ni(acac)₂) | ~1595 (C=O stretch), ~1520 (C=C stretch), ~428 (Ni-O stretch)[4] | ~265 (π-π), ~295 (π-π), ~635 (d-d transition)[5] |
| Cobalt(II) acetylacetonate (Co(acac)₂) | ~1600 (C=O stretch), ~1530 (C=C stretch)[6] | ~290 (π-π*), ~540 (d-d transition)[7] |
Experimental Protocols
Detailed methodologies for the spectroscopic characterization are provided below to ensure reproducibility and accurate comparison.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups and metal-ligand vibrations in the solid state.
Method: Potassium Bromide (KBr) Pellet Method [8][9]
-
Sample Preparation:
-
Thoroughly dry the sample and spectroscopy-grade KBr powder in an oven at 110°C for at least 2 hours to remove any moisture.
-
In an agate mortar, grind 1-2 mg of the solid sample to a very fine powder.
-
Add approximately 100-200 mg of the dried KBr powder to the mortar.
-
Gently but thoroughly mix the sample and KBr by grinding with a pestle until a homogenous mixture is obtained.
-
-
Pellet Formation:
-
Transfer a small amount of the mixture into a pellet die.
-
Place the die in a hydraulic press and apply a pressure of 7-10 tons for about 2 minutes. This will form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of a pure KBr pellet to subtract from the sample spectrum.
-
Ultraviolet-Visible (UV-Visible) Spectroscopy
Objective: To investigate the electronic transitions, including d-d and charge transfer bands, of the metal complexes in solution.
Method: Solution-Phase Spectroscopy [10]
-
Solvent Selection:
-
Choose a suitable solvent that dissolves the complex and is transparent in the wavelength range of interest (typically 200-900 nm). Common solvents include ethanol, methanol, or chloroform.
-
-
Solution Preparation:
-
Accurately weigh a small amount of the metal complex and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 10⁻³ M).
-
Prepare a series of dilutions from the stock solution to obtain concentrations suitable for absorbance measurements (typically in the range of 10⁻⁴ to 10⁻⁵ M).
-
-
Data Acquisition:
-
Use a dual-beam UV-Visible spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to be used as a reference.
-
Fill a matching quartz cuvette with the sample solution.
-
Place the reference and sample cuvettes in the respective holders in the spectrophotometer.
-
Scan the absorbance of the sample from the UV to the visible range (e.g., 200-900 nm).
-
Identify the wavelength of maximum absorbance (λ_max) for each electronic transition.
-
Visualized Workflows and Data Interpretation
The following diagrams illustrate the experimental workflow and the logical process of characterizing this compound using the obtained spectroscopic data.
Caption: Experimental workflow for spectroscopic characterization.
Caption: Logical relationship of data to characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. uv visible absorption spectra of cobalt complexes with water ammonia chloride ion spectra of octahedral complex ions hexaaquacobalt(II) ion tetrachlorocobaltate(II) ion hexaamminecobalt(III) ion complexesDoc Brown's chemistry revision notes [docbrown.info]
- 8. shimadzu.com [shimadzu.com]
- 9. What Is The Kbr Method In Ir Spectroscopy? A Guide To Solid Sample Analysis - Kintek Solution [kindle-tech.com]
- 10. kbcc.cuny.edu [kbcc.cuny.edu]
A Comparative Guide to the X-ray Diffraction Analysis of Copper(II) Acetylacetonate Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Copper(II) acetylacetonate (B107027) [Cu(acac)₂] and its derivatives, focusing on their synthesis and characterization by X-ray diffraction (XRD). The structural data presented herein is crucial for understanding the solid-state properties of these coordination complexes, which is of significant interest in catalysis, materials science, and as precursors for chemical vapor deposition.
Performance Comparison: Crystalline Structure
The crystalline structure of metal complexes dictates many of their physical and chemical properties. X-ray diffraction is the definitive technique for elucidating these solid-state structures. Below is a comparison of the crystallographic data for Copper(II) acetylacetonate and a chlorinated derivative, highlighting the impact of ligand modification on the crystal lattice.
| Parameter | This compound [Cu(acac)₂] | bis(3-chloroacetylacetonato)copper(II) [Cu(Cl-acac)₂] |
| Crystal System | Monoclinic | Not explicitly found in single-crystal form |
| Space Group | P2₁/n | Not explicitly found in single-crystal form |
| Unit Cell Parameters | a = 10.34 Å, b = 4.71 Å, c = 11.38 Å, β = 91.78°[1] | Not explicitly found in single-crystal form |
| Coordination Geometry | Square planar[2] | Expected to be square planar |
| Powder XRD Peak (2θ) | Prominent peak around 11.84°[3] | Prominent peak around 10.44°[3] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the synthesis and analysis of these copper complexes.
Synthesis of this compound Complexes
1. Synthesis of bis(acetylacetonato)copper(II) [Cu(acac)₂]
This procedure is adapted from established methods.[3]
-
Materials: Copper(II) acetate (B1210297) monohydrate, acetylacetone (B45752), methanol (B129727), deionized water.
-
Procedure:
-
Dissolve 0.884 g (4.865 mmol) of copper(II) acetate monohydrate in a mixture of 18 mL of deionized water and 18 mL of methanol in a round-bottom flask.
-
In a separate beaker, dissolve 1 mL (9.73 mmol) of acetylacetone in 2 mL of methanol.
-
With continuous stirring, add the acetylacetone solution dropwise to the copper(II) acetate solution over a period of 15 minutes.
-
Heat the resulting mixture to reflux for 2 hours with constant stirring.
-
Allow the mixture to cool to room temperature. A blue precipitate will form.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with deionized water, followed by a small amount of methanol.
-
Dry the product under vacuum to yield the final blue solid.
-
2. Synthesis of bis(3-chloroacetylacetonato)copper(II) [Cu(Cl-acac)₂]
This protocol is based on the synthesis of the chlorinated analogue of [Cu(acac)₂].[3]
-
Materials: Copper(II) acetate monohydrate, 3-chloroacetylacetone, methanol, deionized water.
-
Procedure:
-
Prepare a solution of 0.804 g (4.426 mmol) of copper(II) acetate monohydrate in 36 mL of a 1:1 methanol-water mixture in a round-bottom flask.
-
Separately, dissolve 1 mL (8.850 mmol) of 3-chloroacetylacetone in 2 mL of methanol.
-
Gradually add the 3-chloroacetylacetone solution to the stirred copper(II) acetate solution over 15 minutes.
-
Reflux the mixture for 2 hours with continuous stirring.
-
After cooling to room temperature, a greenish-grey precipitate will form.
-
Collect the solid by vacuum filtration.
-
Wash the product with deionized water and then with methanol.
-
Dry the complex under vacuum.
-
Powder X-ray Diffraction (XRD) Analysis Protocol
This generalized protocol is suitable for the analysis of the synthesized copper complexes.
-
Instrumentation: A powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å) is typically used.
-
Sample Preparation:
-
Finely grind the crystalline sample to a homogenous powder using an agate mortar and pestle.
-
Mount the powder onto a sample holder, ensuring a flat and level surface.
-
-
Data Collection:
-
Set the 2θ scan range, typically from 10° to 80°.
-
Select an appropriate step size (e.g., 0.02°) and scan speed.
-
Initiate the X-ray source and begin the data acquisition.
-
-
Data Analysis:
-
The resulting diffractogram will show peaks at specific 2θ angles, which are characteristic of the crystalline structure.
-
The crystallite size can be estimated from the peak broadening using the Scherrer equation.
-
Phase identification can be performed by comparing the experimental diffraction pattern with databases such as the Joint Committee on Powder Diffraction Standards (JCPDS).
-
Visualizations
Experimental Workflow for Synthesis and Analysis
Caption: Workflow for the synthesis and XRD analysis of copper complexes.
Logical Relationship of XRD Data Interpretation
Caption: Interpretation of powder XRD data for structural analysis.
References
A Comparative Guide to the Catalytic Activity of Copper(II) Acetylacetonate and Other Copper Sources
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the catalytic performance of Copper(II) acetylacetonate (B107027), Cu(acac)₂, against other common copper sources in key organic reactions vital to pharmaceutical and chemical synthesis. The selection of an appropriate catalyst is critical for reaction efficiency, yield, and cost-effectiveness. This document summarizes quantitative performance data, details relevant experimental protocols, and visualizes catalytic pathways and experimental workflows to aid in informed decision-making.
Introduction to Copper Catalysis
Copper-catalyzed reactions are indispensable tools in modern organic synthesis, offering a cheaper and more sustainable alternative to precious metal catalysts like palladium.[1] Copper's versatility is evident in its ability to catalyze a wide array of transformations, including carbon-carbon and carbon-heteroatom bond formation, cycloadditions, and oxidations. The catalytic efficacy of a copper source is influenced by its oxidation state (Cu(I) or Cu(II)), the nature of its ligands, and the specific reaction conditions.[2] Copper(II) acetylacetonate is a stable, versatile, and commonly used pre-catalyst that can be reduced in situ to the active Cu(I) species or, in some cases, participate directly as a Cu(II) catalyst.[3][4]
Performance Comparison in Key Reactions
The catalytic activity of Cu(acac)₂ is benchmarked against other copper salts and nanoparticle systems in reactions frequently employed in drug discovery and development, such as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and condensation reactions.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC, or "click" reaction, is a cornerstone of bioconjugation and medicinal chemistry for its high efficiency and selectivity in forming 1,4-disubstituted 1,2,3-triazoles.[5] The following data compares various Cu(II) sources in the reaction between benzyl (B1604629) azide (B81097) and phenylacetylene (B144264) without an external reducing agent.
Table 1: Comparison of Copper Catalysts in the Azide-Alkyne Cycloaddition Reaction [3]
| Catalyst (10 mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Cu(acac)₂ | Toluene (B28343) | 100 | 12 | 75 |
| CuCl₂·2H₂O | Toluene | 100 | 12 | 70 |
| Cu(NO₃)₂·3H₂O | Toluene | 100 | 12 | 68 |
| CuSO₄·5H₂O | Toluene | 100 | 12 | 65 |
| Cu(OAc)₂·H₂O | Toluene | 100 | 12 | 80 |
| CuO | Toluene | 100 | 12 | 56 |
Data sourced from a study on single-atom Cu(II) catalysts. The experiment was designed to test the intrinsic activity of various Cu(II) salts without a reducing agent.[3]
Condensation of Indoles with Aldehydes
The synthesis of bis(indolyl)methanes is of significant interest due to the diverse biological activities of these compounds. This reaction provides a platform to compare Cu(acac)₂ with heterogeneous copper oxide catalysts.
Table 2: Comparison of Copper Catalysts in the Condensation of Indole (B1671886) and Benzaldehyde (B42025) [6]
| Catalyst | Condition | Time (min) | Yield (%) |
| Cu(acac)₂ | CH₃CN, rt | 120 | 85 |
| CuO nanoparticles | CH₃CN, rt | 20 | 94 |
| Cu₂O nanoparticles | CH₃CN, rt | 10 | 98 |
| Zeolite Y-encapsulated Cu(acac)₂ | CH₃CN, rt | 120 | 82 |
| Zeolite Y-encapsulated CuO | CH₃CN, rt | 45 | 92 |
This study highlights the superior performance of cuprous oxide (Cu₂O) nanoparticles in this specific transformation under mild conditions.[6]
Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for the key experiments cited in this guide.
Protocol 1: Azide-Alkyne Cycloaddition (CuAAC)
This protocol is based on the comparative study of different copper catalysts.[3]
Materials:
-
Benzyl azide (1.0 mmol)
-
Phenylacetylene (1.2 mmol)
-
Copper Catalyst (e.g., Cu(acac)₂, Cu(OAc)₂, etc., 0.1 mmol, 10 mol%)
-
Toluene (5 mL)
-
Schlenk tube equipped with a magnetic stir bar
Procedure:
-
Add the copper catalyst (0.1 mmol) to a dried Schlenk tube under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add toluene (5 mL), benzyl azide (1.0 mmol), and phenylacetylene (1.2 mmol) to the tube.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12 hours.
-
After cooling to room temperature, monitor the reaction progress and determine the yield using an appropriate analytical technique such as Gas Chromatography (GC) or ¹H NMR spectroscopy.
Protocol 2: Synthesis of Bis(indolyl)methanes
This procedure is adapted from the study comparing various copper nanostructures.[6]
Materials:
-
Indole (2.0 mmol)
-
Benzaldehyde (1.0 mmol)
-
Copper Catalyst (e.g., Cu(acac)₂, Cu₂O nanoparticles, etc.)
-
Acetonitrile (CH₃CN) as solvent
-
Reaction flask with a magnetic stir bar
Procedure:
-
To a flask, add indole (2.0 mmol), benzaldehyde (1.0 mmol), and the copper catalyst in acetonitrile.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
Upon completion, remove the catalyst by filtration (if heterogeneous).
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica (B1680970) gel to obtain the pure bis(indolyl)methane.
Visualizing Workflows and Mechanisms
General Experimental Workflow for Catalyst Comparison
The systematic evaluation of different catalysts is crucial for identifying the optimal system for a specific chemical transformation.
References
A Comparative Guide to Copper(II) Acetylacetonate and Copper(I) Catalysts in Azide-Alkyne Cycloaddition
For Researchers, Scientists, and Drug Development Professionals
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," prized for its high efficiency, regioselectivity, and broad functional group tolerance.[1] This reaction exclusively affords 1,4-disubstituted 1,2,3-triazoles, a stable heterocyclic core valuable in drug discovery, bioconjugation, and materials science.[1][2] The heart of this transformation is the copper catalyst. While the catalytically active species is Copper(I), various precursors, including Copper(II) salts, are commonly used.[][4]
This guide provides an objective comparison between the direct use of Copper(I) catalysts and the application of Copper(II) acetylacetonate (B107027) [Cu(acac)₂], a stable Copper(II) precatalyst, in the CuAAC reaction. We will delve into their mechanisms, performance differences, and provide detailed experimental protocols based on published data.
Catalyst Fundamentals: The Role of Copper's Oxidation State
The CuAAC reaction mechanism is predicated on the involvement of a Copper(I) species.[5] This is the catalytically competent oxidation state that readily forms a copper-acetylide intermediate, a key step in the catalytic cycle.[6][7]
-
Copper(I) Catalysts : These are typically introduced as Cu(I) salts like copper(I) iodide (CuI) or copper(I) bromide (CuBr).[8] However, Cu(I) is unstable and prone to oxidation to the inactive Cu(II) state in the presence of oxygen.[8][9] To circumvent this, the most prevalent method involves the in situ generation of Cu(I) from an inexpensive and stable Copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a mild reducing agent like sodium ascorbate (B8700270).[9][10] This approach is robust, reliable, and particularly well-suited for aqueous reaction media. To further stabilize the Cu(I) state and accelerate the reaction, coordinating ligands like tris-(benzyltriazolylmethyl)amine (TBTA) or the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) are often employed.[8][11]
-
Copper(II) Acetylacetonate [Cu(acac)₂] : This compound is an air-stable, easily handled Cu(II) complex that serves as a precatalyst.[12] For it to participate in the CuAAC reaction, it must first be reduced to the active Cu(I) state.[4] This reduction can sometimes be achieved without an external reducing agent, for instance, through the oxidative homocoupling of the alkyne or by oxidation of an alcohol solvent, often requiring elevated temperatures.[13] However, for more efficient and milder reaction conditions, Cu(acac)₂ is often used in conjunction with a reducing agent, effectively mirroring the standard CuSO₄/sodium ascorbate system.[12][14]
Comparative Analysis of Catalytic Systems
The choice between a direct Cu(I) source (or its common in situ generation from CuSO₄) and the Cu(acac)₂ precatalyst depends on factors like substrate stability, desired reaction conditions, and handling convenience.
| Feature | Copper(I) Catalytic Systems (e.g., CuI, CuSO₄/Ascorbate) | This compound [Cu(acac)₂] |
| Active Species | Cu(I)[] | Cu(I) (formed in situ)[4] |
| Form of Catalyst | Cu(I) salts or, more commonly, a Cu(II) salt + a reducing agent.[8][9] | Air-stable, solid Cu(II) complex.[12] |
| Handling & Stability | Cu(I) salts can be sensitive to air and moisture.[8] The CuSO₄/ascorbate system is robust and uses stable precursors. | Highly stable and easy to handle in air, offering significant practical convenience. |
| Activation Requirement | Direct use (CuI) or immediate reduction of Cu(II) by an added reducing agent.[9] | Requires reduction to Cu(I). This can occur via an added reductant or through side reactions, which may require heating (e.g., 100 °C).[12][13] |
| Typical Reaction Conditions | Often proceeds efficiently at room temperature, especially with accelerating ligands.[15] | Can require elevated temperatures in the absence of a reductant.[12] With a reductant, conditions are comparable to other systems. |
| Solvent Compatibility | Broad, with the CuSO₄/ascorbate system being exceptionally effective in aqueous and mixed aqueous/organic solvents.[15] | Demonstrated high efficiency in various solvents, including pure water.[12] |
| Reported Yields | Consistently high to near-quantitative (>90%) under optimized conditions.[15] | Excellent yields (>90%) are readily achieved.[12] |
Catalytic Pathway and Workflow
The CuAAC reaction is understood to proceed through a dinuclear copper pathway, which accounts for its high efficiency.[1] The fundamental steps remain the same regardless of the initial copper source, as Cu(II) precursors must first generate the active Cu(I) species.
Figure 1: The generally accepted catalytic cycle for the CuAAC reaction, highlighting the central role of the Cu(I)-acetylide intermediate.
The operational workflow differs slightly depending on the chosen copper source, primarily in the initial activation step.
Figure 2: Logical workflow comparing the activation pathways for Cu(acac)₂ and standard in situ Cu(I) generation systems.
Experimental Protocols
The following are generalized protocols for performing the CuAAC reaction using the different catalyst systems. Researchers should optimize concentrations, solvents, and reaction times for their specific substrates.
Protocol 1: General CuAAC Reaction Using CuSO₄ and Sodium Ascorbate
This protocol is adapted from established procedures for bioconjugation and small molecule synthesis and represents the most common method for generating the active Cu(I) catalyst in situ.[8][16][17]
Materials:
-
Azide-containing molecule
-
Alkyne-containing molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) stock solution (e.g., 20 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)
-
Appropriate solvent (e.g., water, t-butanol/water mixture, DMSO)
Procedure:
-
In a reaction vessel, dissolve the azide and alkyne substrates in the chosen solvent. For bioconjugation, this is typically a buffered aqueous solution.[16]
-
In a separate tube, prepare the catalyst solution by premixing the CuSO₄ stock solution and the THPTA ligand stock solution. A typical ligand-to-copper ratio is 5:1 to protect biomolecules, while a 1:1 or 2:1 ratio is common for small molecule synthesis.[15][17] Allow the mixture to stand for 1-2 minutes.
-
Add the premixed catalyst solution to the vessel containing the azide and alkyne.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. A final concentration of 1-5 mM ascorbate is typical.[17]
-
Stir the reaction mixture at room temperature. Reaction times can range from 15 minutes to 24 hours, depending on the substrates and concentrations.[15]
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, HPLC).
-
Upon completion, the product can be isolated by standard workup procedures, such as filtration if the product precipitates, or extraction.[10]
Protocol 2: CuAAC Reaction Using this compound
This protocol is based on a reported method using Cu(acac)₂ as the catalyst in water without an external reducing agent.[12]
Materials:
-
Azide-containing molecule (e.g., benzyl (B1604629) azide)
-
Alkyne-containing molecule (e.g., phenylacetylene)
-
This compound [Cu(acac)₂]
-
Solvent (e.g., deionized water)
Procedure:
-
To a reaction flask, add the azide (1.0 mmol), the alkyne (1.2 mmol), this compound (0.02 mmol, 2 mol%), and water (5 mL).
-
Equip the flask with a condenser and stir the mixture vigorously.
-
Heat the reaction mixture to 100 °C.
-
Maintain heating and stirring, monitoring the reaction progress by TLC. Reactions are often complete within 2-4 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product as necessary, typically by recrystallization or column chromatography.
Note: To perform this reaction under milder conditions (e.g., room temperature), this protocol can be adapted by including a reducing agent like sodium ascorbate (5-10 mol%).
Conclusion
Both Copper(I) catalytic systems and this compound are highly effective for promoting the azide-alkyne cycloaddition reaction.
-
Standard Cu(I) Systems , most often generated in situ from a Cu(II) salt and a reducing agent like sodium ascorbate, represent the benchmark for the CuAAC reaction. This method is exceptionally robust, works under mild, often ambient and aqueous conditions, and provides consistently high yields.[2][15] It is the preferred method for sensitive substrates, particularly in bioconjugation.[18]
-
This compound serves as an excellent alternative, offering significant practical advantages due to its high stability and ease of handling.[12] It functions as a precatalyst that, upon in situ reduction, enters the same catalytically active cycle as standard Cu(I) systems. While it can catalyze the reaction without an added reductant under thermal conditions, its combination with a reducing agent allows for milder reaction conditions, broadening its applicability.
The ultimate choice of catalyst will be guided by the specific requirements of the synthesis. For reactions involving sensitive biological molecules or when mild conditions are paramount, the standard CuSO₄/ascorbate system with a stabilizing ligand is ideal. For general organic synthesis where convenience and catalyst stability are priorities, Cu(acac)₂ is a highly attractive and efficient option.
References
- 1. benchchem.com [benchchem.com]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of click chemistry? | AAT Bioquest [aatbio.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 10. Click Chemistry [organic-chemistry.org]
- 11. axispharm.com [axispharm.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jenabioscience.com [jenabioscience.com]
- 18. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
Validating the Success of Copper Catalysis: A Comparative Guide to NMR and GC-MS Analysis
For researchers, scientists, and professionals in drug development, the precise identification and quantification of reaction products are paramount. In the realm of copper-catalyzed reactions, particularly those employing the versatile catalyst copper(II) acetylacetonate (B107027) (Cu(acac)2), Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) stand out as the gold standard for product validation. This guide provides a comprehensive comparison of these two powerful analytical techniques, supported by experimental data and detailed protocols for the well-known copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction.
The CuAAC reaction is a prime example of the efficiency of Cu(acac)2 catalysis, leading to the formation of 1,4-disubstituted 1,2,3-triazoles. These heterocyclic compounds are of significant interest in medicinal chemistry and materials science. Here, we will focus on the synthesis of the model compound 1-benzyl-4-phenyl-1H-1,2,3-triazole from benzyl (B1604629) azide (B81097) and phenylacetylene (B144264), catalyzed by Cu(acac)2, to illustrate the complementary roles of NMR and GC-MS in confirming the reaction's success.
The Power of Two: NMR and GC-MS in Product Validation
NMR and GC-MS are not mutually exclusive; rather, they provide a synergistic approach to product validation. NMR spectroscopy offers an unparalleled insight into the molecular structure of the product, confirming the connectivity of atoms and the overall architecture of the newly formed molecule. On the other hand, GC-MS excels at separating the product from unreacted starting materials and byproducts, providing a clear indication of purity and a definitive molecular weight confirmation through mass analysis.
Quantitative Data Summary
The following tables summarize the key quantitative data obtained from NMR and GC-MS analysis for the Cu(acac)2-catalyzed synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazole.
Table 1: Reaction Performance Metrics
| Parameter | Method of Determination | Result |
| Reaction Yield | Gas Chromatography (GC) with internal standard | >95% |
| Product Purity | Gas Chromatography (GC) | >98% |
| Molecular Ion (M+) | Gas Chromatography-Mass Spectrometry (GC-MS) | m/z 235 |
Table 2: NMR Spectroscopic Data for 1-benzyl-4-phenyl-1H-1,2,3-triazole in CDCl₃
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | 7.82 | d | 2H, ortho-protons of phenyl group at C4 |
| ¹H | 7.73 | s | 1H, triazole ring proton |
| ¹H | 7.42 | t | 2H, meta-protons of phenyl group at C4 |
| ¹H | 7.35-7.28 | m | 6H, para-proton of phenyl group at C4 and benzyl protons |
| ¹H | 5.58 | s | 2H, benzylic CH₂ |
| ¹³C | 148.2 | s | C4 of triazole ring |
| ¹³C | 134.7 | s | Quaternary carbon of benzyl group |
| ¹³C | 130.5 | s | Quaternary carbon of phenyl group at C4 |
| ¹³C | 129.2 | s | CH of benzyl group |
| ¹³C | 128.8 | s | CH of phenyl group at C4 |
| ¹³C | 128.8 | s | CH of benzyl group |
| ¹³C | 128.1 | s | CH of phenyl group at C4 |
| ¹³C | 125.7 | s | CH of phenyl group at C4 |
| ¹³C | 119.6 | s | C5 of triazole ring |
| ¹³C | 54.2 | s | Benzylic CH₂ |
Table 3: GC-MS Data for 1-benzyl-4-phenyl-1H-1,2,3-triazole
| Parameter | Value | Interpretation |
| Retention Time (t_R) | Varies with GC conditions | Indicates the elution of a specific compound. |
| Molecular Ion Peak (M⁺) | m/z 235 | Confirms the molecular weight of the product. |
| Key Fragmentation Ions | m/z 116, 91 | Provides structural information based on fragmentation patterns. |
Experimental Protocols
A detailed methodology for the synthesis and subsequent analysis is crucial for reproducibility and comparison.
Synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazole
To a solution of phenylacetylene (1.0 mmol) and benzyl azide (1.0 mmol) in a suitable solvent such as a t-BuOH/H₂O mixture (3:1, 4.0 mL) is added Cu(acac)₂ (0.05 mmol, 5 mol%). The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) or GC. Upon completion, the reaction mixture is worked up by extraction with an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the pure 1-benzyl-4-phenyl-1H-1,2,3-triazole.
NMR Spectroscopic Analysis
The purified product is dissolved in deuterated chloroform (B151607) (CDCl₃). ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard. The resulting spectra are analyzed to confirm the structure of the product by examining the chemical shifts, integration values, and coupling constants of the various proton and carbon signals.
GC-MS Analysis
A small aliquot of the reaction mixture or the purified product is dissolved in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). The sample is injected into a gas chromatograph coupled to a mass spectrometer. The GC is equipped with a suitable capillary column (e.g., HP-5MS). The oven temperature program is optimized to achieve good separation of the components. The mass spectrometer is operated in electron ionization (EI) mode. The resulting chromatogram is analyzed to determine the retention time and purity of the product, while the mass spectrum is examined to identify the molecular ion peak and characteristic fragmentation pattern, confirming the product's identity and molecular weight.
Visualizing the Workflow
The following diagrams illustrate the experimental workflow and the logical relationship between the analytical techniques.
Caption: Experimental workflow from synthesis to product validation.
Caption: Logical relationship between analytical techniques and the information they provide.
A Comparative Analysis of Homogeneous vs. Heterogeneous Copper(II) Acetylacetonate Catalysts
In the landscape of chemical synthesis, the choice between a homogeneous and a heterogeneous catalyst is a pivotal decision that profoundly influences reaction efficiency, product purity, and the overall sustainability of a chemical process. This guide offers a detailed comparison of homogeneous and heterogeneous copper(II) acetylacetonate (B107027) (Cu(acac)₂) catalysts, with a focus on their performance in key organic transformations. This analysis is intended to equip researchers, scientists, and professionals in drug development with the necessary data to select the most suitable catalytic system for their specific applications.
At a Glance: Key Differences and Performance Metrics
Homogeneous Cu(acac)₂ catalysts, being soluble in the reaction medium, are lauded for their high reactivity and selectivity, attributable to well-defined active sites and unimpeded access to reactants.[1] In contrast, heterogeneous Cu(acac)₂ catalysts, where the copper complex is immobilized on a solid support, present significant operational advantages, including straightforward separation from the reaction mixture, enhanced recyclability, and minimized copper contamination of the final product.[1][2]
The efficacy of these two catalyst types can be quantitatively assessed through several key performance indicators:
-
Conversion (%) : The proportion of the limiting reactant that is transformed into the desired product.
-
Yield (%) : The amount of product obtained relative to the theoretical maximum.
-
Turnover Number (TON) : The number of moles of substrate that one mole of catalyst can convert before its deactivation.
-
Turnover Frequency (TOF) : The rate of turnover, representing the catalyst's activity per unit of time.
-
Reusability : The capacity of a catalyst to be used in multiple reaction cycles with sustained activity.
Performance in Aziridination Reactions: A Comparative Study
The aziridination of olefins is a critical transformation in organic synthesis, and Cu(acac)₂ has proven to be an effective catalyst for this reaction. The choice between a homogeneous and a heterogeneous system can significantly impact the reaction's outcome and practicality.
For the aziridination of styrene (B11656), a study comparing homogeneous Cu(acac)₂ with a heterogeneous counterpart—Cu(acac)₂ anchored onto an activated carbon support—revealed comparable styrene conversion and total turnover numbers (TON).[3] However, the initial activity of the heterogeneous catalyst was lower, a phenomenon attributed to diffusion limitations of the substrate and product.[3] A notable advantage of the heterogeneous system was its reusability; it could be recycled and reused up to four times, with an observed increase in styrene conversion and initial activity in subsequent cycles.[3] Crucially, no leaching of the copper complex was detected after consecutive reactions.[3]
Further studies on the aziridination of various olefins using a polymer-bound tris(triazolyl)methane copper catalyst (a heterogeneous system) and its soluble molecular counterpart (a homogeneous system) demonstrated similar efficiencies.[4][5] This indicates that anchoring the catalyst to a solid support does not necessarily compromise its intrinsic catalytic behavior while offering the benefits of heterogeneity.[4]
Quantitative Comparison of Catalytic Performance in Olefin Aziridination
| Catalyst Type | Olefin | Conversion (%) | Yield (%) | Reusability (No. of Cycles) | Reference |
| Homogeneous | Styrene | High | >98 | 1 | [3][5] |
| 1-Hexene | - | 63 | 1 | [5] | |
| cis-Cyclooctene | - | 93 | 1 | [5] | |
| Methyl Methacrylate | - | 80 | 1 | [5] | |
| Heterogeneous | Styrene | Similar to Homogeneous | >98 | 5+ (with increased activity) | [3][5] |
| 1-Hexene | - | 61 | Recyclable | [5] | |
| cis-Cyclooctene | - | 96 | Recyclable | [5] | |
| Methyl Methacrylate | - | 70 | Recyclable | [5] |
Application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is another area where Cu(acac)₂, often as a precatalyst, plays a significant role.[6][7] In these reactions, the Cu(II) species is reduced in situ to the catalytically active Cu(I) species.[8] While homogeneous Cu(I) or Cu(II) salts are commonly employed for their high activity, heterogeneous copper catalysts are gaining traction due to their advantages in catalyst recovery and product purity.[7][9]
Heterogenization of the copper catalyst on supports like functionalized silica (B1680970) or polymers allows for easy separation by filtration, preventing contamination of the triazole products with residual copper, a critical consideration in pharmaceutical applications.[9] Studies have shown that silica-supported 1,2,4-triazine-copper(II) complexes can be recycled for at least four consecutive reaction cycles, yielding products in over 90% isolated yields with minimal copper leaching.[9]
Experimental Protocols
Synthesis of a Heterogeneous Cu(acac)₂ Catalyst on a Silica Support
This protocol is adapted from procedures for immobilizing metal acetylacetonates (B15086760) on silica.[10]
-
Support Pre-treatment : Dry silica gel (e.g., SiO₂) at 200°C for 4 hours to remove physisorbed water.
-
Surface Functionalization (Optional but Recommended) : Reflux the dried silica gel in a toluene (B28343) solution containing an amino-functionalized silane (B1218182) (e.g., (3-aminopropyl)triethoxysilane) to introduce amino groups on the silica surface. This enhances the anchoring of the copper complex.
-
Immobilization : Suspend the functionalized silica in a solution of Cu(acac)₂ in an appropriate solvent (e.g., toluene or dichloromethane). Stir the mixture at room temperature or with gentle heating for several hours.
-
Washing and Drying : Filter the solid catalyst and wash it thoroughly with the solvent to remove any non-covalently bound Cu(acac)₂. Dry the catalyst under vacuum.
-
Characterization : Characterize the prepared catalyst using techniques such as Fourier-transform infrared spectroscopy (FTIR), inductively coupled plasma-atomic emission spectrometry (ICP-AES) to determine copper loading, and thermogravimetric analysis (TGA).
General Protocol for a Homogeneous Cu(acac)₂-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
This is a general procedure for a "click" reaction where Cu(acac)₂ acts as a precatalyst.[11][12][13]
-
Reactant Mixture : In a reaction vessel, dissolve the alkyne (1 equivalent) and the azide (B81097) (1-1.2 equivalents) in a suitable solvent (e.g., a mixture of water and t-butanol, or DMF).
-
Catalyst and Reducing Agent : Add Cu(acac)₂ (typically 1-5 mol%). Then, add a reducing agent, such as sodium ascorbate (B8700270) (typically 5-10 mol%), to generate the active Cu(I) species in situ.
-
Reaction : Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up : Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.
Reaction Mechanisms and Experimental Workflows
Catalytic Cycle of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
In the CuAAC reaction, Cu(acac)₂ serves as a stable Cu(II) precatalyst that is reduced to the catalytically active Cu(I) species. The catalytic cycle then proceeds as depicted below.
Caption: Catalytic cycle of the CuAAC reaction initiated by the reduction of a Cu(II) precatalyst.
General Experimental Workflow for Catalyst Comparison
The following diagram illustrates a typical workflow for comparing the performance of homogeneous and heterogeneous catalysts.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The CuAAC: Principles, Homogeneous and Heterogeneous Catalysts, and Novel Developments and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances in Copper-Based Solid Heterogeneous Catalysts for Azide–Alkyne Cycloaddition Reactions [mdpi.com]
- 8. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "Homogeneous and Heterogeneous Approaches to 1,2,4-Triazine-Accelerated" by Ashleigh Lauren Prince [trace.tennessee.edu]
- 10. researchgate.net [researchgate.net]
- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. jenabioscience.com [jenabioscience.com]
A Comparative Guide to the Electrochemical Analysis of Copper(II) Acetylacetonate Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the electrochemical properties of Copper(II) acetylacetonate (B107027) [Cu(acac)₂] and its derivatives against alternative metal complexes. The objective is to offer a clear, data-driven resource for selecting and analyzing these compounds in various research and development applications, including catalysis and as precursors for advanced materials. Experimental data from cyclic voltammetry studies are presented in structured tables for straightforward comparison, accompanied by detailed experimental protocols and workflow visualizations.
Performance Comparison: Redox Properties of Cu(acac)₂ and Alternatives
The electrochemical behavior of metal acetylacetonate complexes is a critical aspect of their application, influencing their catalytic activity and stability. Cyclic voltammetry is a powerful technique to probe the redox properties of these compounds. The following tables summarize key electrochemical data for Cu(acac)₂ and a selection of alternative complexes, including other metal acetylacetonates, copper(II) Schiff base complexes, and copper(II) phenanthroline complexes. The data highlights how the metal center and ligand environment influence the redox potentials.
Table 1: Electrochemical Data for Metal Acetylacetonate Complexes
| Complex | Metal Center | Redox Couple | Cathodic Peak Potential (Epc, V) | Anodic Peak Potential (Epa, V) | Solvent/Electrolyte | Reference |
| Cu(acac)₂ | Cu(II) | Cu(II)/Cu(I) | -0.91 to -1.28 | Varies | DMSO/TBAPF₆ | [1][2] |
| Ni(acac)₂ | Ni(II) | Ni(II)/Ni(I) | Quasi-reversible | - | DMF | [3][4] |
| Co(acac)₃ | Co(III) | Co(III)/Co(II) | Irreversible reduction | - | Propylene Carbonate/DMSO |
Note: Potentials are typically reported versus a reference electrode like Ag/AgCl or SCE. The exact values can vary with experimental conditions.
Table 2: Electrochemical Data for Alternative Copper(II) Complexes
| Complex Type | Ligand Type | Redox Couple | Cathodic Peak Potential (Epc, V) | Anodic Peak Potential (Epa, V) | Solvent/Electrolyte | Reference |
| Copper(II) Salen-type | Schiff Base | Cu(II)/Cu(I) | -0.91 to -1.28 | Varies (quasi-reversible) | DMSO | [1][5] |
| Copper(II) Phenanthroline | N-heterocycle | Cu(II)/Cu(I) | -0.452 to -0.722 | Varies | Aqueous/Buffer | [6][7] |
| [Cu(acac)(2,2'-bipym)]ClO₄ | Mixed-ligand | Cu(II)/Cu(I) | Multiple peaks observed | Multiple peaks observed | DMSO/Bu₄NClO₄ | [8] |
Experimental Protocols
A standardized protocol is crucial for obtaining reproducible electrochemical data. The following is a detailed methodology for performing cyclic voltammetry on metal acetylacetonate complexes.
1. Preparation of Solutions:
-
Analyte Solution: Prepare a 1-5 mM solution of the metal complex (e.g., Cu(acac)₂) in a suitable solvent such as Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN). The choice of solvent is critical as it can influence the solubility and redox potentials of the complex.[9]
-
Supporting Electrolyte Solution: Dissolve a supporting electrolyte, such as 0.1 M Tetrabutylammonium perchlorate (B79767) (TBAP) or Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆), in the same solvent as the analyte. The supporting electrolyte is necessary to minimize solution resistance and ensure that the analyte migrates to the electrode surface via diffusion.
-
Degassing: It is essential to remove dissolved oxygen from the solutions by purging with an inert gas (e.g., high-purity argon or nitrogen) for at least 15-20 minutes prior to the experiment. Oxygen is electroactive and can interfere with the measurements.
2. Electrochemical Cell Setup:
A standard three-electrode setup is used for cyclic voltammetry:
-
Working Electrode (WE): A glassy carbon electrode (GCE) is commonly used. Before each experiment, the GCE surface should be polished with alumina (B75360) slurry on a polishing pad to ensure a clean and reproducible surface, followed by rinsing with deionized water and the solvent.
-
Reference Electrode (RE): A Silver/Silver Chloride (Ag/AgCl) or a Saturated Calomel Electrode (SCE) is typically used. It is important to ensure the filling solution is at the correct level and free of air bubbles.
-
Counter Electrode (CE): A platinum wire or graphite (B72142) rod serves as the counter electrode, completing the electrical circuit.
3. Cyclic Voltammetry Measurement:
-
Assemble the three electrodes in the electrochemical cell containing the degassed analyte solution.
-
Connect the electrodes to a potentiostat.
-
Set the parameters for the cyclic voltammetry experiment, including the initial potential, final potential, switching potential, and scan rate. A typical scan rate for initial investigation is 100 mV/s.
-
Initiate the potential sweep. The potential is swept linearly from the initial potential to the switching potential and then back to the final potential.
-
Record the resulting current as a function of the applied potential to obtain the cyclic voltammogram.
-
Perform multiple scans to check for reproducibility and to observe any changes in the voltammogram that might indicate electrode fouling or complex degradation.
-
It is good practice to record a voltammogram of the solvent and supporting electrolyte alone (a blank) to identify any background currents.
4. Data Analysis:
-
From the cyclic voltammogram, determine the cathodic peak potential (Epc) and the anodic peak potential (Epa).
-
The half-wave potential (E₁/₂) can be estimated as the average of Epc and Epa for a reversible or quasi-reversible process.
-
The peak separation (ΔEp = |Epa - Epc|) can provide information about the reversibility of the electron transfer process. For a one-electron reversible process, ΔEp is theoretically 59 mV at 25 °C.
-
The peak currents (ipc and ipa) are proportional to the concentration of the electroactive species and the square root of the scan rate for a diffusion-controlled process.
Visualizing the Workflow
To better understand the experimental process and the relationships between different stages of the analysis, the following diagrams have been generated using Graphviz.
References
- 1. repositorio.uchile.cl [repositorio.uchile.cl]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Electrochemical studies of copper(II) complexes with Schiff-base ligands [repositorio.uchile.cl]
- 6. Tuning the copper(II)/copper(I) redox potential for more robust copper-catalyzed C—N bond forming reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. projects.ctn.tecnico.ulisboa.pt [projects.ctn.tecnico.ulisboa.pt]
- 8. gw-chimie.math.unibuc.ro [gw-chimie.math.unibuc.ro]
- 9. Electrochemical Screening and DFT Analysis of Acetylacetonate Metal Complexes in Organic Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance evaluation of Copper(II) acetylacetonate in different reaction media
For researchers, scientists, and professionals in drug development, the choice of catalyst and reaction medium is paramount to optimizing chemical syntheses. This guide provides an in-depth performance evaluation of Copper(II) acetylacetonate (B107027) (Cu(acac)₂), a versatile and economically viable catalyst, across different reaction media. We present a comparative analysis supported by experimental data, detailed protocols, and visualizations to aid in catalyst selection and reaction design.
Copper(II) acetylacetonate stands out as a robust catalyst in a variety of organic transformations, including cross-coupling reactions, oxidations, and cycloadditions. Its catalytic efficacy is significantly influenced by the surrounding reaction medium. This guide will delve into the nuances of its performance, offering a clear comparison with alternative catalysts and highlighting the impact of solvent choice on reaction outcomes.
Comparative Performance Analysis
To illustrate the impact of the reaction medium on the catalytic performance of Cu(acac)₂, we focus on two key transformations: the aziridination of styrene (B11656) and the synthesis of 1,2,3-triazoles.
Aziridination of Styrene
The aziridination of olefins is a critical reaction for the synthesis of nitrogen-containing heterocycles, which are prevalent in many pharmaceutical compounds. The performance of Cu(acac)₂ in the aziridination of styrene with PhI=NTs as the nitrene source is summarized below.
Table 1: Performance of Cu(acac)₂ in the Aziridination of Styrene in Various Solvents
| Solvent | Reaction Time (h) | Yield (%) | Reference |
| Dichloromethane | 4 | Quantitative | [1] |
| Water | 4 | ~92-95% | [1] |
| Acetonitrile | Not specified | Good to excellent | [2] |
The data reveals that Cu(acac)₂ is a highly effective catalyst for the aziridination of styrene in both chlorinated and aqueous media, achieving near-quantitative yields.[1] Notably, the reaction proceeds efficiently in water, offering a greener alternative to traditional organic solvents. While a specific yield is not provided for acetonitrile, the literature suggests it is also a suitable medium for this transformation.[2]
Table 2: Comparison of Cu(acac)₂ with Other Copper Catalysts in the Aziridination of Styrene
| Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Cu(acac)₂ | Dichloromethane | 4 | Quantitative | [1] |
| Cu(OTf)₂ | Acetonitrile | Not specified | High | |
| CuCl₂ | Not specified | Not specified | Moderate | |
| Copper-exchanged Zeolite Y | Acetonitrile | Not specified | High |
This comparison highlights the competitive performance of Cu(acac)₂ against other common copper catalysts. Its ability to achieve high yields under relatively mild conditions makes it an attractive choice for this transformation.
Synthesis of 1,2,3-Triazoles via Click Chemistry
The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is widely used for the synthesis of 1,2,3-triazoles, which are scaffolds in many drug molecules. Cu(acac)₂ has been effectively employed in this reaction.
Table 3: Performance of Cu(acac)₂ in the Synthesis of 1,2,3-Triazoles
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Water | 100 | Not specified | High | [3] |
An efficient and environmentally friendly protocol for the Huisgen-click reaction using Cu(acac)₂ as a catalyst has been established in water at 100 °C.[3] This method is suitable for both the reaction between organic azides and alkynes and for a one-pot three-component reaction. A notable advantage of this system is the potential for catalyst recovery and reuse.
Experimental Protocols
For reproducibility and adaptation in your own research, detailed experimental methodologies for the key reactions are provided below.
General Procedure for the Aziridination of Styrene
To a solution of styrene (1.0 mmol) and this compound (0.02 mmol, 2 mol%) in the desired solvent (5 mL) at room temperature, [N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs) (1.1 mmol) is added in one portion. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired N-tosylaziridine.
General Procedure for the Synthesis of 1,2,3-Triazoles
In a round-bottom flask, the terminal alkyne (1.0 mmol), the organic azide (B81097) (1.0 mmol), and this compound (0.05 mmol, 5 mol%) are suspended in water (5 mL). The reaction mixture is stirred vigorously and heated to 100 °C. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and extracted with ethyl acetate (B1210297) (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization to give the pure 1,4-disubstituted 1,2,3-triazole.
Visualizing Reaction Pathways
To further elucidate the processes discussed, the following diagrams illustrate a general experimental workflow and a simplified catalytic cycle.
References
Comparing the efficiency of different ligands for Copper(II) acetylacetonate catalysts
For Researchers, Scientists, and Drug Development Professionals
Copper(II) acetylacetonate (B107027), Cu(acac)₂, is a versatile and cost-effective catalyst precursor widely employed in organic synthesis. Its catalytic activity and selectivity are profoundly influenced by the choice of coordinating ligands. This guide provides a comparative analysis of different ligand classes for Cu(acac)₂ catalysts, supported by experimental data to aid in the selection of the optimal ligand for specific applications.
Nitrogen-Based Ligands in Copper-Catalyzed Atom Transfer Radical Polymerization (ATRP)
Nitrogen-based ligands are among the most extensively studied partners for copper in catalysis. A systematic study comparing a series of tridentate nitrogen-based ligands in copper-mediated ATRP provides valuable insights into the structure-activity relationships that govern catalyst efficiency. While not always starting directly from Cu(acac)₂, these active catalyst complexes are often formed in situ from a Cu(II) source like Cu(acac)₂ and the respective ligand.
The efficiency of these catalysts is determined by the rates of activation (k_act) and deactivation (k_deact) of the polymer chain. A higher k_act and an appropriate k_deact are crucial for a well-controlled polymerization.
Quantitative Comparison of Tridentate Nitrogen-Based Ligands in ATRP
The following table summarizes the kinetic parameters for the activation and deactivation steps in ATRP for copper-based catalysts formed with eight different tridentate nitrogen-based ligands. The redox potentials of the corresponding Cu(II) complexes are also included, as they correlate with the catalytic activity.
| Ligand | Ligand Structure | k_act (M⁻¹s⁻¹) | k_deact (M⁻¹s⁻¹) | E₁/₂ (V vs. Ag/AgCl) |
| TREN | Tris(2-aminoethyl)amine | 0.83 | 1.1 x 10⁷ | -0.61 |
| Me₆-TREN | Tris(2-(dimethylamino)ethyl)amine | 1.20 | 1.2 x 10⁷ | -0.65 |
| BPMA | Bis(2-pyridylmethyl)amine | 0.65 | 0.9 x 10⁷ | -0.45 |
| PMDETA | N,N,N',N'',N''-Pentamethyldiethylenetriamine | 0.17 | 2.2 x 10⁷ | -0.58 |
| TPMA | Tris(2-pyridylmethyl)amine | 0.12 | 0.3 x 10⁷ | -0.35 |
| HMTETA | 1,1,4,7,10,10-Hexamethyltriethylenetetramine | 0.08 | 1.5 x 10⁷ | -0.62 |
| Bpy | 2,2'-Bipyridine (Bidentate) | 0.01 | 0.5 x 10⁷ | -0.30 |
| Phen | 1,10-Phenanthroline (Bidentate) | 0.02 | 0.4 x 10⁷ | -0.28 |
Data adapted from a comparative study on tridentate nitrogen-based ligands in Cu-based ATRP.
Key Observations:
-
Ligand Structure: The rate of activation is significantly influenced by the nature of the nitrogen-binding site. Ligands with alkyl amine or pyridine (B92270) binding sites generally form the fastest-activating catalysts.
-
Redox Potential: A clear correlation exists between the reduction potential of the Cu(II) complex and the kinetic parameters. More reducing catalysts (more negative E₁/₂) lead to faster-activating Cu(I) species and slower-deactivating Cu(II) species.
-
Activity Order: In general, the activity of the ligands in ATRP decreases in the following order: alkyl amine ≈ pyridine > alkyl imine > aryl imine > aryl amine.
Experimental Protocol for ATRP with a Cu(acac)₂/Ligand System
The following is a general procedure for conducting a controlled radical polymerization using a Cu(acac)₂/ligand catalytic system.
Materials:
-
Monomer (e.g., methyl methacrylate)
-
Initiator (e.g., ethyl α-bromoisobutyrate)
-
Copper(II) acetylacetonate (Cu(acac)₂)
-
Ligand (e.g., PMDETA)
-
Reducing agent (e.g., ascorbic acid, optional, for AGET ATRP)
-
Solvent (e.g., anisole)
Procedure:
-
To a Schlenk flask, add Cu(acac)₂ (1 equivalent) and the chosen ligand (1-2 equivalents).
-
The flask is sealed with a rubber septum, and the atmosphere is deoxygenated by several cycles of vacuum and argon backfill.
-
Deoxygenated solvent and monomer are added via syringe.
-
The initiator is then added to start the polymerization.
-
If AGET (Activators Generated by Electron Transfer) ATRP is performed, a reducing agent is added to generate the Cu(I) activator in situ.
-
The reaction mixture is stirred at a constant temperature.
-
Samples are withdrawn at timed intervals to monitor monomer conversion (by ¹H NMR or GC) and polymer molecular weight and dispersity (by GPC).
Phosphine (B1218219) Ligands in Copper Catalysis
Phosphine ligands are another crucial class of ligands, particularly in cross-coupling reactions. Their efficacy is largely determined by their electronic and steric properties, which can be fine-tuned by modifying the substituents on the phosphorus atom.
-
Electronic Properties: Electron-rich phosphines, such as trialkylphosphines, increase the electron density on the copper center, which can facilitate oxidative addition steps in catalytic cycles.
-
Steric Properties: The bulkiness of phosphine ligands, often quantified by the cone angle, plays a vital role in promoting reductive elimination and stabilizing the catalytically active species.
N-Heterocyclic Carbene (NHC) Ligands
N-Heterocyclic carbenes have emerged as powerful ligands for a wide range of transition metal catalysts, including copper. They are known for forming strong bonds with the metal center, leading to highly stable and active catalysts. The electronic and steric properties of NHCs can be readily tuned by modifying the substituents on the heterocyclic ring.
Cu(I)-NHC complexes, often prepared from a Cu(II) precursor like Cu(acac)₂ in the presence of a reducing agent, have shown high efficiency in various organic transformations, including hydrosilylation and cycloaddition reactions.
Visualizing Catalytic Processes
To better understand the concepts discussed, the following diagrams illustrate a general catalytic cycle and a typical experimental workflow for ligand screening.
A Comparative Guide to the Reaction Kinetics of Copper(II) Acetylacetonate Catalyzed Processes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective analysis of the reaction kinetics for processes catalyzed by Copper(II) acetylacetonate (B107027), abbreviated as Cu(acac)₂, and compares its performance with alternative copper-based catalytic systems. The information presented is supported by experimental data from peer-reviewed literature, offering insights into the efficiency and mechanisms of these catalysts in key organic transformations.
Performance Comparison in Catalytic Oxidation
The aerobic oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis. The efficiency of this reaction is highly dependent on the choice of catalyst. While Cu(acac)₂ is a widely used and effective catalyst, its performance in comparison to other copper sources reveals important mechanistic insights.
Below is a summary of kinetic data for the aerobic oxidation of benzyl (B1604629) alcohol, a common model substrate, using different copper-based catalytic systems. It is important to note that direct side-by-side comparisons under identical conditions are scarce in the literature; however, data from various studies can be compiled to provide a comparative overview.
| Catalyst System | Substrate | Oxidant | Solvent | Temperature (°C) | Conversion/Yield (%) | Observations |
| Cu(acac)₂ with Ligand | Alcohols | O₂ | DMF | Room Temp. | Good to Excellent | Effective for a range of aromatic and aliphatic alcohols. |
| CuCl₂·2H₂O | Benzyl Alcohol | aq. TBHP | H₂O:MeCN (5:1) | 80 | 45% (Yield) | Lower yield compared to more complex copper catalysts under similar conditions. |
| [Cu(4-CNpy)₂Cl₂] Complex | Benzyl Alcohol | aq. TBHP | H₂O:MeCN (5:1) | 80 | 88% (Yield) | Significantly higher yield than the simple copper salt, demonstrating the influence of the ligand environment. |
| Cu(II) Complexes with Redox-Active Ligands | Benzyl Alcohol | O₂ | - | - | up to 96% (Yield) | High turnover numbers (up to 184) achieved with low catalyst loading (0.1 mol%).[1] |
| Cu(II)/TEMPO Systems | Benzyl Alcohol | O₂ | MeCN | 27 | Variable | Reaction rates are highly dependent on the copper source (Cu(I) vs. Cu(II)) and the nature of the base used.[2] |
Key Insights:
-
Ligand Effect: The coordination environment around the copper center plays a crucial role in catalytic activity. As evidenced by the comparison between CuCl₂ and the [Cu(4-CNpy)₂Cl₂] complex, tailored ligands can significantly enhance the yield of the desired product.
-
Catalyst Precursor: While Cu(II) sources like Cu(acac)₂ are often used as pre-catalysts, the active species in many oxidation reactions is believed to be a Cu(I) intermediate. The efficiency of the in-situ reduction of Cu(II) to Cu(I) can influence the overall reaction kinetics.
-
Redox-Active Ligands: The use of redox-active ligands that can stabilize different oxidation states of copper can lead to highly efficient catalysts capable of high turnover numbers at low catalyst loadings.[1]
Experimental Protocols
To ensure reproducibility and accurate kinetic analysis, detailed experimental protocols are essential. Below is a representative methodology for monitoring the kinetics of a Cu(acac)₂ catalyzed oxidation reaction using UV-Vis spectroscopy.
Kinetic Monitoring of Phenol (B47542) Oxidation using UV-Vis Spectroscopy
This protocol is adapted from methodologies used for studying the oxidation of phenolic compounds.[3]
Materials:
-
Copper(II) acetylacetonate (Cu(acac)₂)
-
Phenol (or substituted phenol as substrate)
-
Hydrogen peroxide (H₂O₂) or an oxygen-saturated solvent
-
Appropriate solvent (e.g., acetonitrile, dichloromethane)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of Cu(acac)₂ of known concentration in the chosen solvent.
-
Prepare a stock solution of the phenolic substrate of known concentration in the same solvent.
-
If using H₂O₂, prepare an aqueous solution of known concentration.
-
-
Kinetic Measurement:
-
Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance (λ_max) of the product (e.g., the corresponding quinone).
-
Equilibrate the solvent and reactant solutions to the desired reaction temperature in a water bath.
-
In a quartz cuvette, add the appropriate volumes of the solvent and the Cu(acac)₂ stock solution.
-
Initiate the reaction by adding the phenolic substrate and the oxidant (H₂O₂ or by bubbling O₂) to the cuvette.
-
Immediately start recording the absorbance at the predetermined λ_max at fixed time intervals.
-
The reaction should be carried out under pseudo-first-order conditions, with the concentration of the substrate being at least ten times greater than that of the catalyst.
-
-
Data Analysis:
-
The rate of the reaction can be determined from the initial slope of the absorbance versus time plot.
-
The pseudo-first-order rate constant (k_obs) can be calculated by fitting the data to the integrated rate law for a first-order reaction: ln(A_∞ - A_t) = -k_obs*t + ln(A_∞ - A_0), where A_t is the absorbance at time t, and A_∞ is the absorbance at the completion of the reaction.
-
Visualizing the Catalytic Pathway
The following diagrams illustrate a proposed catalytic cycle for the aerobic oxidation of an alcohol catalyzed by a copper(II) species and a general workflow for a kinetic experiment.
Caption: Proposed catalytic cycle for alcohol oxidation.
References
- 1. Catalytic Aerobic Oxidation of Alcohols by Copper Complexes Bearing Redox-Active Ligands with Tunable H-Bonding Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper/TEMPO-Catalyzed Aerobic Alcohol Oxidation: Mechanistic Assessment of Different Catalyst Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
Structural and electronic data of neutral, oxidized, and reduced forms of bis(acetylacetonato)copper(II)
A Comparative Guide to the Structural and Electronic Properties of Neutral, Oxidized, and Reduced Bis(acetylacetonato)copper(II)
This guide provides a comparative analysis of the structural and electronic data for the neutral, oxidized ([Cu(acac)₂]⁺), and reduced ([Cu(acac)₂]⁻) forms of bis(acetylacetonato)copper(II) (Cu(acac)₂). The content is intended for researchers, scientists, and professionals in drug development, offering a comprehensive summary of experimental and computational findings to facilitate a deeper understanding of this versatile coordination complex.
Introduction
Bis(acetylacetonato)copper(II), a well-known copper(II) complex, features a central copper ion coordinated to two acetylacetonate (B107027) ligands. Its redox activity, allowing access to Cu(I) and Cu(III) oxidation states, is central to its utility in various catalytic processes. Understanding the structural and electronic changes that accompany these redox transformations is crucial for designing and optimizing its applications. While extensive experimental data is available for the neutral Cu(II) form, the characterization of its oxidized and reduced counterparts has largely relied on computational methods due to their inherent instability.
Structural Data Comparison
The neutral form of Cu(acac)₂ has been extensively characterized experimentally using X-ray crystallography, revealing a square planar coordination geometry.[1] In contrast, definitive experimental structures for the oxidized and reduced species are not available; however, density functional theory (DFT) calculations have provided valuable insights into their predicted geometries.
Table 1: Comparison of Structural Parameters for Neutral, Oxidized, and Reduced Forms of Cu(acac)₂
| Parameter | Neutral Cu(acac)₂ (Experimental) | Neutral Cu(acac)₂ (Computational - OLYP/TZP) | Oxidized [Cu(acac)₂]⁺ (Computational - OLYP/TZP) | Reduced [Cu(acac)₂]⁻ (Computational - OLYP/TZP) |
| Coordination Geometry | Square Planar[1] | Square Planar | Square Planar | Tetrahedral |
| Cu-O Bond Length (Å) | 1.912 - 1.914[2] | 1.954 | 1.883 | 2.079 |
| O-Cu-O Bond Angle (°) | 93.2[2] | 93.0 | 94.2 | 96.7 (O-Cu-O in one ligand), 143.5 (between ligands) |
Note: Computational data is sourced from DFT calculations and provides a theoretical model for the structures of the oxidized and reduced species.[3]
Electronic Data Comparison
The electronic properties of the different oxidation states of Cu(acac)₂ show significant variation, which is fundamental to its chemical reactivity. The neutral form is a d⁹ system with one unpaired electron, making it paramagnetic.[2] In contrast, the oxidized (d⁸) and reduced (d¹⁰) forms are predicted by computations to be diamagnetic with no unpaired electrons.[3]
Table 2: Comparison of Electronic Properties for Neutral, Oxidized, and Reduced Forms of Cu(acac)₂
| Property | Neutral Cu(acac)₂ | Oxidized [Cu(acac)₂]⁺ | Reduced [Cu(acac)₂]⁻ |
| Copper Oxidation State | +2 | +3 | +1 |
| d-electron Count | 9 | 8 | 10 |
| Spin State | S = 1/2 (Paramagnetic)[2] | S = 0 (Diamagnetic)[3] | S = 0 (Diamagnetic)[3] |
| Redox Potential (V vs. Fc/Fc⁺) | Epc(CuII/CuI) = -1.70 V (in DCM)[2] | Not applicable | Not applicable |
Experimental Protocols
X-ray Crystallography of Neutral Cu(acac)₂
Single crystal X-ray diffraction data for bis(acetylacetonato)copper(II) is typically collected at room temperature. A suitable single crystal is mounted on a goniometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector. The resulting data is processed to determine the unit cell parameters and the atomic coordinates, leading to the elucidation of the molecular structure, including bond lengths and angles.[2]
Cyclic Voltammetry
Electrochemical analysis of Cu(acac)₂ is performed using a three-electrode setup in a suitable solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) perchlorate).[4] A glassy carbon or platinum electrode serves as the working electrode, a platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl) completes the cell. The potential is swept, and the resulting current is measured to identify redox events. The reduction of Cu(II) to Cu(I) in Cu(acac)₂ is observed to be electrochemically irreversible, which is attributed to the significant structural reorganization from a square planar to a tetrahedral geometry upon reduction.[2][5]
Density Functional Theory (DFT) Calculations
Computational studies on the neutral, oxidized, and reduced forms of Cu(acac)₂ have been performed using DFT.[3] Geometries are optimized without symmetry constraints. The calculations are typically carried out using a functional such as OLYP in conjunction with a triple-zeta polarized (TZP) basis set. These calculations provide optimized geometries, bond lengths, bond angles, and electronic properties such as spin state and molecular orbital energies.[3]
Visualization of Redox States and Characterization
The following diagram illustrates the relationship between the different oxidation states of bis(acetylacetonato)copper(II) and the experimental and computational methods used for their characterization.
Caption: Redox relationships and characterization methods for Cu(acac)₂.
Conclusion
This guide summarizes the available structural and electronic data for the neutral, oxidized, and reduced forms of bis(acetylacetonato)copper(II). While the neutral species is well-characterized experimentally, our understanding of the oxidized and reduced forms relies heavily on computational modeling. The data highlights a significant change in geometry upon reduction from a square planar Cu(II) complex to a tetrahedral Cu(I) complex, which is consistent with the irreversible nature of this process observed in cyclic voltammetry. These insights are critical for the rational design of catalysts and functional materials based on the Cu(acac)₂ scaffold.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
